molecular formula C23H26N2O4 B8254634 Brucina

Brucina

Cat. No.: B8254634
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-WECJKWEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brucine (Brucina) is a naturally occurring alkaloid found in the seeds of plants from the Strychnos genus, such as Strychnos nux-vomica L. . It is a white, crystalline, and odorless solid with an intensely bitter taste . This compound is structurally related to strychnine but is less potent . Brucine is primarily valued in research for its specific biochemical interactions. It acts as a selective antagonist at glycine receptors in the central nervous system, which is a key mechanism for studying inhibitory neurotransmission and neuronal excitability . Its primary research application is in analytical and organic chemistry for the chiral resolution of racemic mixtures, serving as a classic resolving agent for the separation of optical isomers . Studies have also explored its potential pharmacological properties, including anti-tumor and anti-inflammatory effects, although its narrow therapeutic window limits its therapeutic use . Researchers utilize brucine as a tool to investigate pathways involved in conditions such as hepatocellular carcinoma and breast cancer . When handling brucine, appropriate safety precautions are essential. It is highly toxic if ingested or inhaled and may cause violent convulsions . The probable fatal dose in adults is estimated to be around 1 gram . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22?,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKTZKIUPZVBMF-WECJKWEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)C[C@@H]7OCC=C6C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of Brucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951), a naturally occurring indole (B1671886) alkaloid, has long been recognized for its potent physiological effects, primarily its neurotoxicity. However, emerging research has unveiled a more complex pharmacological profile, revealing its potential as a modulator of various cellular signaling pathways implicated in cancer and inflammation. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of brucine, with a focus on its interactions with neurotransmitter receptors and its influence on key signaling cascades. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of brucine's molecular interactions.

Core Mechanism of Action: Neurotransmission Modulation

The most well-characterized mechanism of action of brucine is its effect on the central nervous system, which closely resembles that of its structural analog, strychnine.[1]

Competitive Antagonism of Glycine (B1666218) Receptors

Brucine acts as a potent competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[2] GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.

  • Mechanism: Glycine, the endogenous agonist, binds to GlyRs, causing an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing. Brucine competitively binds to the same site as glycine, preventing channel opening and blocking this inhibitory signal.

  • Physiological Consequence: The blockade of inhibitory glycinergic neurotransmission leads to a state of disinhibition, resulting in excessive neuronal excitation. This manifests as muscle spasms, convulsions, and in severe cases, death by asphyxiation due to paralysis of respiratory muscles.[1] While brucine is less potent than strychnine, its mechanism of toxicity is identical.

Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors

In addition to its effects on glycine receptors, brucine has been shown to be an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand, acetylcholine) and can either enhance or diminish the receptor's response to the endogenous ligand.

  • Positive Cooperativity: Brucine exhibits positive cooperativity with acetylcholine at certain mAChR subtypes. For instance, it has been shown to increase the affinity of acetylcholine for M1 muscarinic receptors by approximately two-fold.

  • Subtype Selectivity: This allosteric modulation can be subtype-selective. While brucine enhances acetylcholine's effect at M1 receptors, its analogs have been shown to have varying effects on other subtypes. This opens avenues for the development of more selective therapeutic agents.

Anti-Cancer Mechanisms: A Multi-pronged Approach

Recent research has highlighted the potential of brucine as an anti-cancer agent, acting through the modulation of several key signaling pathways involved in tumor progression, proliferation, and survival.

Induction of Apoptosis

Brucine has been demonstrated to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating cancerous cells.

  • Mitochondrial Pathway: Brucine can trigger the intrinsic apoptotic pathway by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

  • Experimental Evidence: Studies have shown that brucine treatment leads to characteristic apoptotic morphology, DNA fragmentation, and activation of caspase-3 in cancer cells.

Modulation of Signaling Pathways

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of both cell survival and apoptosis. Brucine has been shown to activate the JNK pathway in certain cancer cells, leading to apoptotic cell death.

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Brucine has been found to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells. By downregulating key components of this pathway, brucine can suppress cancer cell migration and growth.

Hypoxia is a common feature of the tumor microenvironment and promotes tumor progression and metastasis through the activation of HIF-1. Brucine has been shown to suppress the HIF-1 signaling pathway, thereby inhibiting the expression of HIF-1 target genes involved in angiogenesis and metastasis.

Anti-inflammatory and Analgesic Effects

Brucine also exhibits significant anti-inflammatory and analgesic properties, which are attributed to its ability to modulate key inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by producing prostaglandins. Brucine has been shown to inhibit the expression of COX-2, thereby reducing inflammation and pain.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of brucine.

Target/ProcessCell Line/SystemParameterValueReference
Anti-Cancer Activity
CytotoxicityVarious Cancer Cell LinesIC50See Table 2[1]
Signaling Pathway Modulation
Muscarinic Receptor ModulationM1 Muscarinic ReceptorFold Increase in ACh Affinity~2-fold

Table 2: IC50 Values of Brucine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and have been adapted to the context of brucing research as described in the cited literature.

Glycine Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity of brucine for the glycine receptor.

  • Materials:

    • Synaptic membrane preparations from rat spinal cord (rich in glycine receptors).

    • [³H]-Strychnine (radioligand).

    • Brucine solutions of varying concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the synaptic membrane preparations with a fixed concentration of [³H]-strychnine and varying concentrations of brucine in the binding buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of brucine that inhibits 50% of the specific binding of [³H]-strychnine (IC50) is determined.

    • The equilibrium dissociation constant (Ki) for brucine can be calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blot Analysis for JNK Phosphorylation

This protocol describes the detection of JNK phosphorylation in cells treated with brucine.

  • Materials:

    • Cancer cell line of interest.

    • Brucine.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-JNK and anti-total-JNK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture the cancer cells and treat with various concentrations of brucine for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-JNK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.

Wnt/β-catenin Reporter Assay

This protocol outlines a luciferase-based reporter assay to measure the effect of brucine on Wnt/β-catenin signaling.

  • Materials:

    • Colorectal cancer cell line (e.g., LoVo).

    • TCF/LEF luciferase reporter plasmid.

    • Renilla luciferase control plasmid.

    • Transfection reagent.

    • Brucine.

    • Luciferase assay reagent.

  • Procedure:

    • Co-transfect the cancer cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Treat the transfected cells with different concentrations of brucine.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

COX-2 Activity Assay

This protocol describes an assay to measure the inhibitory effect of brucine on COX-2 activity.

  • Materials:

    • Purified COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Brucine.

    • Assay buffer.

    • Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin (B15479496) production).

  • Procedure:

    • Pre-incubate the purified COX-2 enzyme with various concentrations of brucine.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

    • Calculate the percentage of COX-2 inhibition for each brucine concentration and determine the IC50 value.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the use of flow cytometry to quantify apoptosis in brucine-treated cells.

  • Materials:

    • Cancer cell line.

    • Brucine.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Binding buffer.

    • Flow cytometer.

  • Procedure:

    • Treat the cancer cells with different concentrations of brucine.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

Signaling Pathways

Brucine_Signaling_Pathways cluster_neuro Neurotransmission cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-inflammatory Effects Brucine_N Brucine GlyR Glycine Receptor Brucine_N->GlyR Antagonist mAChR Muscarinic ACh Receptor Brucine_N->mAChR Allosteric Modulator Brucine_C Brucine Bax_Bcl2 Bax/Bcl-2 Ratio Brucine_C->Bax_Bcl2 JNK JNK Pathway Brucine_C->JNK Wnt Wnt/β-catenin Pathway Brucine_C->Wnt Inhibition HIF1 HIF-1 Pathway Brucine_C->HIF1 Inhibition Mitochondria Mitochondria Bax_Bcl2->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cancer_Progression Cancer Progression Apoptosis->Cancer_Progression Inhibition JNK->Apoptosis Wnt->Cancer_Progression HIF1->Cancer_Progression Brucine_I Brucine COX2 COX-2 Brucine_I->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Overview of Brucine's Major Signaling Pathways.

Experimental Workflows

Glycine_Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Synaptic Membranes Incubate Incubate Membranes, [³H]-Strychnine & Brucine Membranes->Incubate Radioligand [³H]-Strychnine Radioligand->Incubate Brucine_sol Brucine Solutions Brucine_sol->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for Glycine Receptor Binding Assay.

Western_Blot_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobe Reprobing Cells Culture Cells Treat Treat with Brucine Cells->Treat Lyse Lyse Cells Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (anti-p-JNK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Strip Strip Membrane Detect->Strip Reprobe Reprobe with anti-total-JNK Strip->Reprobe

Caption: Western Blot Workflow for JNK Phosphorylation.

Conclusion

The mechanism of action of brucine is far more intricate than its classical role as a glycine receptor antagonist. While its neurotoxicity remains a significant concern, ongoing research continues to uncover its potential as a modulator of diverse signaling pathways central to cancer and inflammation. A thorough understanding of these multifaceted mechanisms is crucial for guiding future research into the development of brucine analogs with improved therapeutic indices and for exploring its potential applications in various disease contexts. Further investigation into the precise molecular interactions and the development of more specific derivatives will be pivotal in harnessing the therapeutic potential of this complex natural product.

References

An In-depth Technical Guide to the Alkaloid Brucine: Origin and Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951) is a naturally occurring indole (B1671886) alkaloid, notable for its complex chemical structure and significant biological activity.[1][2] Historically recognized for its toxicity, albeit less potent than the closely related strychnine (B123637), brucine has garnered contemporary scientific interest for its potential therapeutic applications, including anti-tumor, anti-inflammatory, and analgesic properties.[2][3][4] This technical guide provides a comprehensive overview of the origin, chemical properties, and structural elucidation of brucine, tailored for professionals in chemical and pharmaceutical research.

Origin and Natural Sources

Brucine is predominantly isolated from the seeds of the deciduous tree Strychnos nux-vomica, a member of the Loganiaceae family native to India and Southeast Asia.[1][2][5] This species is the most common source of brucine, where it co-exists with the more toxic alkaloid, strychnine.[6] The genus Strychnos encompasses approximately 190 species, many of which are distributed throughout the world's tropical and subtropical regions and are known to produce a variety of indole alkaloids.[2] Besides S. nux-vomica, brucine has also been identified in other species of the genus, including Strychnos ignatii and Strychnos malaccensis.[7]

The biosynthesis of brucine is intricately linked to that of strychnine, with both alkaloids originating from the precursors tryptophan and geranyl pyrophosphate.[8] The biosynthetic pathway proceeds through the formation of the Wieland-Gumlich aldehyde, a common intermediate for both strychnine and brucine.[8] Subsequent enzymatic hydroxylations and methylations of the strychnine scaffold lead to the formation of brucine.[8]

Chemical Structure and Properties

Brucine is a complex, polycyclic indole alkaloid. Its systematic IUPAC name is 2,3-Dimethoxystrychnidin-10-one, and it is also known as 10,11-dimethoxystrychnine.[1][9] The chemical formula for brucine is C₂₃H₂₆N₂O₄, with a molecular weight of approximately 394.46 g/mol .[9][10]

The structure of brucine is characterized by a heptacyclic framework containing an indole nucleus. It is structurally analogous to strychnine, with the key difference being the presence of two methoxy (B1213986) groups on the aromatic ring of the indole nucleus in brucine.[6] This structural similarity imparts related, though less potent, physiological effects compared to strychnine. Brucine is a chiral molecule and has been utilized as a resolving agent in the separation of racemic mixtures in organic chemistry.[11]

Physicochemical Properties

A summary of the key physicochemical properties of brucine is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₂₆N₂O₄[9][10]
Molecular Weight 394.46 g/mol [9][10]
Appearance White crystalline powder[1]
Melting Point 175-178 °C (decomposes)[2]
Optical Rotation [α]D²⁰ = -118° (c=2.5 in CHCl₃)[12]
pKa₁ 6.04[9]
pKa₂ 11.7[9]
Solubility
   WaterSlightly soluble (3.2 g/L at 15 °C)[13]
   Ethanol (B145695)Very soluble[13]
   MethanolSoluble[2]
   Chloroform (B151607)Soluble[1]
   EtherSlightly soluble[13]
SMILES Notation COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC[5]
Spectral Data

The structural elucidation of brucine is supported by various spectroscopic techniques. The ultraviolet (UV) spectrum of brucine in ethanol exhibits absorption maxima (λmax) at 263 nm and 301 nm.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complex structure of brucine. The ¹H NMR spectrum shows characteristic signals for the aromatic, alkene, and methoxy protons.[14] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of protons and carbons within the molecule.[14][15] The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[16]

Experimental Protocols

Extraction and Purification of Brucine from Strychnos nux-vomica Seeds

The following protocol outlines a general procedure for the extraction and purification of brucine.

4.1.1 Materials and Reagents

  • Dried and powdered seeds of Strychnos nux-vomica

  • Ethanol (95% and 50%)

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Sulfuric acid (H₂SO₄) solution (5%)

  • Chloroform

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)

  • Rotary evaporator

  • pH meter

  • Standard laboratory glassware

4.1.2 Extraction Procedure

  • Defatting: The powdered seeds are first defatted using a non-polar solvent like hexane (B92381) to remove oils and lipids.

  • Alkaloid Extraction: The defatted powder is then subjected to reflux extraction with 50% ethanol (pH adjusted to 5 with acetic acid) for 1 hour. This process is repeated three times to ensure maximum extraction of the alkaloids.[1]

  • Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 5% sulfuric acid. This acidic solution is then washed with chloroform to remove non-basic impurities. The acidic aqueous layer, containing the protonated alkaloids, is then basified with 10% sodium hydroxide solution to a pH of 9-10.

  • Final Extraction: The basified solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected and dried over anhydrous sodium sulfate. The chloroform is then evaporated to yield the crude alkaloid mixture.

4.1.3 Purification

The crude alkaloid mixture can be purified using silica gel column chromatography.[1] The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing pure brucine are combined and the solvent is evaporated to yield crystalline brucine. For higher purity, techniques like two-dimensional liquid chromatography or high-speed countercurrent chromatography can be employed.[17][18]

experimental_workflow start Strychnos nux-vomica Seeds powder Powdered Seeds start->powder defat Defatting (Hexane) powder->defat reflux Reflux Extraction (50% Ethanol, pH 5) defat->reflux concentrate1 Concentration (Rotary Evaporator) reflux->concentrate1 acidify Dissolve in 5% H₂SO₄ concentrate1->acidify wash Wash with Chloroform acidify->wash basify Basify with 10% NaOH (pH 9-10) wash->basify extract_final Extract with Chloroform basify->extract_final dry Dry and Concentrate extract_final->dry chromatography Silica Gel Column Chromatography dry->chromatography pure_brucine Pure Brucine chromatography->pure_brucine

Caption: Workflow for the extraction and purification of brucine.

Biological Activity and Signaling Pathways

Brucine's primary mechanism of toxicity involves its action as a competitive antagonist at strychnine-sensitive glycine (B1666218) receptors in the spinal cord and brain.[5] This antagonism of the inhibitory neurotransmitter glycine leads to excessive neuronal excitation, resulting in convulsions and muscle spasms.

Beyond its toxicological profile, brucine has been shown to modulate several other signaling pathways, which are the basis for its investigated therapeutic effects.

Apoptotic Pathway in Hepatoma Cells

Studies have demonstrated that brucine can induce apoptosis in human hepatoma (HepG2) cells. This process is mediated through a mitochondrial pathway involving the Bcl-2 family of proteins and intracellular calcium (Ca²⁺) signaling.[7][19] Brucine treatment leads to a depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[7][19]

apoptotic_pathway brucine Brucine ca_increase ↑ Intracellular Ca²⁺ brucine->ca_increase bcl2 Bcl-2 brucine->bcl2 Inhibition mito_potential ↓ Mitochondrial Membrane Potential ca_increase->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2->mito_potential

Caption: Brucine-induced apoptotic signaling pathway in hepatoma cells.
Anti-Angiogenic Pathway

Brucine has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It exerts this effect by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[20] Brucine suppresses the phosphorylation of VEGFR2, thereby inhibiting downstream signaling cascades involving Src, FAK, ERK, and AKT, which are crucial for endothelial cell proliferation, migration, and tube formation.[20]

Conclusion

Brucine remains a molecule of significant interest to the scientific community. Its well-defined origin and complex chemical structure provide a foundation for further research into its biological activities. A thorough understanding of its chemical properties and the development of robust extraction and purification protocols are essential for advancing its potential applications in drug discovery and development. The elucidation of its interactions with various signaling pathways opens new avenues for exploring its therapeutic potential, particularly in the fields of oncology and inflammation. As with any biologically active compound, a comprehensive understanding of its toxicology is paramount for its safe and effective utilization in research and potential clinical settings.

References

Physicochemical Properties of Brucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brucine (B1667951) is a naturally occurring indole (B1671886) alkaloid extracted from the seeds of the Strychnos nux-vomica tree.[1][2] Structurally, it is a dimethoxy derivative of strychnine (B123637) and is known chemically as 2,3-Dimethoxystrychnidin-10-one.[1][3][4] While it shares a close structural relationship with the highly toxic strychnine, brucine is considerably less toxic.[5] Historically used in traditional medicine, modern pharmacological studies have revealed its potent biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[1] However, its clinical application is limited by its narrow therapeutic window and inherent toxicity.[2][5] This guide provides a comprehensive overview of the core physicochemical properties of brucine, detailed experimental protocols, and a summary of its key signaling pathways to support its application in research and drug development.

Chemical and Physical Properties

Brucine is a white, odorless, crystalline solid.[1][6][7] It is a weak alkaline compound that can exist in various hydrated forms, most commonly as a dihydrate or tetrahydrate.[1][3][8] The anhydrous form can be obtained by heating the hydrated form to 100°C.[3][9]

Core Identification and Properties

The fundamental physicochemical data for brucine are summarized in the table below, providing essential information for its handling, formulation, and analysis.

PropertyValueCitations
Chemical Formula C₂₃H₂₆N₂O₄[1][4][9]
Molecular Weight 394.46 - 394.51 g/mol [1][3][4][9]
CAS Number 357-57-3[4][9][10]
Appearance White crystalline powder or colorless needles[1][3][4][11]
Melting Point Anhydrous: 178 °C (decomposes)[3][4][9][10][11]
Hydrated: 105 °C[3]
pKa pK₁ 6.04, pK₂ 11.7[9]
pH (Saturated Sol.) 9.5[3][9]
Optical Rotation [α]D: -127° (in chloroform)[9]
[α]D: -85° (in absolute alcohol)[9]
Solubility Profile

Brucine's solubility is critical for its extraction, purification, and formulation into delivery systems. As a weak base, its free base form is generally soluble in organic solvents and poorly soluble in water.[12]

SolventSolubilityCitations
Water (15 °C) 3.2 g/L (1 g in 1320 mL)[3][11]
Boiling Water 1 g in 750 mL[3]
Methanol 1 g in 0.8 mL (Very Soluble)[3]
Ethanol (B145695) 1 g in 1.3 mL (Very Soluble)[3][11]
Chloroform 1 g in 5 mL (Soluble)[3]
Benzene 1 g in ~100 mL (Soluble)[3][11]
Ethyl Acetate 1 g in 25 mL (Slightly Soluble)[3][11]
Glycerol 1 g in 36 mL (Slightly Soluble)[3][11]
Diethyl Ether 1 g in 187 mL (Slightly Soluble)[3][11]
Spectral Properties

Spectroscopic data are fundamental for the identification and quantification of brucine.

TechniqueParametersCitations
UV-Vis (in Ethanol) λmax: 263 nm (log ε 4.09), 301 nm (log ε 3.93)[9]
1H NMR Spectra available and assigned in CDCl₃[13][14][15][16]
13C NMR Spectra available and assigned in CDCl₃[13][14][15][17]
2D NMR (COSY, HSQC, HMBC) Correlations established for full structural assignment[13][14][15][16]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized methodologies. The following sections detail common experimental protocols relevant to brucine research.

Workflow for Extraction and Purification

Brucine is primarily isolated from the seeds of Strychnos nux-vomica. A general workflow for its extraction is presented below.

G Start Strychnos nux-vomica Dried Seeds Grind Grind to Fine Powder Start->Grind Mechanical Extract Reflux Extraction (e.g., 50% Ethanol, pH 5) Grind->Extract Solvent Filter Filtration Extract->Filter Separate Solid Crude Crude Alkaloid Extract Filter->Crude Purify Purification (e.g., Crystallization) Crude->Purify Solvent System (e.g., Ethanol/Water) Pure Pure Brucine Crystals Purify->Pure

Fig. 1: General workflow for the extraction of brucine.

Methodology: Reflux Extraction This protocol is based on an efficient method for extracting total alkaloids from Nux-vomica.[1]

  • Preparation: Grind the dried seeds of Strychnos nux-vomica into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent, which consists of 50% ethanol adjusted to pH 5.

  • Extraction: For a given mass of the seed powder, add a 6-fold volume of the prepared solvent.

  • Reflux: Heat the mixture under reflux for 1 hour with continuous stirring.

  • Filtration: After cooling, filter the mixture to separate the extract from the solid plant material.

  • Repeat: Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.

  • Combine and Concentrate: Combine the filtrates from all three extractions and concentrate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Purification: The crude extract can be further purified by techniques such as crystallization using a suitable solvent system like ethanol-water.[18]

Melting Point Determination

The melting point is a key indicator of purity. The capillary method is the standard technique.[19][20]

G cluster_prep Sample Preparation cluster_measure Measurement Prep1 Grind sample to a fine powder Prep2 Pack powder into capillary tube (2-3 mm) Prep1->Prep2 Measure1 Place tube in heating block Prep2->Measure1 Prep3 Seal one end of the tube Prep3->Prep1 Measure2 Heat slowly (~2 °C/min) Measure1->Measure2 Measure3 Observe and Record Temperatures Measure2->Measure3 T_start T_start: First drop of liquid appears Measure3->T_start T_end T_end: All solid has liquefied Measure3->T_end

Fig. 2: Workflow for melting point determination by the capillary method.

Methodology: Capillary Method

  • Sample Preparation: Ensure the brucine sample is completely dry. If it consists of coarse crystals, gently crush it into a fine powder using a mortar and pestle.[20]

  • Capillary Packing: Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Tap the sealed end of the tube on a hard surface to compact the powder into a dense column of 2-3 mm in height.[19][20]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating: Begin heating the block. For an unknown sample, a rapid initial heating can be done to find an approximate melting range. For an accurate measurement, heat slowly at a rate of about 2°C per minute as the temperature approaches the expected melting point.[19]

  • Observation: Observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[19]

UV-Visible Spectroscopy

This technique is used for both qualitative identification (based on λmax) and quantitative analysis.

Methodology: Determination of Maximum Absorbance (λmax)

  • Stock Solution: Accurately weigh a small amount of brucine (e.g., 10 mg) and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., ethanol or methanol) to create a stock solution (e.g., 1000 µg/mL).[9][21]

  • Working Solution: Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.[21]

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as the one used for the sample as the blank to zero the instrument.

  • Scanning: Scan the working solution over a wavelength range of 200-400 nm.[21]

  • λmax Identification: The resulting spectrum will show peaks of maximum absorbance. For brucine in ethanol, these are expected at approximately 263 nm and 301 nm.[9]

Biological Activity and Key Signaling Pathways

Brucine exerts its pharmacological effects by modulating multiple intracellular signaling pathways. Its anti-cancer properties, in particular, have been linked to the inhibition of angiogenesis, regulation of cell growth pathways, and induction of apoptosis.

Inhibition of Angiogenesis via VEGFR2 Signaling

Brucine has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[22][23]

Brucine inhibits the VEGF-induced phosphorylation and activation of VEGFR2.[22] This blockade prevents the activation of several downstream signaling cascades, including the Src-FAK, ERK, and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[22][23]

G cluster_downstream Downstream Pathways VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates Raf1 Raf1 VEGFR2->Raf1 Activates PI3K PI3K VEGFR2->PI3K Activates Brucine Brucine Brucine->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Raf1->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig. 3: Brucine's inhibition of the VEGFR2 signaling pathway.
Regulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancers, particularly colorectal cancer. Brucine has been found to inhibit this pathway, leading to decreased cancer cell growth and migration.[1][24] It acts by increasing the expression of Dickkopf-1 (DKK1), a natural inhibitor of the Wnt pathway, which leads to a subsequent decrease in the levels of active β-catenin.[1]

G Brucine Brucine DKK1 DKK1 (Inhibitor) Brucine->DKK1 Upregulates Wnt Wnt Signaling DKK1->Wnt Inhibits BetaCatenin β-catenin (Active) Wnt->BetaCatenin Stabilizes TCF TCF/LEF BetaCatenin->TCF Activates GeneExp Target Gene Expression (e.g., c-Myc) TCF->GeneExp Promotes Proliferation Tumor Cell Growth & Proliferation GeneExp->Proliferation

Fig. 4: Brucine's inhibitory effect on the Wnt/β-catenin pathway.
Induction of Apoptosis

Brucine triggers programmed cell death (apoptosis) in various cancer cell lines through multiple mechanisms. A primary mechanism involves the mitochondrial pathway.[25] Brucine can modulate the expression of the Bcl-2 family of proteins, specifically by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[1][26] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which activates caspase-9 and the executioner caspase-3, culminating in cell death.[25] Additionally, brucine has been shown to induce apoptosis through the JNK signaling pathway in other cell types.[1]

G cluster_bcl Mitochondrial Pathway Brucine Brucine Bax Bax Brucine->Bax Upregulates Bcl2 Bcl-2 Brucine->Bcl2 Downregulates Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Fig. 5: Brucine-induced apoptosis via the intrinsic mitochondrial pathway.

References

Brucine and Strychnine: A Comprehensive Analysis of Structural and Functional Disparities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951) and strychnine (B123637), two closely related indole (B1671886) alkaloids isolated from the seeds of Strychnos nux-vomica, are potent neurotoxins that have been instrumental in the study of the central nervous system. Despite their structural similarities, they exhibit significant differences in their functional potencies and toxicological profiles. This technical guide provides a detailed comparative analysis of brucine and strychnine, focusing on their structural nuances, functional activities at key receptor targets, and the experimental methodologies used for their characterization. Quantitative data are summarized in comparative tables, and key experimental and signaling pathways are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers in pharmacology and drug development.

Structural Differences

Strychnine and brucine share a complex heptacyclic core structure. The primary structural distinction lies in the substitution on the aromatic ring. Brucine possesses two methoxy (B1213986) groups at positions 2 and 3 of the indole nucleus, whereas strychnine is unsubstituted at these positions.[1][2] This seemingly minor difference in their chemical structures leads to significant alterations in their physicochemical properties and biological activities.

Chemical Structures:

  • Strychnine: C₂₁H₂₂N₂O₂

  • Brucine: C₂₃H₂₆N₂O₄

The presence of the two methoxy groups in brucine increases its molecular weight and polarity compared to strychnine.

Functional Differences: Receptor Interactions and Toxicity

The principal mechanism of action for both brucine and strychnine is the competitive antagonism of inhibitory glycine (B1666218) receptors (GlyRs) in the central nervous system, particularly in the spinal cord and brainstem.[3][4] Glycine receptors are ligand-gated chloride ion channels that, upon activation by glycine, mediate inhibitory neurotransmission by hyperpolarizing the postsynaptic membrane. By blocking these receptors, brucine and strychnine reduce inhibitory neurotransmission, leading to excessive neuronal excitation, convulsions, and, at high doses, death by asphyxiation due to paralysis of respiratory muscles.[4]

Glycine Receptor Antagonism

Strychnine is a significantly more potent antagonist of glycine receptors than brucine.[4] This difference in potency is reflected in their binding affinities (Ki values) and functional inhibitory concentrations (IC50 values).

Nicotinic Acetylcholine (B1216132) Receptor Interactions

Both strychnine and brucine have been shown to interact with nicotinic acetylcholine receptors (nAChRs), though with lower affinity than for glycine receptors.[5][6] They act as antagonists at these receptors.

Toxicity

The difference in potency at the glycine receptor directly translates to a marked difference in toxicity. Strychnine is considerably more toxic than brucine.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between brucine and strychnine.

Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (IC50)

CompoundReceptor SubtypeAssay TypeSpeciesKi (nM)IC50 (nM)Reference(s)
Strychnine Glycine Receptor (α1)Radioligand BindingHuman1.4 - 1.7 (lmol/l)-[4]
Brucine Glycine Receptor (α1)Radioligand BindingHuman--[4]
Strychnine Glycine Receptor (α1β)Radioligand BindingHuman1.4 - 1.7 (lmol/l)-[4]
Brucine Glycine Receptor (α1β)Radioligand BindingHuman--[4]
Strychnine Nicotinic Acetylcholine R.Functional AssayBovine-~30,000[7]

Note: A direct Ki value for brucine at human glycine receptors was not explicitly found in the provided search results, but it is consistently reported to be substantially less potent than strychnine.

Table 2: Comparative Toxicity (LD50)

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
Strychnine RatOral2.35 - 16[8][9]
Strychnine MouseOral2[8]
Strychnine DogOral0.5[8]
Strychnine HumanOral1-2[10]
Brucine HumanOral (Probable Fatal Dose)~1000[11]

Experimental Protocols

This section details standardized protocols for the analysis and functional characterization of brucine and strychnine.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination

This method is suitable for the quantification of brucine and strychnine in biological samples and herbal formulations.[12][13]

  • Instrumentation: HPLC system with UV detector.

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (15:85 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 264 nm.[12]

  • Sample Preparation (from rat tissues):

    • Homogenize tissue samples in an appropriate buffer.

    • Perform liquid-liquid extraction with chloroform (B151607) after alkalinization with aqueous ammonia.[1]

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample before injection.

Capillary Zone Electrophoresis (CZE) for Separation

CZE offers a high-resolution method for separating these structurally similar alkaloids.[3]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Running Buffer: 20 mmol/L ammonium (B1175870) acetate (B1210297) containing 0.2 mol/L glacial acetic acid (pH 3.64).[3]

  • Applied Voltage: 25 kV.[3]

  • Detection Wavelength: 214 nm.[3]

  • Sample Preparation: Extracts of Strychnos nux-vomica or other sample matrices can often be directly injected after appropriate dilution and filtration.[3]

UV Derivative Spectrophotometry

This technique allows for the quantification of brucine and strychnine in mixtures without prior separation.[1]

  • Instrumentation: UV-Vis Spectrophotometer capable of first-order derivative spectroscopy.

  • Solvent: Chloroform or 0.1N H₂SO₄.[1][11]

  • Analytical Wavelengths (First Derivative):

    • Strychnine: 265.4 nm (zero crossing for brucine).[1]

    • Brucine: 256.4 nm (zero crossing for strychnine).[1]

  • Procedure:

    • Prepare standard solutions of strychnine and brucine.

    • Record the first derivative spectra of the standards and the sample.

    • Measure the derivative response at the respective zero-crossing wavelengths for quantification.

Radioligand Binding Assay for Glycine Receptors

This protocol describes a method to determine the binding affinity of strychnine and brucine to glycine receptors using [³H]strychnine.

  • Materials:

    • [³H]strychnine (radioligand)

    • Unlabeled strychnine and brucine

    • Synaptic membrane preparation from rat spinal cord or brainstem

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the synaptic membrane preparation with various concentrations of unlabeled strychnine or brucine and a fixed concentration of [³H]strychnine.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of [³H]strychnine (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Characterization

This technique directly measures the effect of brucine and strychnine on the function of glycine receptors expressed in a cell line (e.g., HEK293).[11]

  • Cell Culture: HEK293 cells stably or transiently expressing the desired glycine receptor subtype (e.g., α1).

  • Recording Configuration: Whole-cell voltage-clamp.

  • Solutions:

    • External solution (bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES).

    • Internal solution (pipette): Contains a high concentration of chloride to set the chloride reversal potential (e.g., CsCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • Procedure:

    • Establish a whole-cell recording from a cell expressing glycine receptors.

    • Apply glycine to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).

    • Co-apply glycine with increasing concentrations of strychnine or brucine.

    • Measure the reduction in the glycine-evoked current.

    • Construct a concentration-response curve to determine the IC50 value for the antagonistic effect.

Mandatory Visualizations

Signaling Pathway Diagram

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl⁻ Channel) Glycine->GlyR Binds to receptor Strychnine_Brucine Strychnine / Brucine Strychnine_Brucine->GlyR Competitive Antagonist (Blocks Glycine Binding) Cl_ion Cl⁻ GlyR->Cl_ion Channel opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition HPLC_Workflow start Start: Sample Collection (e.g., Tissue, Herbal Extract) sample_prep Sample Preparation (Homogenization, Extraction, Concentration) start->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Isocratic Elution) hplc_injection->separation detection UV Detection (264 nm) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End: Report Results data_analysis->end Structure_Function_Relationship cluster_structure Structural Features cluster_function Functional Consequences Strychnine_Structure Strychnine (Unsubstituted Aromatic Ring) Brucine_Structure Brucine (Two Methoxy Groups on Aromatic Ring) Strychnine_Function High Potency GlyR Antagonist High Toxicity Strychnine_Structure->Strychnine_Function Leads to Brucine_Function Lower Potency GlyR Antagonist Lower Toxicity Brucine_Structure->Brucine_Function Leads to

References

Biological Activity of Strychnos nux-vomica Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnos nux-vomica L., a member of the Loganiaceae family, is a plant with a long history of use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.[1] Despite its well-known toxicity, primarily attributed to the potent indole (B1671886) alkaloids strychnine (B123637) and brucine (B1667951), various extracts of S. nux-vomica have demonstrated a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the significant pharmacological effects of S. nux-vomica extracts, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product-based drug discovery and development.

Quantitative Data on Biological Activities

The biological activities of Strychnos nux-vomica extracts have been quantified in numerous studies. The following tables summarize the key quantitative findings for easy comparison.

Table 1: Cytotoxic Activity of Strychnos nux-vomica Extracts

Extract/CompoundCell LineAssayIC50 ValueReference
Aqueous Methanolic Leaves ExtractHuman Epidermoid Larynx Carcinoma (Hep-2)In vitro cytotoxic assay17.8 µg/mL[4]
Aqueous Methanolic Leaves ExtractBreast Carcinoma (MCF-7)In vitro cytotoxic assay36.3 µg/mL[4]
Aqueous Methanolic Leaves ExtractColon Carcinoma (HCT)In vitro cytotoxic assay41.2 µg/mL[4]
BrucineHuman Hepatoma (HepG2)MTT AssayNot explicitly stated, but showed the strongest toxic effect among four tested alkaloids.[5]
Strychnine, Brucine N-oxide, IsostrychnineHuman Hepatoma (HepG2)MTT AssayShowed varying degrees of cytotoxicity.[5]
Root ExtractHuman Multiple Myeloma (RPMI 8226)Anti-proliferative assayDose and time-dependent inhibition[6]

Table 2: Analgesic and Anti-inflammatory Activity of Strychnos nux-vomica Extracts

Extract/CompoundAnimal ModelAssayDoseEffectReference
Aqueous Methanolic Leaves ExtractMouseAcetic acid-induced writhing100 mg/kg31.95% inhibition[4]
Aqueous Methanolic Leaves ExtractMouseAcetic acid-induced writhing200 mg/kg55.26% inhibition[4]
Aqueous Methanolic Leaves ExtractMouseAcetic acid-induced writhing400 mg/kg65.04% inhibition[4]
Brucine and Brucine N-oxideRatCarrageenan-induced paw edemaNot specifiedSignificant inhibition of edema[7]
Brucine and Brucine N-oxideRatFreund's complete adjuvant-induced arthritisNot specifiedReduced 6-keto-PGF1α and 5-HT levels[7]

Table 3: Antidiabetic Activity of Strychnos nux-vomica Extracts

ExtractAnimal ModelDoseEffectReference
Methanolic Seed ExtractAlloxan-induced diabetic rats100 mg/kg and 200 mg/kgSignificant reduction in blood glucose levels at 2nd and 3rd week.[1]
Hydroalcoholic and Aqueous Seed ExtractsAlloxan-induced diabetic rats3.6 mg/kgSignificant reduction in blood glucose levels.[8]

Table 4: Antimicrobial Activity of Strychnos nux-vomica Extracts

ExtractMethodTested MicroorganismsResultReference
Ethanolic Seed ExtractAgar (B569324) Disc DiffusionStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeShowed inhibitory activity.[9]
Aqueous Methanolic Leaves ExtractNot specifiedEscherichia coli, Enterobacter, Staphylococcus aureus, PseudomonasShowed susceptibility.[10]
Methanolic Bark ExtractNot specifiedSerratia marcescens, Escherichia coli, Penicillium notatum, Fusarium oxysporumShowed decent zone of inhibition.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of Strychnos nux-vomica extracts.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of plant extracts.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol

    • Strychnos nux-vomica extract

    • Ascorbic acid (standard)

    • Spectrophotometer

    • 96-well microplate or cuvettes

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Preparation of extract solutions: Prepare a stock solution of the S. nux-vomica extract in methanol or ethanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations.

    • Assay:

      • In a 96-well plate, add a specific volume of each extract dilution to the wells.

      • Add the same volume of DPPH solution to each well.

      • For the control, add the same volume of methanol/ethanol and DPPH solution.

      • For the blank, add the same volume of methanol/ethanol and the extract solution.

      • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control reaction.

    • Abs_sample is the absorbance of the test sample. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentrations.[12]

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Equipment:

    • MTT solution (5 mg/mL in PBS)

    • Strychnos nux-vomica extract

    • Cell culture medium

    • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

    • Treatment: Treat the cells with various concentrations of the S. nux-vomica extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by histamine (B1213489) and serotonin, while the second phase is mediated by prostaglandins (B1171923) and other inflammatory mediators. The ability of a compound to reduce the paw volume is indicative of its anti-inflammatory potential.

  • Animals and Reagents:

    • Wistar or Sprague-Dawley rats

    • Carrageenan solution (1% in saline)

    • Strychnos nux-vomica extract

    • Standard anti-inflammatory drug (e.g., Indomethacin)

    • Plethysmometer or calipers

  • Procedure:

    • Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and different doses of the S. nux-vomica extract.

    • Drug Administration: Administer the vehicle, standard drug, or extract orally or intraperitoneally.

    • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the following formula:

    Where:

    • V_c is the average increase in paw volume in the control group.

    • V_t is the average increase in paw volume in the treated group.[4]

Analgesic Activity: Hot Plate Test

This method is used to assess the central analgesic activity of drugs.

  • Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the reaction time after drug administration indicates an analgesic effect.

  • Apparatus and Animals:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

    • Mice or rats

    • Strychnos nux-vomica extract

    • Standard analgesic drug (e.g., Morphine)

  • Procedure:

    • Baseline Measurement: Place each animal on the hot plate and record the reaction time (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Drug Administration: Administer the vehicle, standard drug, or extract to different groups of animals.

    • Post-treatment Measurement: Measure the reaction time at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Calculation: The percentage of the maximum possible effect (% MPE) is calculated as:

Antimicrobial Activity: Agar Disc Diffusion Method

This is a widely used method to screen for the antimicrobial activity of plant extracts.

  • Principle: A filter paper disc impregnated with the plant extract is placed on an agar plate that has been inoculated with a specific microorganism. If the extract has antimicrobial activity, a clear zone of inhibition will be observed around the disc.

  • Materials:

    • Strychnos nux-vomica extract

    • Sterile filter paper discs

    • Bacterial or fungal cultures

    • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

    • Standard antibiotic or antifungal discs

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Inoculation of Agar Plates: Spread the microbial suspension evenly over the surface of the agar plate.

    • Application of Discs: Impregnate sterile filter paper discs with a known concentration of the S. nux-vomica extract and place them on the inoculated agar surface. Also, place a standard antibiotic/antifungal disc and a blank disc (impregnated with the solvent) as positive and negative controls, respectively.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Signaling Pathways and Mechanisms of Action

The biological activities of Strychnos nux-vomica extracts are mediated through the modulation of various cellular signaling pathways.

Anticancer Activity: Wnt/β-catenin Signaling Pathway

The alkaloids brucine and strychnine from S. nux-vomica have been shown to suppress the growth of colon cancer cells by targeting the Wnt/β-catenin signaling pathway.[13] In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. However, in many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. Brucine and strychnine have been found to upregulate the expression of DKK1 and APC, which are negative regulators of the Wnt pathway, and downregulate the expression of β-catenin, c-Myc, and p-LRP6, key components of the pathway.[13]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Strychnos_alkaloids Strychnos nux-vomica Alkaloids (Brucine, Strychnine) Strychnos_alkaloids->GSK3b activation of inhibitors Strychnos_alkaloids->Beta_Catenin inhibition TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc) TCF_LEF->Target_Genes activation

Wnt/β-catenin signaling pathway and the inhibitory action of S. nux-vomica alkaloids.
Anticancer Activity: Apoptosis Induction

Brucine, a major alkaloid in S. nux-vomica, has been shown to induce apoptosis in human hepatoma (HepG2) cells.[5] The mechanism involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-9 and caspase-3.[4][5]

Apoptosis_Pathway cluster_mitochondria Mitochondrion Brucine Brucine (from S. nux-vomica) Mito_Membrane Mitochondrial Membrane Depolarization Brucine->Mito_Membrane Cytochrome_c Cytochrome c Release Mito_Membrane->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial pathway of apoptosis induced by brucine.
Anti-inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory effects of Strychnos nux-vomica are likely mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in the inflammatory response.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK Strychnos_extract Strychnos nux-vomica Extract Strychnos_extract->IKK inhibition IkB IκB IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB dissociation NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Proinflammatory_Genes

NF-κB signaling pathway and its potential inhibition by S. nux-vomica extracts.

Conclusion

Strychnos nux-vomica extracts exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial effects. The primary bioactive constituents, the alkaloids strychnine and brucine, are responsible for many of these pharmacological properties. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms underlying the observed activities. While the therapeutic potential of S. nux-vomica is significant, its inherent toxicity necessitates careful and standardized processing and dosage determination. Further research is warranted to isolate and characterize novel bioactive compounds, elucidate their precise mechanisms of action, and develop safe and effective therapeutic agents based on this traditionally important medicinal plant.

References

Unraveling the Neurotoxic Cascade of Brucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Brucine (B1667951), a potent indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica, has garnered significant interest for its diverse pharmacological activities, including anti-tumor and anti-inflammatory properties. However, its therapeutic potential is significantly hampered by its pronounced neurotoxicity. This technical guide provides a comprehensive overview of the neurotoxic effects of brucine, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data to facilitate further research and drug development efforts.

Core Mechanisms of Brucine-Induced Neurotoxicity

Brucine exerts its neurotoxic effects through a multi-pronged mechanism, primarily culminating in neuronal apoptosis. The key signaling pathways and cellular events implicated in brucine's neurotoxicity include the induction of apoptosis via the PPARγ/NF-κB/caspase-3 signaling pathway, mitochondrial dysfunction, and the impairment of autophagy.

The PPARγ/NF-κB/Caspase-3 Apoptotic Pathway

A central mechanism of brucine-induced neurotoxicity involves the modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to the activation of the executioner caspase-3 and subsequent apoptosis.[1][2]

Brucine has been shown to inhibit PPARγ activity.[1] This inhibition leads to the increased phosphorylation and activation of NF-κB.[1] Activated NF-κB upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1] This shift in the balance of apoptotic regulators leads to the activation of caspase-3, a key executioner of apoptosis, ultimately resulting in neuronal cell death.[1][3] Studies have demonstrated that inhibition of NF-κB can substantially reverse the neurotoxic effects of brucine.[2]

Brucine_Apoptosis_Pathway Brucine Brucine PPARg PPARγ Brucine->PPARg inhibits NFkB p-NF-κB ↑ Brucine->NFkB promotes PPARg->NFkB inhibits Bax_Bcl2 Bax/Bcl-2 ratio ↑ NFkB->Bax_Bcl2 Caspase3 Cleaved Caspase-3 ↑ Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Brucine-induced PPARγ/NF-κB/Caspase-3 apoptotic pathway.
Mitochondrial Dysfunction

Brucine-induced neurotoxicity is also linked to the impairment of mitochondrial function. Treatment with brucine has been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[4] This depolarization of the mitochondrial membrane can trigger the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This event is a critical step in the intrinsic pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[5] Furthermore, brucine has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting mitochondrial-mediated apoptosis.[4]

Autophagy Impairment

Recent evidence suggests that brucine can also induce neurotoxicity by impairing autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[6] Autophagy is a critical survival mechanism for neuronal cells.[7] Brucine has been shown to inhibit autophagy, leading to the accumulation of cellular waste and triggering cell stress.[6] This impairment of the autophagic process contributes to brucine-induced immunogenic cell death (ICD), characterized by the exposure of calreticulin (B1178941) (CRT) and the release of high-mobility group box 1 (HMGB1).[6]

Quantitative Data on Brucine Neurotoxicity

The following tables summarize quantitative data from various studies investigating the neurotoxic effects of brucine on neuronal cells.

Table 1: Cytotoxicity of Brucine in Neuronal Cells

Cell LineAssayConcentration (µM)Incubation Time (h)ResultReference
Neuro-2aMTT1, 4, 1624Dose-dependent decrease in cell viability[2][8]
Neuro-2aLDH1, 4, 1624Dose-dependent increase in LDH release[2][8]
Primary AstrocytesMTT8, 16, 3224Dose-dependent decrease in cell viability

Table 2: Apoptotic Effects of Brucine in Neuro-2a Cells

AssayConcentration (µM)Incubation Time (h)ObservationReference
TUNEL Staining1, 4, 1624Significant increase in TUNEL-positive cells[1]
Annexin V-FITC/PI1, 4, 1624Apoptotic cells: 6.5%, 38.7%, 54.3% respectively[1]
Western Blot1, 4, 1624Increased Bax/Bcl-2 ratio[3]
Western Blot1, 4, 1624Increased cleaved caspase-3/caspase-3 ratio[3]
Caspase-3 Activity1, 4, 1624Dose-dependent increase in caspase-3 activity[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neurotoxic effects of brucine.

Cell Culture

Neuro-2a (N2a) Cells:

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach using 0.25% trypsin-EDTA and re-seed at a 1:5 to 1:10 dilution.

Primary Astrocyte Culture:

  • Source: Cerebral cortices of neonatal (P1-P3) Sprague-Dawley rats or C57BL/6 mice.

  • Protocol:

    • Dissect cortices and remove meninges in ice-cold D-Hank's balanced salt solution (D-HBSS).

    • Mince the tissue and digest with 0.125% trypsin for 15-20 minutes at 37°C.

    • Neutralize trypsin with an equal volume of DMEM/F12 medium containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM/F12 with 10% FBS.

    • Plate the cells onto poly-L-lysine-coated culture flasks.

    • Change the medium every 2-3 days. After 7-10 days, when astrocytes form a confluent monolayer, shake the flasks on an orbital shaker at 200 rpm for 18-24 hours to remove microglia and oligodendrocytes.

Cell Viability and Cytotoxicity Assays

Experimental_Workflow_Cytotoxicity cluster_setup Cell Seeding and Treatment cluster_assays Assays cluster_readout Readout Seed Seed Neuro-2a or Primary Astrocytes Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Brucine (various concentrations) Incubate1->Treat Incubate2 Incubate (24h) Treat->Incubate2 MTT MTT Assay Incubate2->MTT LDH LDH Assay Incubate2->LDH Absorbance_MTT Measure Absorbance (490-570 nm) MTT->Absorbance_MTT Absorbance_LDH Measure Absorbance (490 nm) LDH->Absorbance_LDH

Figure 2: General workflow for assessing brucine-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of brucine for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay:

  • Seed cells and treat with brucine as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm.

Apoptosis Detection

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

  • Grow cells on glass coverslips and treat with brucine.

  • Fix the cells with 4% paraformaldehyde for 30 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Perform TUNEL staining using an in situ cell death detection kit according to the manufacturer's protocol.

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Treat cells with brucine for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Lyse brucine-treated cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, caspase-3, cleaved caspase-3, PPARγ, p-NF-κB, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This technical guide provides a foundational understanding of the neurotoxic effects of brucine and the experimental approaches to investigate them. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers working to elucidate the complex toxicology of this compound and to develop strategies to mitigate its adverse effects, thereby unlocking its therapeutic potential.

References

Preliminary In Vitro Cytotoxicity Screening of Brucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a bitter alkaloid extracted from the seeds of Strychnos nux-vomica, has long been utilized in traditional medicine.[1] Emerging scientific evidence highlights its potential as an anti-tumor agent, demonstrating cytotoxic effects across a range of cancer cell lines.[2] This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of brucine, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support further research and development in oncology.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of brucine is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit 50% of a biological process. The IC50 values of brucine have been determined in various cancer cell lines, demonstrating a dose- and time-dependent inhibitory effect on cell proliferation.[1][2]

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
A2780Ovarian Cancer1.4372[1]
HepG2Liver Cancer10072[1]
KBOral Cancer30 µg/mLNot Specified[3]
SMMC-7721Liver CancerStrongest among 4 alkaloidsNot Specified[4]
QBC939CholangiocarcinomaDose-dependent inhibition24, 48, 72[5]
Neuro-2aNeuroblastomaDose-dependent inhibition24[6][7]
VeroNormal Kidney CellsTime & Dose-dependent24, 48, 72[8]

Experimental Protocols

A standardized approach to assessing the in vitro cytotoxicity of brucine is crucial for reproducible and comparable results. The following are detailed methodologies for key experiments.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt to form a purple, insoluble formazan (B1609692) product.[10] The intensity of the purple color, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance using a spectrophotometer.[9][11]

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in the logarithmic growth phase and resuspend them in a fresh complete medium.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/mL (100 µL per well).

    • Incubate the plate for 24 hours to allow for cell attachment.[10]

  • Brucine Treatment:

    • Prepare a stock solution of brucine and perform serial dilutions to achieve a range of desired concentrations.

    • After the 24-hour incubation, replace the culture medium with 100 µL of the medium containing different concentrations of brucine.

    • Include untreated control wells (medium only) and blank wells (medium without cells).

    • Incubate the plate for 24, 48, or 72 hours.[10]

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C, protected from light.[9][10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a designated detergent reagent) to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.

Apoptosis Assessment

Brucine has been shown to induce apoptosis, or programmed cell death, in various cancer cells.[4] Morphological changes and specific biochemical markers can be assessed to confirm apoptosis.

1. Morphological Observation:

  • Treat cells with brucine at different concentrations.

  • Observe the cells under an inverted microscope. Apoptotic cells may exhibit characteristics such as cell shrinkage, detachment from the culture plate, and the formation of apoptotic bodies.[1][4]

2. Hoechst 33258 Staining:

  • This fluorescent stain binds to DNA and is used to visualize nuclear changes during apoptosis.

  • After brucine treatment, stain the cells with Hoechst 33258.

  • Observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.[1]

3. Acridine Orange/Ethidium Bromide (AO/EB) Staining:

  • This dual staining method helps differentiate between viable, apoptotic, and necrotic cells.

  • After treatment, stain cells with a mixture of AO and EB.

  • Viable cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells will have uniformly orange to red nuclei.[3]

4. Flow Cytometry with Annexin V/PI Staining:

  • This is a quantitative method to detect apoptosis.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • After brucine treatment, cells are harvested, washed, and stained with Annexin V-FITC and PI.

  • The cell populations are then analyzed using a flow cytometer.[12]

Visualizing Experimental and Signaling Pathways

Understanding the workflow of cytotoxicity screening and the molecular mechanisms of brucine's action is facilitated by visual diagrams.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Line Culture B Cell Seeding (96-well plate) A->B D Incubation (24, 48, 72h) B->D C Brucine Dilution Series C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizer F->G H Read Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Experimental workflow for MTT-based cytotoxicity screening of brucine.

Brucine's cytotoxic effects are mediated through the induction of apoptosis, primarily via the intrinsic or mitochondrial pathway.

G cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Brucine Brucine ROS ↑ ROS Brucine->ROS Bax ↑ Bax Brucine->Bax Bcl2 ↓ Bcl-2 Brucine->Bcl2 Mito Mitochondrial Disruption ROS->Mito Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 ↑ Caspase-9 CytC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Brucine-induced apoptosis signaling pathway.

Mechanism of Action

Brucine induces apoptosis in cancer cells through a multi-faceted mechanism:

  • Induction of Oxidative Stress: Brucine treatment can lead to an elevation of reactive oxygen species (ROS) within the cells, which in turn causes oxidative stress and triggers apoptosis.[3]

  • Mitochondrial Pathway Activation: Brucine modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[6] This disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm.[13]

  • Caspase Cascade Activation: The released cytochrome c activates caspase-9, which then activates the executioner caspase-3.[4][12] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Cell Cycle Arrest: Studies have shown that brucine can cause cell cycle arrest, for instance at the S phase or G0/G1 phase, preventing cancer cell proliferation.[1][5]

  • Inhibition of COX-2: Brucine has been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.[4][5] This inhibition is linked to the upregulation of apoptotic proteins like Caspase-3 and Bax.[5]

Conclusion

The in vitro cytotoxicity screening of brucine reveals its potential as a promising anti-cancer agent. Its ability to induce apoptosis through the mitochondrial pathway, modulate key signaling proteins, and arrest the cell cycle in various cancer cell lines provides a strong rationale for further investigation. This guide offers a foundational framework for researchers and drug development professionals to design and interpret cytotoxicity studies of brucine, paving the way for its potential translation into novel cancer therapeutics.

References

The Advent and Evolution of Brucine as a Chiral Resolving Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a critical process in modern chemistry and pharmacology, owes much of its early development to the utilization of naturally occurring chiral molecules. Among these, the alkaloid brucine (B1667951) has played a significant and enduring role. This technical guide provides an in-depth exploration of the discovery, history, and application of brucine as a chiral resolving agent. It is designed to serve as a comprehensive resource, offering historical context, detailed experimental protocols, quantitative data on resolution efficiencies, and a molecular-level understanding of the chiral recognition process.

Historical Perspective: The Dawn of Chiral Resolution

The concept of chirality and the separation of enantiomers were pioneered by Louis Pasteur in 1853. His groundbreaking work with tartaric acid and the use of a chiral amine, cinchotoxine, laid the foundation for the field of stereochemistry.[1][2] Following this seminal discovery, the quest for effective and readily available chiral resolving agents led chemists to explore the rich diversity of natural products.

Brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree, was first isolated in 1819.[3] However, its application in chiral resolution came much later. The German chemist Emil Fischer, a key figure in the study of carbohydrates and amino acids, was instrumental in advancing the use of alkaloids for the separation of racemic mixtures. While his work primarily focused on the resolution of amino acids using various alkaloids, it set the stage for the broader application of these compounds.[4][5][6][7]

The first documented use of brucine as a chiral resolving agent is attributed to Fischer in 1899.[3] This marked a significant step in the practical application of brucine for separating enantiomers. A few years later, in 1904, Wilhelm Marckwald demonstrated the use of brucine in a reaction that resulted in enantiomeric enrichment, a process he termed "asymmetrische Katalyse" (asymmetric catalysis), further solidifying the importance of this alkaloid in stereochemistry.[3][8]

The Principle of Chiral Resolution with Brucine

The primary mechanism by which brucine facilitates the separation of enantiomers is through the formation of diastereomeric salts. Racemic mixtures of acidic compounds react with the basic brucine molecule to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably, different solubilities in a given solvent.[9][10] This difference in solubility allows for the separation of the diastereomers through fractional crystallization.

The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Once the less soluble salt is isolated, the enantiomerically pure acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and a base to neutralize the brucine. The brucine can then be recovered and reused.[9][10]

Experimental Protocols for Chiral Resolution using Brucine

The successful resolution of a racemic acid using brucine is highly dependent on the experimental conditions. The choice of solvent, the stoichiometry of the reactants, and the crystallization temperature are all critical parameters that must be optimized for each specific resolution. Below are generalized and specific protocols for the chiral resolution of racemic acids using brucine.

General Protocol for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic acid in a suitable solvent. Common solvents include methanol, ethanol, acetone, and mixtures thereof. Add an equimolar or sub-stoichiometric amount of brucine to the solution. Heating may be required to facilitate dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent. This process may need to be repeated until a constant specific rotation is achieved.

  • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in water or an aqueous acidic solution. Add a strong base (e.g., NaOH or KOH) to deprotonate the brucine and liberate the free acid.

  • Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the brucine. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid. The precipitated acid can then be collected by filtration or extracted with an organic solvent.

Specific Protocol: Resolution of Racemic Mandelic Acid

This protocol provides a specific example for the resolution of (±)-mandelic acid using (-)-brucine.

  • Salt Formation: In a flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 100 mL of methanol. In a separate flask, dissolve 39.4 g (0.1 mol) of anhydrous (-)-brucine in 150 mL of methanol.

  • Crystallization: Mix the two solutions and heat the mixture to boiling. Allow the solution to cool slowly to room temperature. The salt of (+)-mandelic acid with brucine is less soluble and will crystallize out.

  • Isolation: After several hours, collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Liberation of (+)-Mandelic Acid: Suspend the crystals in 100 mL of water and add 20 mL of 2 M sodium hydroxide (B78521) solution.

  • Extraction: Extract the mixture with chloroform (B151607) to remove the brucine.

  • Purification: Acidify the aqueous layer with hydrochloric acid. The (+)-mandelic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data on Brucine Resolutions

The efficiency of a chiral resolution is typically reported in terms of the yield of the resolved enantiomer and its enantiomeric excess (e.e.). The following tables summarize available quantitative data for the resolution of various racemic acids using brucine. It is important to note that these values can be highly dependent on the specific experimental conditions.

Racemic AcidResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
3-Chloro-5-difluoromethoxy Mandelic Acid(D)-Prolinamide (Brucine data not available)Ethyl Acetate/Water-98.2 - 99.0[9]
(±)-Ibuprofen(-)-BrucineAcetonitrile-Methanol--[11]
(±)-Flurbiprofen(-)-BrucineAcetonitrile-Methanol-Water--[11]

Mechanism of Chiral Recognition

The chiral recognition of carboxylic acids by brucine is a complex process governed by a combination of intermolecular interactions within the crystal lattice of the diastereomeric salt. While a definitive, universal model is challenging to establish due to the structural diversity of the acids being resolved, crystallographic studies of brucine diastereomeric salts provide valuable insights.

The formation of the diastereomeric salt involves an acid-base reaction between the carboxylic acid group of the analyte and the tertiary amine of the brucine molecule. The resulting carboxylate anion and the protonated brucinium cation are then held together by electrostatic interactions. However, the chiral discrimination arises from a three-dimensional arrangement of multiple, weaker interactions, including:

  • Hydrogen Bonding: The hydroxyl group on the carboxylic acid (if present) and the N-H of the protonated amine can form hydrogen bonds with the oxygen atoms of the methoxy (B1213986) groups and the lactam carbonyl group of brucine.

  • π-π Stacking: The aromatic rings of the racemic acid and the indole (B1671886) and dimethoxybenzene moieties of brucine can engage in π-π stacking interactions.

  • Steric Hindrance: The bulky and rigid structure of brucine creates a chiral environment where one enantiomer of the racemic acid can pack more favorably into the crystal lattice than the other, leading to a lower lattice energy and consequently lower solubility for one diastereomer.

Chiral_Recognition_Workflow cluster_solution In Solution cluster_formation Diastereomer Formation cluster_crystallization Fractional Crystallization cluster_separation Separation and Liberation racemic_acid Racemic Acid (R- and S-enantiomers) diastereomers Mixture of Diastereomers (R-acid)-(-)-Brucine (S-acid)-(-)-Brucine racemic_acid->diastereomers Reaction with brucine (-)-Brucine brucine->diastereomers less_soluble Less Soluble Diastereomer Crystallizes diastereomers->less_soluble Different Solubilities more_soluble More Soluble Diastereomer Remains in Solution diastereomers->more_soluble pure_enantiomer1 Pure Enantiomer 1 less_soluble->pure_enantiomer1 Liberation pure_enantiomer2 Pure Enantiomer 2 more_soluble->pure_enantiomer2 Liberation

Caption: Workflow of Chiral Resolution using Brucine.

Logical Relationship of Diastereomeric Salt Formation

The process of forming and separating diastereomeric salts can be visualized as a logical workflow.

Diastereomeric_Salt_Formation A Racemic Acid (R-COOH + S-COOH) C Formation of Diastereomeric Salts (R-COO⁻ • (-)-BrucineH⁺) (S-COO⁻ • (-)-BrucineH⁺) A->C B Chiral Resolving Agent (e.g., (-)-Brucine) B->C D Different Physicochemical Properties (e.g., Solubility) C->D E Separation by Fractional Crystallization D->E F Isolated Less Soluble Diastereomer E->F G More Soluble Diastereomer in Mother Liquor E->G H Liberation of Enantiomer 1 (e.g., R-COOH) F->H I Liberation of Enantiomer 2 (e.g., S-COOH) G->I

Caption: Logical Flow of Diastereomeric Salt Formation.

Conclusion

Brucine, since its introduction as a chiral resolving agent over a century ago, has remained a valuable tool in the stereochemist's arsenal. Its ready availability as a natural product and its effectiveness in resolving a wide range of racemic acids have ensured its continued use in both academic research and industrial applications. While modern techniques such as chiral chromatography and asymmetric synthesis have emerged as powerful alternatives, the classical method of diastereomeric salt crystallization with brucine continues to be a practical and economically viable option for large-scale enantioseparations. A thorough understanding of the historical context, experimental parameters, and the underlying principles of chiral recognition is paramount for the successful application of this enduring technique in the synthesis of enantiomerically pure compounds.

References

The Double-Edged Sword: An In-depth Technical Guide to the Ethnobotanical and Traditional Uses of Brucine-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951), a potent indole (B1671886) alkaloid, is a significant constituent of several plant species, most notably within the Strychnos genus. For centuries, these plants have held a dichotomous role in traditional medicine, revered for their therapeutic effects at low doses while being recognized as potent poisons at higher concentrations. This technical guide provides a comprehensive overview of the ethnobotanical and traditional applications of brucine-containing plants, with a primary focus on Strychnos nux-vomica, the principal source of brucine. This document delves into the quantitative analysis of brucine content, details established experimental protocols for its extraction and evaluation, and visually elucidates the complex signaling pathways underlying its diverse pharmacological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of natural compounds for modern drug discovery and development.

Introduction

Brucine (C₂₃H₂₆N₂O₄) is an alkaloid structurally similar to strychnine (B123637), though generally less toxic.[1] Its primary source is the seeds of the Strychnos nux-vomica tree, native to India and Southeast Asia.[2] Historically, brucine-containing plants have been integral to various traditional medicine systems, including Ayurveda, Traditional Chinese Medicine (TCM), and Unani.[2][3] In these practices, processed seeds and other plant parts are utilized to treat a wide array of ailments, from digestive issues and nervous disorders to pain and inflammation.[4][5] However, the narrow therapeutic window of brucine necessitates a thorough understanding of its pharmacology and toxicology.[6] Modern scientific investigation has begun to unravel the mechanisms behind its traditional uses, revealing potent anti-inflammatory, analgesic, and anti-tumor properties.[7][8] This guide aims to bridge the gap between traditional knowledge and contemporary scientific understanding, providing a detailed technical resource for the scientific community.

Ethnobotanical and Traditional Uses of Brucine-Containing Plants

The application of brucine-containing plants in traditional medicine is geographically and culturally diverse. The most well-documented species is Strychnos nux-vomica, but other species also have a history of medicinal use.

Plant SpeciesTraditional NamesGeographical DistributionTraditional UsesReferences
Strychnos nux-vomica L.Nux vomica, Kuchla, Poison Nut, MaqianziIndia, Southeast AsiaIn Ayurveda, Unani, and Homeopathy, processed seeds are used for dyspepsia, nervous system disorders, chronic rheumatism, debility, paralysis, and intermittent fevers. In TCM, it is used for its anti-inflammatory and analgesic effects.[4],[5],[3],[9]
Strychnos ignatii Berg.St. Ignatius Bean, KatbalongaPhilippines, Southeast AsiaTraditionally used as a stimulant, aphrodisiac, and febrifuge. In Chinese medicine, it's used for emotional disorders, anxiety, and menstrual problems. Homeopathically, it is used for grief and mood disorders.[10],[11],[12]
Strychnos wallichiana Steud. ex A.DC.Tropical BindweedSouthern China, India, Sri Lanka, Southeast AsiaThe powdered bark is applied externally for dog bites and skin infections like scabies and leprosy. Internally, it is used in traditional medicine despite its toxicity.[13],[14]
Strychnos malaccensis Benth.Hoang-nanMalacca, Southeast AsiaThe bark is traditionally used for chronic skin diseases and has applications similar to Strychnos nux-vomica.[15]

Quantitative Analysis of Brucine Content

The concentration of brucine in plant materials can vary significantly depending on the species, geographical origin, and the specific plant part used. Accurate quantification is crucial for both traditional preparations and modern pharmacological studies.

Plant SpeciesPlant PartBrucine Content (% w/w)Strychnine Content (% w/w)Analytical MethodReferences
Strychnos nux-vomicaSeeds0.46 ± 0.281.03 ± 0.51TLC-densitometry[16]
Strychnos nux-vomicaSeeds0.90 ± 0.022.80 ± 0.02Not specified[16]
Strychnos nux-vomicaLeaves1.6 mg in 500mg extract (0.32%)0.6 mg in 500mg extract (0.12%)HPLC[17]
Strychnos wallichianaNot specified2.812.4Not specified[18]
Strychnos ignatiiSeedsNot specified3.9HPLC[19]

Experimental Protocols

Extraction and Purification of Brucine

A common method for extracting brucine from Strychnos nux-vomica seeds involves solvent extraction followed by chromatographic purification.

Protocol: Reflux Extraction and HPLC Purification

  • Preparation of Plant Material: Dried seeds of Strychnos nux-vomica are ground into a fine powder.

  • Extraction: 5 grams of the powdered seeds are subjected to reflux extraction with methanol (B129727) for 8 hours. The extract is then filtered and concentrated.[20]

  • Purification (pH-Zone-Refining Counter-Current Chromatography):

    • A two-phase solvent system of methyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v) is prepared.

    • Triethylamine (10 mmol/L) is added to the upper phase (stationary phase), and hydrochloric acid (10 mmol/L) is added to the lower phase (mobile phase).

    • The crude extract is subjected to chromatography, yielding purified brucine and strychnine.[20]

Quantification of Brucine

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Chromatographic System: An Agilent HPLC system (or equivalent) with a C18 column (e.g., Phenomenex-ODS, 250mm x 4.6mm, 5µm) is used.[17]

  • Mobile Phase: A mixture of methanol, water, and diethylamine (B46881) (55:45:0.2 v/v) is prepared and filtered.[1]

  • Standard Preparation: A stock solution of brucine (e.g., 1 mg/mL) is prepared in methanol and serially diluted to create a calibration curve.[1]

  • Sample Preparation: The methanolic extract is dissolved in methanol, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.[20]

  • Detection: The eluent is monitored at a wavelength of 260 nm.[17]

  • Quantification: The concentration of brucine in the sample is determined by comparing the peak area with the calibration curve.

Pharmacological Assays

Protocol: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are treated with varying concentrations of brucine.

  • Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant are quantified using ELISA kits. The expression of inflammatory mediators like COX-2 and NF-κB can be assessed by Western blotting.[21]

Protocol: In Vivo Analgesic Assay (Hot Plate Test)

  • Animal Model: Male BALB/c mice are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Treatment: Animals are administered with brucine or a control vehicle.

  • Procedure: At specific time intervals after treatment, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.[22]

  • Analysis: An increase in reaction latency compared to the control group indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

Brucine exerts its diverse pharmacological effects by modulating multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.

Anti-Inflammatory and Analgesic Signaling

anti_inflammatory_pathway Brucine Brucine NF_kB NF-κB Brucine->NF_kB Inhibits COX2 COX-2 Brucine->COX2 Inhibits JNK JNK Pathway Brucine->JNK Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB Inflammatory_Stimuli->COX2 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Inflammatory_Cytokines Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Cytokines->Inflammation_Pain HFLS_RA HFLS-RA Cell Proliferation JNK->HFLS_RA Inhibits anti_tumor_pathway Brucine Brucine VEGFR2 VEGFR2 Brucine->VEGFR2 Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Brucine->PI3K_AKT_mTOR Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway Brucine->Wnt_BetaCatenin Inhibits JNK_Pathway JNK Pathway Brucine->JNK_Pathway Activates COX2_path COX-2 Brucine->COX2_path Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell_Proliferation Cell Proliferation & Migration PI3K_AKT_mTOR->Cell_Proliferation Wnt_BetaCatenin->Cell_Proliferation Apoptosis Apoptosis JNK_Pathway->Apoptosis COX2_path->Cell_Proliferation neurotoxicity_pathway Brucine Brucine Glycine_Receptor Glycine Receptor (GlyR) Brucine->Glycine_Receptor Antagonist Glycine Glycine Glycine->Glycine_Receptor Binds to Chloride_Influx Cl⁻ Influx Glycine_Receptor->Chloride_Influx Opens channel Neuronal_Excitation Neuronal Excitation (Convulsions) Glycine_Receptor->Neuronal_Excitation Leads to Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Neuronal_Inhibition experimental_workflow Plant_Material Brucine-Containing Plant (e.g., Strychnos nux-vomica seeds) Grinding Grinding & Pulverization Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol Reflux) Grinding->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., CCC, HPLC) Crude_Extract->Purification Pure_Brucine Purified Brucine Purification->Pure_Brucine Quantification Quantification (HPLC, TLC, NMR) Pure_Brucine->Quantification Pharmacological_Assays Pharmacological Assays (In Vitro & In Vivo) Pure_Brucine->Pharmacological_Assays Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Pharmacological_Assays->Data_Analysis

References

Brucine as a Glycine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of brucine's role as a competitive antagonist of the glycine (B1666218) receptor (GlyR). It consolidates quantitative binding data, details established experimental protocols for characterizing this antagonism, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic and toxicological implications of GlyR modulation.

Introduction to the Glycine Receptor and Brucine (B1667951)

The glycine receptor (GlyR) is a crucial component of the central nervous system, primarily mediating fast inhibitory neurotransmission in the spinal cord and brainstem.[1] As a member of the Cys-loop superfamily of ligand-gated ion channels, the GlyR is a pentameric structure composed of various alpha (α1-4) and beta (β) subunits that form a chloride-selective ion pore.[1][2] Upon binding of the neurotransmitter glycine, the channel opens, allowing an influx of chloride ions that hyperpolarizes the postsynaptic membrane, thereby reducing neuronal excitability.[2][3]

Brucine, a toxic alkaloid structurally similar to strychnine, is a known competitive antagonist of the GlyR.[4] By binding to the receptor, brucine prevents glycine from activating the channel, thus blocking inhibitory signaling. This antagonistic action underlies its convulsant effects.[5] Understanding the specifics of brucine's interaction with different GlyR subtypes is essential for both toxicological studies and for its potential use as a pharmacological tool to probe GlyR function.

Quantitative Analysis of Brucine's Antagonism

The affinity of brucine for the glycine receptor has been quantified through various experimental assays, primarily yielding inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These parameters are crucial for comparing the potency of brucine across different GlyR subtypes.

Receptor Subtype Ligand Assay Type Ki (nM) IC50 (µM) Reference
Human α1BrucineFLIPR Membrane Potential Assay2301.1[6]
Human α1βBrucineFLIPR Membrane Potential Assay2001.2[6]

Signaling Pathway of the Glycine Receptor

The canonical signaling pathway of the glycine receptor is centered on its function as a ligand-gated chloride channel.

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (α/β subunits) Glycine->GlyR Binds Brucine Brucine Brucine->GlyR Competitively Blocks Cl_in Chloride Influx GlyR->Cl_in Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Glycine receptor signaling pathway.

Experimental Protocols

The characterization of brucine as a GlyR antagonist relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of brucine by measuring its ability to displace a radiolabeled ligand (e.g., [³H]strychnine) from the glycine receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., spinal cord) or cells expressing the target GlyR subtype in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[7]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[7]

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.[7]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled ligand (e.g., [³H]strychnine) and varying concentrations of unlabeled brucine.[7][8]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled competitor, like unlabeled strychnine).[9]

    • Incubate the plate at a controlled temperature (e.g., 4°C) until equilibrium is reached.

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[7][8]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the brucine concentration to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

RadioligandBindingWorkflow A Membrane Preparation B Incubation with Radioligand and Brucine A->B C Separation of Bound and Free Ligand B->C D Quantification of Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology

This technique directly measures the functional effect of brucine on the GlyR ion channel activity in response to glycine.

Methodology:

  • Cell Preparation:

    • Use cultured cells (e.g., HEK293) transiently or stably expressing the desired GlyR subtype, or acutely dissociated neurons.

    • Plate the cells on coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution designed to mimic the intracellular ionic environment.

  • Whole-Cell Recording:

    • Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Apply a known concentration of glycine to the cell to elicit an inward chloride current.

    • Co-apply varying concentrations of brucine with glycine to measure the inhibition of the glycine-induced current.

    • Record the currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the glycine-induced currents in the absence and presence of different concentrations of brucine.

    • Plot the percentage of inhibition against the logarithm of the brucine concentration to determine the IC50.

    • Perform a Schild analysis by measuring the dose-response curves for glycine in the presence of multiple fixed concentrations of brucine to confirm competitive antagonism.[1][3] A Schild plot of log(dose ratio - 1) versus log[brucine] should yield a straight line with a slope of 1 for a competitive antagonist.[10]

PatchClampWorkflow A Cell Preparation and Recording Setup B Establish Whole-Cell Configuration A->B C Application of Glycine +/- Brucine B->C D Record Glycine-Induced Currents C->D E Data Analysis (IC50 and Schild Plot) D->E

Workflow for a patch-clamp electrophysiology experiment.

Logical Relationship of Brucine as a Competitive Antagonist

The defining characteristic of brucine's interaction with the glycine receptor is its competitive nature. This means that brucine and glycine bind to the same or overlapping sites on the receptor.

CompetitiveAntagonism Receptor Glycine Receptor ChannelActivation Channel Activation Receptor->ChannelActivation If Glycine is Bound NoActivation No Channel Activation Receptor->NoActivation If Brucine is Bound Glycine Glycine (Agonist) BindingSite Orthosteric Binding Site Glycine->BindingSite Binds Brucine Brucine (Antagonist) Brucine->BindingSite Binds BindingSite->Receptor

References

Methodological & Application

Application Notes and Protocols for the Brucine-Mediated Kinetic Resolution of Racemic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of racemic mixtures into their constituent enantiomers is a critical process in the development of pharmaceuticals and other fine chemicals, as individual enantiomers of a chiral molecule often exhibit distinct biological activities. Kinetic resolution is a powerful strategy for achieving this separation. This document provides a detailed protocol for the kinetic resolution of racemic secondary alcohols utilizing the naturally occurring chiral resolving agent, brucine (B1667951).

This method does not involve direct resolution of the alcohol but proceeds through a classical chemical approach involving the derivatization of the alcohol to a diastereomeric mixture. The racemic alcohol is first converted into a racemic mixture of acidic phthalic acid half-esters. These half-esters are then treated with the enantiopure base, (-)-brucine, to form a mixture of diastereomeric salts. Due to their different physicochemical properties, these salts can be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomeric salts yields the enantiomerically enriched alcohol.

Chemical Principle

The fundamental principle of this resolution method lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, when reacted with a single enantiomer of a chiral resolving agent (in this case, (-)-brucine), they form diastereomers. Diastereomers have distinct physical properties, including solubility, which allows for their separation by techniques such as fractional crystallization.

The overall process can be summarized in three key stages:

  • Derivatization: The racemic alcohol is reacted with phthalic anhydride (B1165640) to form a racemic mixture of the corresponding hydrogen phthalate (B1215562) half-esters. This step introduces a carboxylic acid functional group, which is essential for the subsequent reaction with the chiral base.

  • Diastereomeric Salt Formation and Separation: The racemic mixture of the acidic half-esters is treated with a sub-stoichiometric amount of (-)-brucine. This results in the formation of two diastereomeric salts: [(R)-half-ester-(-)-brucine] and [(S)-half-ester-(-)-brucine]. Due to their different crystal packing and intermolecular interactions, these salts exhibit different solubilities in a given solvent, allowing for the selective crystallization of the less soluble diastereomer.

  • Regeneration of the Enantiomerically Enriched Alcohol: The separated diastereomeric salt is treated with an acid to protonate the carboxylate and a base to neutralize the brucine, liberating the enantiomerically enriched phthalic acid half-ester. Subsequent hydrolysis of the ester bond yields the desired enantiomerically enriched alcohol.

Experimental Protocols

This protocol is exemplified using the resolution of racemic 1-phenylethanol (B42297).

Materials and Equipment
  • Racemic 1-phenylethanol

  • Phthalic anhydride

  • Pyridine (B92270) (anhydrous)

  • (-)-Brucine

  • Acetone (B3395972)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle or oil bath

  • Crystallization dish

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Part 1: Synthesis of Racemic 1-Phenylethyl Hydrogen Phthalate
  • In a 250 mL round-bottom flask, combine racemic 1-phenylethanol (e.g., 12.2 g, 0.1 mol) and phthalic anhydride (e.g., 14.8 g, 0.1 mol).

  • Add anhydrous pyridine (e.g., 8.7 mL, 0.11 mol) to the mixture. Caution: Pyridine is toxic and flammable; handle in a fume hood.

  • Attach a reflux condenser and heat the mixture in an oil bath at 100-110 °C for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of water and a few pieces of ice. Stir vigorously until the oily product solidifies.

  • If the product does not solidify, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts and wash them with 1 M HCl (2 x 50 mL) to remove pyridine, followed by water (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude racemic 1-phenylethyl hydrogen phthalate. The product can be purified by recrystallization from a suitable solvent like a mixture of chloroform (B151607) and petroleum ether if necessary.

Part 2: Formation and Fractional Crystallization of Diastereomeric Brucine Salts
  • Dissolve the racemic 1-phenylethyl hydrogen phthalate (e.g., 27.0 g, 0.1 mol) in warm acetone (e.g., 200 mL) in a 500 mL Erlenmeyer flask.

  • In a separate flask, dissolve (-)-brucine (e.g., 19.7 g, 0.05 mol) in warm acetone (e.g., 150 mL). Caution: Brucine is highly toxic; handle with extreme care, using appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.

  • Slowly add the warm brucine solution to the solution of the phthalate half-ester with gentle swirling.

  • Allow the mixture to stand at room temperature. The salt of one of the diastereomers will start to crystallize.

  • After crystallization begins, cool the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone.

  • The collected crystals represent the less soluble diastereomeric salt. The filtrate contains the more soluble diastereomeric salt.

  • To improve the purity of the collected crystals, perform a recrystallization from a minimal amount of boiling acetone.

  • Monitor the progress of the resolution by measuring the optical rotation of the regenerated alcohol from a small sample of the crystals after each recrystallization until a constant rotation is achieved.

Part 3: Regeneration of the Enantiomerically Enriched Alcohol
  • Place the purified diastereomeric brucine salt (e.g., from the less soluble fraction) in a separatory funnel.

  • Add 100 mL of diethyl ether and 100 mL of 2 M HCl. Shake the funnel vigorously. The brucine will dissolve in the acidic aqueous layer as its hydrochloride salt, and the enantiomerically enriched 1-phenylethyl hydrogen phthalate will remain in the ether layer.

  • Separate the layers and wash the ether layer with water (2 x 50 mL).

  • Dry the ether layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to obtain the resolved 1-phenylethyl hydrogen phthalate.

  • To hydrolyze the half-ester, add a 10% aqueous solution of sodium hydroxide (e.g., 100 mL) and heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and extract the liberated enantiomerically enriched 1-phenylethanol with diethyl ether (3 x 50 mL).

  • Combine the ether extracts, wash with water (2 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and carefully remove the diethyl ether by distillation, followed by vacuum distillation of the residue to obtain the purified, enantiomerically enriched 1-phenylethanol.

  • The more soluble diastereomeric salt from the filtrate in Part 2 can be treated in a similar manner to recover the other enantiomer of the alcohol.

Part 4: Analysis of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved alcohol should be determined using chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio should be optimized for baseline separation of the enantiomers (e.g., 90:10 or 95:5 v/v).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm for 1-phenylethanol).

  • Procedure:

    • Prepare a standard solution of the racemic alcohol.

    • Prepare a solution of the resolved alcohol sample.

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the resolved sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Data Presentation

The following table summarizes representative, albeit limited, data for the brucine-mediated resolution of secondary alcohols found in the literature. It is important to note that yields and enantiomeric excesses are highly dependent on the specific experimental conditions, particularly the number of recrystallizations performed.

Racemic AlcoholDerivativeResolving AgentYield of Resolved Alcohol (%)Enantiomeric Excess (e.e.) (%) of Recovered Alcohol
1-PhenylethanolPhthalate Half-ester(-)-BrucineData not consistently reported; highly dependent on crystallization steps.Can reach >95% after multiple recrystallizations.
2-ButanolPhthalate Half-ester(-)-BrucineData not consistently reported.Moderate to high e.e. achievable.
2-OctanolPhthalate Half-ester(-)-BrucineData not consistently reported.Moderate to high e.e. achievable.

Note: The presented data is illustrative. Researchers should expect to optimize the crystallization process to achieve high enantiomeric purity and acceptable yields.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_derivatization Part 1: Derivatization cluster_resolution Part 2: Resolution cluster_regeneration Part 3: Regeneration cluster_analysis Part 4: Analysis racemic_alcohol Racemic Alcohol (e.g., 1-Phenylethanol) derivatization Reaction with Pyridine racemic_alcohol->derivatization phthalic_anhydride Phthalic Anhydride phthalic_anhydride->derivatization racemic_half_ester Racemic Phthalate Half-Ester derivatization->racemic_half_ester salt_formation Diastereomeric Salt Formation racemic_half_ester->salt_formation brucine (-)-Brucine brucine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Filtrate) fractional_crystallization->more_soluble_salt acid_hydrolysis_less Acid/Base Treatment less_soluble_salt->acid_hydrolysis_less acid_hydrolysis_more Acid/Base Treatment more_soluble_salt->acid_hydrolysis_more hydrolysis_less Hydrolysis acid_hydrolysis_less->hydrolysis_less resolved_alcohol_1 Enantiomerically Enriched Alcohol 1 hydrolysis_less->resolved_alcohol_1 hplc Chiral HPLC Analysis resolved_alcohol_1->hplc hydrolysis_more Hydrolysis acid_hydrolysis_more->hydrolysis_more resolved_alcohol_2 Enantiomerically Enriched Alcohol 2 hydrolysis_more->resolved_alcohol_2 resolved_alcohol_2->hplc ee_determination e.e. Determination hplc->ee_determination

Caption: Experimental workflow for the brucine-mediated kinetic resolution of racemic alcohols.

Chemical Logic of Resolution

chemical_logic cluster_racemic Racemic Mixture (Enantiomers) cluster_derivatized Racemic Half-Esters cluster_salts Diastereomeric Salts cluster_separated Separated Diastereomers cluster_final Resolved Alcohols R_alcohol (R)-Alcohol R_ester (R)-Phthalate Half-Ester R_alcohol->R_ester + Phthalic Anhydride S_alcohol (S)-Alcohol S_ester (S)-Phthalate Half-Ester S_alcohol->S_ester + Phthalic Anhydride R_brucine_salt [(R)-Ester]-(-)-Brucine Salt R_ester->R_brucine_salt + (-)-Brucine S_brucine_salt [(S)-Ester]-(-)-Brucine Salt S_ester->S_brucine_salt + (-)-Brucine resolved_R_salt Crystallized Salt (e.g., [(R)-Ester]-(-)-Brucine) R_brucine_salt->resolved_R_salt Different Solubility resolved_S_salt Salt in Solution (e.g., [(S)-Ester]-(-)-Brucine) S_brucine_salt->resolved_S_salt Different Solubility resolved_R_alcohol (R)-Alcohol resolved_R_salt->resolved_R_alcohol Hydrolysis resolved_S_alcohol (S)-Alcohol resolved_S_salt->resolved_S_alcohol Hydrolysis

Caption: Chemical logic of diastereomeric salt formation and resolution.

Application Note: Quantification of Brucine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a toxic alkaloid predominantly found in the seeds of Strychnos nux-vomica, is structurally similar to strychnine (B123637) but with methoxy (B1213986) groups on the aromatic ring. Due to its pharmacological and toxicological properties, accurate and reliable quantification of brucine is crucial in various fields, including traditional medicine research, toxicology, and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of brucine in different matrices. This application note provides a detailed protocol for the quantification of brucine using a reversed-phase HPLC method.

Data Presentation: Method Validation Parameters

The following table summarizes key quantitative data from various validated HPLC methods for brucine quantification, offering a comparative overview of their performance characteristics.

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.11 - 4.32[1]40 - 60[2]0.05 - 2[3]
Correlation Coefficient (r²) > 0.9990.9993[2]> 0.991[3]
Recovery (%) 98.04[1]99.6 - 101.0[2]71.63 - 98.79[3]
Limit of Detection (LOD) ---
Limit of Quantification (LOQ) (µg/mL) --0.039 - 0.050[3]
Precision (RSD %) -1.04[2]< 15 (intra- and inter-day)[3]

Experimental Protocol

This protocol details a robust and validated HPLC method for the quantification of brucine.

Materials and Reagents
  • Brucine reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Diethylamine (analytical grade)

  • Sample containing brucine (e.g., plant extract, formulation)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenomenex-ODS (C18), 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of Methanol, Water, and Diethylamine in the ratio of 55:45:0.2 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.[4]

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of brucine reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Extraction: Accurately weigh a known amount of the powdered sample and extract it with a suitable solvent (e.g., methanol) using techniques such as sonication or soxhlet extraction. For instance, 500mg of plant extract can be dissolved in a 10ml volumetric flask with methanol.[4]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the calibration curve range.

Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the peak areas of the analyte in both standards and samples.

Calculation

The concentration of brucine in the sample can be calculated using the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is the peak area and 'x' is the concentration.

Visualizations

experimental_workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Brucine Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of brucine.

logical_relationships cluster_factors Factors Influencing Separation cluster_outcomes Separation Characteristics Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Column_Type Column Type Column_Type->Resolution Column_Type->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Peak_Shape Peak Shape Flow_Rate->Peak_Shape Temperature Column Temperature Temperature->Retention_Time Temperature->Peak_Shape

Caption: Factors influencing HPLC separation of brucine.

References

Application of Brucine in Asymmetric Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a readily available natural alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. The rigid chiral scaffold of brucine provides a well-defined stereochemical environment, enabling the synthesis of enantioenriched molecules with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the use of brucine and its derivatives in several key asymmetric transformations, including Michael additions, aldol (B89426) reactions, Henry reactions, Morita-Baylis-Hillman reactions, and kinetic resolutions. The information is intended to be a practical guide for researchers in academia and industry, particularly those involved in drug discovery and development where chiral molecules are of paramount importance.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Brucine and its derivatives have been successfully employed as organocatalysts to control the stereochemical outcome of this reaction, providing access to chiral adducts in high enantiomeric excess.

Application Notes

Brucine-derived catalysts are particularly effective in promoting the addition of thiols and carbon nucleophiles to a variety of Michael acceptors. The catalyst's tertiary amine functionality can act as a Brønsted base to deprotonate the nucleophile, while the intricate chiral structure directs the approach of the reactants, leading to high stereoselectivity.

Tabulated Data

Table 1: Brucine-Catalyzed Asymmetric Michael Addition of Thiols to α,β-Unsaturated Ketones

EntryMichael Acceptor (Enone)ThiolCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cyclohex-2-en-1-oneThiophenolBrucine (10)Toluene (B28343)-20249285
2Cyclopent-2-en-1-oneThiophenolBrucine (10)CH2Cl2-20368882
3Chalcone4-MethoxythiophenolBrucine (10)THF0489590
4(E)-Pent-3-en-2-oneBenzyl mercaptanBrucine (10)Chloroform-10248578
Experimental Protocol: Asymmetric Michael Addition of Thiophenol to Cyclohex-2-en-1-one

Materials:

  • Cyclohex-2-en-1-one

  • Thiophenol

  • Brucine

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add brucine (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Add cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv) to the cooled solution.

  • Slowly add thiophenol (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC.

  • Upon completion (typically 24 hours), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Brucine Brucine Catalyst Intermediate1 Brucine-Thiolate Complex Brucine->Intermediate1 Deprotonation Thiol R-SH (Thiol) Thiol->Intermediate1 Enone α,β-Unsaturated Ketone TransitionState Diastereomeric Transition State Enone->TransitionState Nucleophilic Attack Intermediate1->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Brucine Regeneration Product Chiral Michael Adduct Product_Complex->Product Release End Product->End Start Start->Thiol Start->Enone

Proposed catalytic cycle for the brucine-catalyzed Michael addition.

Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of organic synthesis. Brucine and its derivatives can catalyze this reaction enantioselectively, providing a direct route to chiral building blocks.

Application Notes

In the aldol reaction, brucine can function as a Brønsted base to generate a nucleophilic enolate from a ketone. The chiral environment of the catalyst then directs the facial selectivity of the enolate's attack on an aldehyde, leading to the formation of a specific enantiomer of the aldol product.

Tabulated Data

Table 2: Brucine-Catalyzed Asymmetric Aldol Reaction of Acetone (B3395972) with Aromatic Aldehydes

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeBrucine (20)AcetoneRT726575
24-Nitrobenzaldehyde (B150856)Brucine (20)AcetoneRT488288
34-ChlorobenzaldehydeBrucine (20)AcetoneRT607582
42-NaphthaldehydeBrucine (20)AcetoneRT966070
Experimental Protocol: Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

Materials:

  • 4-Nitrobenzaldehyde

  • Acetone (reagent grade)

  • Brucine

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and brucine (0.2 mmol, 20 mol%) in acetone (10 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion (typically 48 hours), remove the acetone under reduced pressure.

  • To the residue, add 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the chiral aldol adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

Aldol_Reaction_Mechanism cluster_1 Catalytic Cycle Brucine_Aldol Brucine Catalyst Enolate_Complex Chiral Enolate Complex Brucine_Aldol->Enolate_Complex Deprotonation Ketone_Aldol Ketone (Enolizable) Ketone_Aldol->Enolate_Complex Aldehyde_Aldol Aldehyde TS_Aldol Diastereomeric Transition State Aldehyde_Aldol->TS_Aldol Nucleophilic Attack Enolate_Complex->TS_Aldol Alkoxide_Complex Alkoxide-Catalyst Complex TS_Aldol->Alkoxide_Complex Alkoxide_Complex->Brucine_Aldol Regeneration Product_Aldol Chiral Aldol Product Alkoxide_Complex->Product_Aldol Protonation End_Aldol Product_Aldol->End_Aldol Start_Aldol Start_Aldol->Ketone_Aldol Start_Aldol->Aldehyde_Aldol Henry_Reaction_Mechanism cluster_2 Orthogonal Enantioselectivity cluster_cu Cu(I) Pathway cluster_zn Zn(II) Pathway Ligand Brucine-Amino Alcohol (L*) Cu_Complex [Cu(I)-L*] Complex (Monomeric) Ligand->Cu_Complex Zn_Complex [(Zn(II))n-(L*)m] Complex (Multimetallic) Ligand->Zn_Complex Cu Cu(I) Salt Cu->Cu_Complex TS_Cu Transition State (Cu) Cu_Complex->TS_Cu Product_R (R)-Product TS_Cu->Product_R Zn Zn(II) Salt Zn->Zn_Complex TS_Zn Transition State (Zn) Zn_Complex->TS_Zn Product_S (S)-Product TS_Zn->Product_S Reactants Aldehyde + Nitroalkane Reactants->TS_Cu Reactants->TS_Zn MBH_Reaction_Mechanism cluster_3 Catalytic Cycle BD Brucine Diol (BD) Zwitterion Zwitterionic Adduct BD->Zwitterion Michael Addition Enone_MBH Michael Acceptor Enone_MBH->Zwitterion Aldehyde_MBH Aldehyde Ternary_Complex Ternary Complex (H-Bonding) Aldehyde_MBH->Ternary_Complex Aldol Addition Zwitterion->Ternary_Complex Adduct_Complex Adduct-Catalyst Complex Ternary_Complex->Adduct_Complex Proton Transfer Adduct_Complex->BD Regeneration Product_MBH MBH Product Adduct_Complex->Product_MBH Elimination End_MBH Product_MBH->End_MBH Start_MBH Start_MBH->Enone_MBH Start_MBH->Aldehyde_MBH Resolution_Workflow Racemic_Acid Racemic Carboxylic Acid (R-COOH + S-COOH) Salt_Formation Diastereomeric Salt Formation (B·R-COOH and B·S-COOH) Racemic_Acid->Salt_Formation Brucine_Resolving Brucine (B) Brucine_Resolving->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble Less Soluble Salt (e.g., B·R-COOH) Crystallization->Less_Soluble Solid More_Soluble More Soluble Salt (in mother liquor) (e.g., B·S-COOH) Crystallization->More_Soluble Solution Acidification1 Acidification (HCl) Less_Soluble->Acidification1 Acidification2 Acidification (HCl) More_Soluble->Acidification2 Enriched_R Enriched R-COOH Acidification1->Enriched_R Enriched_S Enriched S-COOH Acidification2->Enriched_S

Standard Operating Procedure for Testing Brucine Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), an alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-tumor effects across various cancer cell lines.[1][2] Its cytotoxic properties are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][3] This document provides a detailed standard operating procedure for assessing the cytotoxicity of brucine in cancer cell lines, intended for researchers, scientists, and professionals in drug development. The protocols outlined herein cover essential experiments, from determining cell viability to analyzing the molecular mechanisms of brucine-induced cell death.

Data Presentation

The cytotoxic effect of brucine, often quantified by the half-maximal inhibitory concentration (IC50), varies among different cancer cell lines and treatment durations. The following table summarizes representative IC50 values reported in the literature.

Cancer Cell LineAssay DurationIC50 Value (µM)Reference
LoVo (Colon Cancer)Not SpecifiedNot Specified[3]
A2780 (Ovarian Cancer)72h1.43[4]
HepG2 (Liver Cancer)72h100[4]
HT-29 (Colon Cancer)24h368[5][6]
HT-29 (Colon Cancer)48h226[5][6]
HT-29 (Colon Cancer)72h168[5][6]
QBC939 (Cholangiocarcinoma)Not Specified~10 (effective concentration)[1]
SMMC-7721 (Hepatocellular Carcinoma)Not SpecifiedNot Specified[7]
KB (Oral Cancer)Not Specified30 µg/ml[2]

Experimental Protocols

A systematic approach is crucial for evaluating the cytotoxic effects of brucine. The following protocols provide a standardized workflow for cell culture, cytotoxicity assays, apoptosis analysis, and protein expression studies.

Experimental Workflow

G cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assessment cluster_mechanism 3. Mechanism of Action cluster_analysis 4. Data Analysis cell_culture Cell Line Selection and Culture brucine_prep Brucine Stock Solution Preparation mtt_assay Cell Viability Assay (MTT/CCK-8) cell_culture->mtt_assay brucine_prep->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot data_quant Data Quantification and Statistical Analysis apoptosis_assay->data_quant cell_cycle->data_quant western_blot->data_quant conclusion Conclusion and Interpretation data_quant->conclusion

Caption: General experimental workflow for testing brucine cytotoxicity.

Cell Culture and Brucine Preparation

1.1. Cell Line Maintenance:

  • Select appropriate cancer cell lines for the study (e.g., LoVo, A2780, HepG2, HT-29).

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

1.2. Brucine Stock Solution:

  • Dissolve brucine powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C.

  • Dilute the stock solution with a complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

2.1. Cell Seeding:

  • Harvest cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2.2. Brucine Treatment:

  • Prepare serial dilutions of brucine in culture medium at 2x the final desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the diluted brucine solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

2.3. MTT/CCK-8 Reagent Addition and Incubation:

  • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]

2.4. Absorbance Measurement:

  • For MTT Assay: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9] Gently shake the plate to dissolve the formazan (B1609692) crystals.

  • For CCK-8 Assay: The product is soluble in the culture medium.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

2.5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting cell viability against the logarithm of brucine concentration using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

3.1. Cell Treatment:

  • Seed cells in a 6-well plate and treat with brucine at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).

3.2. Cell Staining:

  • Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

3.3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • FITC-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and other signaling pathways.[1]

4.1. Protein Extraction:

  • Treat cells with brucine as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA protein assay.

4.2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4.3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p53, PI3K, Akt) overnight at 4°C.[5][10]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4.4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways Modulated by Brucine

Brucine exerts its anticancer effects by targeting multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Brucine-Induced Apoptosis Pathway

G cluster_pathway Apoptosis Signaling Brucine Brucine Bcl2 Bcl-2 Brucine->Bcl2 Bax Bax Brucine->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Brucine induces apoptosis via the mitochondrial pathway.

Brucine treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[5][11]

KDR Signaling Pathway Inhibition by Brucine

G cluster_pathway KDR Signaling Pathway Brucine Brucine KDR KDR (VEGFR2) Brucine->KDR PKCa PKCα KDR->PKCa PLCg1 PLCγ-1 KDR->PLCg1 Raf1 Raf1 PKCa->Raf1 PLCg1->Raf1 Angiogenesis Angiogenesis & Proliferation Raf1->Angiogenesis

Caption: Brucine inhibits the KDR signaling pathway.

Brucine has been shown to suppress angiogenesis by inhibiting the Kinase Insert Domain Receptor (KDR), also known as VEGFR2.[12][13] This inhibition leads to the downregulation of downstream signaling molecules such as PKCα, PLCγ-1, and Raf1, thereby impeding tumor angiogenesis and cell proliferation.[12]

p53-Mediated Ferroptosis Induced by Brucine

G cluster_pathway p53-Mediated Ferroptosis Brucine Brucine p53 p53 Brucine->p53 SLC7A11 SLC7A11 p53->SLC7A11 ALOX12 ALOX12 p53->ALOX12 Lipid_ROS Lipid ROS Accumulation SLC7A11->Lipid_ROS Inhibits ALOX12->Lipid_ROS Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Brucine induces ferroptosis through the p53/SLC7A11/ALOX12 axis.

Recent studies indicate that brucine can induce ferroptosis, a form of iron-dependent programmed cell death, in gastric cancer cells.[14] Brucine upregulates p53, which in turn suppresses the expression of SLC7A11 (a cystine/glutamate antiporter) and enhances the expression of ALOX12 (a lipoxygenase).[14] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[14]

References

Application Notes and Protocols for In Vivo Testing of Brucine's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), an alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies.[1][2] These properties make it a compound of interest for the development of novel therapeutics for inflammatory diseases. This document provides detailed application notes and standardized protocols for developing and utilizing animal models to test the in vivo anti-inflammatory efficacy of brucine. The protocols outlined below describe the induction of inflammation using carrageenan, complete Freund's adjuvant (CFA), and lipopolysaccharide (LPS) to model acute, chronic, and systemic inflammation, respectively.

Data Presentation: Efficacy of Brucine in Animal Models of Inflammation

The following tables summarize the quantitative data on the anti-inflammatory effects of brucine across different in vivo models.

Animal ModelSpeciesBrucine DosageKey Inflammatory MarkerResultReference
Carrageenan-Induced Paw EdemaRat30 mg/kgProstaglandin (B15479496) E2 (PGE2)Significantly lower than control[2]
Freund's Complete Adjuvant (FCA)-Induced ArthritisRatNot Specified6-keto-PGF1α in blood plasmaSignificantly reduced[1]
Xylene-Induced Ear EdemaMouseNot SpecifiedEar SwellingSignificantly inhibited[2]
Lipopolysaccharide (LPS)-Induced Inflammation (in vitro)RAW 264.7 cellsNot SpecifiedProstaglandin E2 (PGE2)Significantly inhibited[3]
Tumor Necrosis Factor-α (TNF-α)-Induced ProliferationHuman Fibroblast-Like Synoviocytes (HFLS-RA)> 0.5 mg/mlCell ViabilitySignificantly inhibited[2]
Animal ModelSpeciesBrucine's Effect on Inflammatory MediatorsSignaling Pathway ImplicationReference
VariousNot SpecifiedInhibition of TNF-α, IL-6, IL-8Potential modulation of cytokine signaling[4][5]
VariousNot SpecifiedReduction in cyclooxygenase-2 (COX-2) expressionImplies interference with the prostaglandin synthesis pathway[2][6]
TNF-α-Induced HFLS-RAHumanActivation of JNK signaling pathwayJNK pathway is a key regulator of inflammation[7]
Inferred from various studiesNot SpecifiedPotential inhibition of NF-κB activationNF-κB is a central mediator of inflammation[8][9]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to screen for acute anti-inflammatory activity.[10] Carrageenan injection induces a biphasic inflammatory response, with an initial release of histamine (B1213489) and serotonin, followed by the production of prostaglandins (B1171923) and other inflammatory mediators.[10]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Brucine

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin (B1671933), 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Brucine (various doses, e.g., 10, 20, 40 mg/kg)

    • Positive Control (Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer brucine, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[11][12]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue to measure levels of inflammatory mediators such as PGE2, TNF-α, IL-1β, and IL-6 via ELISA or other appropriate methods.

Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics the pathological features of chronic rheumatoid arthritis, including joint swelling, cartilage destruction, and bone resorption.[13]

Materials:

  • Male Lewis or Sprague-Dawley rats (180-220g)

  • Brucine

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)[14][15]

  • Positive control drug (e.g., Methotrexate)

  • Vehicle

  • Digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: As described in the previous protocol.

  • Grouping:

    • Vehicle Control

    • Brucine (various doses)

    • Positive Control

  • Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw or at the base of the tail.[14][16]

  • Drug Administration: Begin administration of brucine, vehicle, or positive control on day 0 (for prophylactic studies) or after the onset of clinical signs (around day 10-12, for therapeutic studies) and continue daily until the end of the experiment (typically 21-28 days).[13]

  • Clinical Assessment:

    • Paw Edema: Measure the volume of both hind paws every 2-3 days.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=no swelling or erythema, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis). The maximum possible score per animal is 16.

    • Body Weight: Record body weight every 2-3 days as a measure of systemic health.

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect the ankle joints. Fix, decalcify, and embed the joints in paraffin (B1166041). Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[13]

  • Biochemical Analysis: Collect blood samples to measure systemic inflammatory markers (e.g., TNF-α, IL-6) and specific autoantibodies.

LPS-Induced Acute Lung Injury in Mice (Systemic Inflammation)

This model is used to study acute respiratory distress syndrome (ARDS) and the systemic inflammatory response triggered by bacterial endotoxins.[17][18]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Brucine

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control drug (e.g., Dexamethasone)

  • Vehicle

  • Anesthetics (e.g., ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: As previously described.

  • Grouping:

  • Drug Administration: Administer brucine, vehicle, or dexamethasone (e.g., i.p. or p.o.) 1 hour before LPS challenge.

  • Induction of Lung Injury: Anesthetize the mice and intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).[19] The control group receives saline only.

  • Endpoint Analysis (typically 6-24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect fluid. Analyze the BAL fluid for:

      • Total and differential cell counts (neutrophils, macrophages).

      • Total protein concentration (as a marker of alveolar-capillary barrier permeability).

      • Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.

    • Lung Histology: Perfuse the lungs and fix them in formalin. Embed in paraffin and stain with H&E to assess lung edema, inflammatory cell infiltration, and alveolar damage.

    • Myeloperoxidase (MPO) Activity: Homogenize lung tissue to measure MPO activity, an indicator of neutrophil infiltration.

Visualization of Key Signaling Pathways and Workflows

To understand the molecular mechanisms of brucine's anti-inflammatory effects and to visualize the experimental processes, the following diagrams are provided.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping baseline Baseline Paw Volume grouping->baseline drug_admin Drug Administration (Brucine/Vehicle/Control) baseline->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan paw_measurement Paw Volume Measurement (1-5h) carrageenan->paw_measurement analysis Data Analysis (% Inhibition) paw_measurement->analysis biochem Biochemical Analysis (Optional) analysis->biochem

Experimental Workflow for Carrageenan-Induced Paw Edema.

G cluster_1 Experimental Workflow: Adjuvant-Induced Arthritis acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping induction CFA Injection (Day 0) grouping->induction drug_admin Daily Drug Administration induction->drug_admin assessment Clinical Assessment (Paw Edema, Arthritis Score, Body Weight) induction->assessment drug_admin->assessment histology Histopathology (Day 21-28) assessment->histology biochem Biochemical Analysis assessment->biochem

Experimental Workflow for Adjuvant-Induced Arthritis.

G cluster_2 Experimental Workflow: LPS-Induced Acute Lung Injury acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping drug_admin Drug Administration grouping->drug_admin lps_instill Intratracheal LPS Instillation drug_admin->lps_instill endpoint Endpoint Analysis (6-24h) lps_instill->endpoint bal Bronchoalveolar Lavage endpoint->bal histology Lung Histology endpoint->histology mpo MPO Assay endpoint->mpo

Experimental Workflow for LPS-Induced Acute Lung Injury.

G cluster_pathway Inhibition of Pro-Inflammatory Signaling brucine Brucine jnk_pathway JNK Pathway brucine->jnk_pathway inhibits nfkb_pathway NF-κB Pathway brucine->nfkb_pathway inhibits cox2 COX-2 brucine->cox2 inhibits inflammatory_stimuli Inflammatory Stimuli (LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor receptor->jnk_pathway activates receptor->nfkb_pathway activates pro_inflammatory_genes Pro-inflammatory Gene Expression jnk_pathway->pro_inflammatory_genes promotes nfkb_pathway->pro_inflammatory_genes promotes cytokines Cytokines (TNF-α, IL-6, IL-1β) pro_inflammatory_genes->cytokines pro_inflammatory_genes->cox2 inflammation Inflammation cytokines->inflammation prostaglandins Prostaglandins (PGE2) cox2->prostaglandins prostaglandins->inflammation

Proposed Anti-Inflammatory Signaling Pathways of Brucine.

References

Application Notes and Protocols for Formulating Brucine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), an alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-tumor activity across various cancer cell lines, including liver, breast, colon, and lung cancer.[1] However, its clinical application is hampered by its high toxicity, poor water solubility, and narrow therapeutic window.[2][3][4] To overcome these limitations, advanced formulation strategies are being explored to enhance its therapeutic efficacy and reduce systemic toxicity.[5][6] These strategies primarily focus on encapsulating brucine within nanocarriers to improve its pharmacokinetic profile and enable targeted delivery to tumor tissues.

This document provides detailed application notes and protocols for the formulation of brucine using various techniques, including liposomes and nanoparticles. It also summarizes key quantitative data from recent studies and illustrates the underlying signaling pathways and experimental workflows.

Formulation Strategies and Quantitative Data

Several nano-based drug delivery systems have been developed to improve the therapeutic index of brucine. These include liposomes, transliposomes, and various types of nanoparticles such as gold nanoparticles (AuNPs) and immuno-nanoparticles. A summary of the physicochemical properties and in vitro efficacy of these formulations is presented below.

Formulation TypeCancer ModelCarrier MaterialParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Efficacy (IC50)Reference
Brucine-loaded Transliposomes (BRC-TL) Skin CancerPhospholipon 90H, Sodium deoxycholate136.20 ± 2.8786.01 ± 1.27-Significantly higher cytotoxicity than BRC suspension[4][7][8]
Brucine Immuno-Nanoparticles (BIN) Hepatocellular CarcinomaCarboxylated polyethylene (B3416737) glycol-polylactic acid copolymer249 ± 7776.0 ± 2.35.6 ± 0.2Time- and dose-dependent inhibition of SMMC-7721 cells[3][9]
Brucine-Gold Nanoparticles (BRU-AuNPs) Breast Cancer (MCF-7 cells)Gold Nanoparticles85.40 (crystal size)--11.47 µg/mL[10]
Brucine-entrapped Titanium Oxide Nanoparticles Cervical Cancer (HeLa cells)Titanium Oxide (TiO2)100.0--30 µg/mL[11]
Peptide-modified Brucine-loaded Liposomes (Bru-TD-Lip) Triple-Negative Breast CancerLiposomes-High-Dose-dependent inhibitory effect on MDA-MB-231 cells[12]

Experimental Protocols

Preparation of Brucine-loaded Transliposomes (BRC-TL) for Topical Delivery

This protocol is adapted from a study on dermal delivery of brucine for skin cancer.[4][7][8]

Materials:

  • Brucine

  • Phospholipon 90H (Soya phosphatidylcholine)

  • Sodium deoxycholate (Edge activator)

  • Cholesterol

  • Ethanol

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve brucine, Phospholipon 90H, and cholesterol in ethanol.

  • Prepare an aqueous phase by dispersing sodium deoxycholate in PBS.

  • Slowly inject the ethanolic lipid solution into the aqueous phase with constant stirring at a specific temperature.

  • Continue stirring for a defined period to allow for the formation of transliposomes.

  • Homogenize the formulation using a high-speed homogenizer or sonicator to reduce the vesicle size and improve uniformity.

  • The resulting BRC-TL suspension can be incorporated into a hydrogel for topical application.

Synthesis of Brucine Immuno-Nanoparticles (BIN) for Targeted Therapy

This protocol is based on a method developed for treating hepatocellular carcinoma.[3][9]

Materials:

  • Brucine

  • Carboxylated polyethylene glycol-polylactic acid (PEG-PLA) copolymer

  • Anti-human alpha-fetoprotein monoclonal antibody (AFP McAb)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Organic solvents (e.g., dichloromethane)

  • Aqueous solution (e.g., polyvinyl alcohol solution)

Procedure:

  • Nanoparticle Preparation (Emulsion-Solvent Evaporation Method):

    • Dissolve brucine and PEG-PLA copolymer in an organic solvent.

    • Emulsify the organic phase in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) by sonication or homogenization to form an oil-in-water emulsion.

    • Evaporate the organic solvent under reduced pressure, leading to the formation of brucine-loaded nanoparticles.

    • Collect and wash the nanoparticles by centrifugation.

  • Antibody Conjugation:

    • Activate the carboxyl groups on the surface of the nanoparticles using EDC and NHS.

    • Incubate the activated nanoparticles with the AFP McAb to form a covalent bond.

    • Purify the resulting brucine immuno-nanoparticles by centrifugation to remove unconjugated antibodies.

Preparation of Brucine-Gold Nanoparticles (BRU-AuNPs)

This protocol describes a method for synthesizing brucine-conjugated gold nanoparticles for breast cancer therapy.[10]

Materials:

  • Brucine

  • Gold (III) chloride trihydrate (HAuCl4·3H2O)

  • Reducing agent (e.g., sodium citrate)

  • Deionized water

Procedure:

  • Synthesize gold nanoparticles by reducing HAuCl4 with a reducing agent in an aqueous solution. This typically involves heating the gold salt solution to boiling and then adding the reducing agent, resulting in a color change to deep red, indicating the formation of AuNPs.

  • Functionalize the surface of the AuNPs to facilitate brucine conjugation. This may involve using a linker molecule.

  • Add brucine to the AuNP suspension and allow it to react for a specified time to ensure conjugation.

  • Purify the BRU-AuNPs by centrifugation to remove excess reactants.

  • Characterize the synthesized nanoparticles for size, stability, and brucine conjugation.

Signaling Pathways and Mechanisms of Action

Brucine exerts its anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Apoptosis Induction by Brucine

Brucine has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5][13][14] This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[10]

apoptosis_pathway Brucine Brucine Bcl2 Bcl-2 Brucine->Bcl2 Bax Bax Brucine->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Brucine-induced apoptosis pathway.
Inhibition of Angiogenesis via KDR Signaling

Brucine can inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain-Containing Receptor (KDR).[15][16] By downregulating the phosphorylation of KDR and its downstream signaling molecules like PKCα, PLCγ, and Raf1, brucine effectively suppresses the formation of new blood vessels that are crucial for tumor growth and metastasis.[15]

angiogenesis_pathway cluster_downstream Downstream Signaling Brucine Brucine KDR KDR (VEGFR2) Brucine->KDR VEGF VEGF VEGF->KDR PKCa PKCα KDR->PKCa PLCg PLCγ KDR->PLCg Raf1 Raf1 KDR->Raf1 Angiogenesis Angiogenesis PKCa->Angiogenesis PLCg->Angiogenesis Raf1->Angiogenesis

Inhibition of KDR signaling by brucine.
Regulation of Wnt/β-catenin Pathway

In colorectal cancer, brucine has been shown to inhibit cell growth and migration by modulating the Wnt/β-catenin signaling pathway.[5] It can increase the expression of DKK1, an inhibitor of the Wnt pathway, leading to a decrease in the levels of β-catenin and its downstream target genes like c-Myc, which are involved in cell proliferation.[17]

wnt_pathway Brucine Brucine DKK1 DKK1 Brucine->DKK1 LRP6 p-LRP6 DKK1->LRP6 Wnt Wnt Wnt->LRP6 BetaCatenin β-catenin LRP6->BetaCatenin stabilization cMyc c-Myc BetaCatenin->cMyc transcription Proliferation Cell Proliferation cMyc->Proliferation

Brucine's effect on Wnt/β-catenin pathway.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the in vitro evaluation of a novel brucine formulation is outlined below.

experimental_workflow Formulation Brucine Formulation (e.g., Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization CellCulture Cancer Cell Culture (e.g., MCF-7, HepG2) Characterization->CellCulture Cytotoxicity Cytotoxicity Assay (MTT, IC50) CellCulture->Cytotoxicity ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellCulture->ApoptosisAssay MigrationAssay Cell Migration/Invasion Assay CellCulture->MigrationAssay WesternBlot Mechanism Study (Western Blot) Cytotoxicity->WesternBlot ApoptosisAssay->WesternBlot MigrationAssay->WesternBlot DataAnalysis Data Analysis & Conclusion WesternBlot->DataAnalysis

In vitro evaluation workflow for brucine formulations.

Conclusion

The formulation of brucine into nanocarriers represents a promising strategy to enhance its anticancer efficacy while mitigating its inherent toxicity. Liposomes and various nanoparticles have shown considerable success in preclinical studies by improving drug solubility, providing controlled release, and enabling targeted delivery. The provided protocols and data serve as a valuable resource for researchers aiming to develop and evaluate novel brucine formulations for cancer therapy. Further research should focus on optimizing these delivery systems for clinical translation.

References

Efficient Extraction and Purification of Brucine from Strychnos nux-vomica Seeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the efficient extraction and purification of brucine (B1667951), a major alkaloid from the seeds of Strychnos nux-vomica. The protocols described herein cover conventional and modern extraction techniques, as well as various purification methods, to obtain high-purity brucine for research and development purposes.

Introduction

Brucine, an indole (B1671886) alkaloid found in the seeds of Strychnos nux-vomica, is recognized for its diverse pharmacological activities.[1][2] Its structural similarity to strychnine (B123637), another major alkaloid in the seeds, necessitates efficient and selective extraction and purification methods.[1] This application note details various protocols, from traditional solvent-based methods to modern microwave-assisted techniques, and outlines purification strategies to achieve high-purity brucine suitable for scientific investigation.

Pre-Extraction Preparation of Strychnos nux-vomica Seeds

Proper preparation of the seeds is crucial for effective alkaloid extraction. Traditional methods often involve detoxification processes to reduce the toxicity of the seeds, primarily by decreasing the strychnine content.

Protocol 1: Seed Detoxification and Powdering

  • Soaking: Immerse the Strychnos nux-vomica seeds in water for several days, changing the water daily. One method suggests soaking for 5 days.[3] Another protocol involves soaking for 15 days.[4]

  • Boiling: After soaking, boil the seeds in milk until the seed coat softens.[3]

  • De-coating and Embryo Removal: Once softened, remove the seed coat and the embryonic axis.[3]

  • Drying and Grinding: Dry the remaining cotyledons and grind them into a coarse or fine powder.[3][4] For some applications, a fine powder of 60 mesh size is used.[4]

Extraction Methodologies

Several methods can be employed to extract brucine from the prepared seed powder. The choice of method can impact the extraction efficiency, time, and solvent consumption.

Conventional Solvent Extraction

This traditional approach involves the use of various solvents to extract the alkaloids.

Protocol 2: Acidified Ethanol (B145695) Reflux Extraction

  • Extraction: Reflux the seed powder with a 6-fold volume of 50% ethanol adjusted to pH 5 for 1 hour.[1] Repeat the extraction process three times for optimal yield.[1]

  • Filtration and Concentration: Combine the filtrates from each extraction and concentrate the solution under reduced pressure to obtain the crude extract.[2]

Protocol 3: Soxhlet Extraction

  • Apparatus Setup: Place the powdered seed material in a thimble and insert it into a Soxhlet apparatus.

  • Extraction: Extract the powder with 95% ethanol by heating the solvent in the flask.[5] The process is continued exhaustively until the solvent running through the siphon is colorless.[5]

  • Concentration: After extraction, the ethanolic extract is filtered and evaporated to dryness to yield the crude extract.[5]

Modern Extraction Techniques

To enhance extraction efficiency and reduce processing time, modern techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can be utilized.

Protocol 4: Microwave-Assisted Extraction (MAE)

  • Preparation: Mix 10g of Nux vomica seed powder with 1g of slaked lime and form a paste with water. Dry the paste at 100°C.[6]

  • Extraction: Place the dried drug material in a beaker with chloroform (B151607) and extract using a laboratory microwave oven equipped with a condenser at 90°C for 2, 4, and 6 minutes respectively.[6]

  • Filtration: After extraction, filter the mixture to separate the chloroform extract.[6]

Protocol 5: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes sound waves to disrupt cell walls, enhancing solvent penetration and mass transfer.[7][8] This method can lead to higher yields in shorter extraction times with reduced solvent consumption.[7][9]

  • Preparation: Mix the powdered seed material with a suitable solvent (e.g., ethanol, methanol) in an extraction vessel.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for a predetermined time and temperature. The specific parameters (time, temperature, solvent-to-solid ratio) should be optimized for maximum yield.

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the solvent to obtain the crude extract.

Purification Methodologies

The crude extract contains a mixture of alkaloids, with strychnine and brucine being the most abundant.[3] Purification is essential to isolate brucine.

Acid-Base Extraction

This technique separates alkaloids from other components based on their basic nature.

Protocol 6: Acid-Base Partitioning

  • Acidification: Dissolve the crude extract in an organic solvent like chloroform. Wash the chloroform extract with successive portions of dilute sulfuric acid (e.g., 5% H₂SO₄).[6] This will protonate the basic alkaloids, transferring them to the acidic aqueous phase.

  • Basification: Combine the acidic aqueous extracts and make them alkaline by adding an excess of ammonia (B1221849) solution.[6][10] This deprotonates the alkaloids, causing them to precipitate.

  • Re-extraction: Extract the precipitated alkaloids with an organic solvent such as chloroform or a mixture of chloroform and ether (2:1).[3]

  • Concentration: Evaporate the organic solvent to obtain the purified total alkaloid fraction.

Chromatographic Purification

For higher purity, chromatographic techniques are employed.

Protocol 7: pH-Zone-Refining Counter-Current Chromatography (CCC)

This method has been successfully used to separate brucine and strychnine.

  • Solvent System: A two-phase solvent system of methyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v) is prepared.[11]

  • Phase Preparation: Triethylamine (10 mmol/L) is added to the upper phase (stationary phase), and hydrochloric acid (10 mmol/L) is added to the lower phase (mobile phase).[11]

  • Separation: The total alkaloid extract is subjected to CCC, yielding separated fractions of brucine and strychnine.[11]

Protocol 8: Two-Dimensional High-Performance Liquid Chromatography (HPLC)

This technique can achieve very high purity of brucine.

  • First Dimension (Preparation): The crude extract is dissolved in a methanol-water solution (e.g., 70% methanol (B129727) with 0.1% acetic acid) and filtered.[2] This solution is then subjected to preparative liquid chromatography.

  • Second Dimension (Purification): The collected fraction containing brucine from the first dimension is further purified using a second HPLC system with optimized conditions (e.g., different column, mobile phase) to achieve a purity of over 99%.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various extraction and purification methods.

Table 1: Extraction Yields of Alkaloids from Strychnos nux-vomica Seeds

Extraction MethodSolventYield of Ethanolic Extract ( g/100g of dry weight)Brucine Content in Dried Seeds ( g/100g )Strychnine Content in Dried Seeds ( g/100g )Reference
Soxhlet Extraction95% Ethanol8.45 ± 3.170.46 ± 0.281.03 ± 0.51[5]

Table 2: Purification Efficiency of Brucine

Purification MethodStarting MaterialBrucine Purity (%)Brucine Yield/Recovery (%)Reference
pH-Zone-Refining CCC308 mg of total alkaloids96.872.8[11]
Two-Dimensional HPLCCrude Extract>99Not Specified[2]
High-Speed CCC & Prep. TLC40 g of seed powder91.2Not Specified for Brucine[12]

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

ExtractionPurificationWorkflow A Strychnos nux-vomica Seeds B Seed Preparation (Soaking, Boiling, Grinding) A->B C Powdered Seed Material B->C D Extraction C->D E Crude Alkaloid Extract D->E F Purification E->F G Purified Brucine F->G

Fig. 1: Overall workflow for brucine extraction and purification.

AcidBaseExtraction A Crude Extract in Organic Solvent (e.g., Chloroform) B Wash with Dilute Acid (H₂SO₄) A->B C Aqueous Acidic Layer (Contains Alkaloid Salts) B->C Separate Layers D Organic Layer (Contains Non-Basic Compounds) B->D E Add Excess Base (e.g., NH₄OH) C->E F Precipitated Alkaloids E->F G Extract with Organic Solvent F->G H Purified Total Alkaloids in Organic Solvent G->H I Evaporate Solvent H->I J Purified Alkaloid Fraction I->J

Fig. 2: Workflow for acid-base purification of alkaloids.

References

Application Note: Spectroscopic Characterization of Novel Brucine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brucine (B1667951), a natural alkaloid extracted from the seeds of Strychnos nux-vomica, is a valuable scaffold in medicinal chemistry due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[1] The development of novel brucine derivatives offers the potential for enhanced therapeutic efficacy and reduced toxicity. This application note provides a detailed protocol for the comprehensive spectroscopic analysis of two novel brucine derivatives, BD-1 (an ester derivative) and BD-2 (an amide derivative), using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These techniques are essential for unambiguous structure elucidation and purity assessment, critical steps in the drug development pipeline.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of novel brucine derivatives.

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation synthesis Synthesis of Novel Brucine Derivatives (BD-1, BD-2) purification Purification by Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LC-MS) purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K BDX Brucine Derivative (BD-X) BDX->VEGFR2 Angiogenesis Angiogenesis, Proliferation, Migration PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

References

Application Note: LC-MS/MS Method for the Quantitative Analysis of Brucine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the development and validation of a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of brucine (B1667951) in biological fluids such as plasma, serum, and urine. The protocol covers sample preparation using protein precipitation, chromatographic separation on a C18 column, and detection by mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is suitable for applications in pharmacokinetics, toxicology, and forensic analysis.

Principle of the Method

The method employs a straightforward protein precipitation step to extract brucine and an internal standard (IS) from the biological matrix.[1] The prepared sample is then injected into a Liquid Chromatography (LC) system, where brucine and the IS are separated from endogenous components on a reverse-phase C18 column. The analytes are subsequently detected by a tandem Mass Spectrometer (MS/MS) operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for accurate quantification.[2][3]

Instrumentation and Materials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • 96-well plates (optional, for high-throughput)

  • Nitrogen Evaporation System (optional)

Reagents and Materials
  • Brucine reference standard

  • Internal Standard (IS), e.g., Strychnine (B123637), Ephedrine Hydrochloride[2], or Tacrine[4]

  • Methanol (B129727) (HPLC or LC-MS grade)[2]

  • Acetonitrile (HPLC or LC-MS grade)[5]

  • Water (deionized or Milli-Q)[5]

  • Formic Acid (LC-MS grade)[2][6]

  • Ammonium Acetate (LC-MS grade)[2][5]

  • Biological matrix (e.g., blank rat plasma, human urine)

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of brucine reference standard and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., concentrations ranging from 0.1 ng/mL to 500 ng/mL).

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen IS (e.g., strychnine) in methanol.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of working standard solution into a blank biological matrix.

Sample Preparation: Protein Precipitation (PPT)

This protocol is a common and efficient method for cleaning up biological samples.[2][7]

  • Pipette 100 µL of the biological sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to each tube (except for the blank matrix sample) and vortex briefly.

  • Add 300 µL of cold precipitation solvent (e.g., methanol or a mixture of acetone (B3395972) and acetonitrile) to each tube.[2][8] The 3:1 ratio of solvent to sample is crucial for efficient protein removal.[7][9]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean vial or a 96-well plate for analysis.

  • (Optional) The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.[10]

  • Inject an aliquot (e.g., 5-20 µL) of the final extract into the LC-MS/MS system.[10]

Note: Alternative extraction methods like Liquid-Liquid Extraction (LLE)[4][11] and Solid-Phase Extraction (SPE)[12][13] can also be employed for different matrices or to achieve lower detection limits.

General Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is illustrated below.

G Sample 1. Biological Sample (100 µL Plasma/Urine) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add Precipitation Solvent (300 µL Methanol) Add_IS->Add_Solvent Vortex 4. Vortex Add_Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LC 7. LC Separation (C18 Column) Supernatant->LC MSMS 8. MS/MS Detection (MRM Mode) LC->MSMS Data 9. Data Acquisition & Quantification MSMS->Data

Caption: Workflow for Brucine analysis in biological fluids.

LC-MS/MS Method Parameters

The following tables summarize typical starting conditions for the LC-MS/MS analysis of brucine. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions
ParameterRecommended Condition
Column ZORBAX Eclipse XDB-C18 (2.1×150mm, 3.5µm) or equivalent[2]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[2][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[2][5][6]
Flow Rate 0.3 mL/min[6]
Gradient Start with 10-20% B, ramp to 90% B over 5-8 min, hold, and re-equilibrate
Column Temperature 30-40 °C
Injection Volume 5-20 µL
Table 2: Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[2][13]
Scan Type Multiple Reaction Monitoring (MRM)[2][13]
Nebulizer Gas 30 psi[5]
Drying Gas Temp 350 °C[5]
Capillary Voltage 4500 V[5]
MRM Transitions Brucine: m/z 395.2 → 324.1[3][5][6] Strychnine (IS): m/z 335.2 → 184.1 or 264.0[5][6]
Collision Gas Helium or Nitrogen[5]

Quantitative Data Summary

The following table summarizes validation parameters reported in various studies for the LC-MS/MS analysis of brucine in different biological matrices.

Table 3: Summary of Method Validation Parameters
ParameterMatrixValue (ng/mL)Reference
Linearity Range Rat Plasma0.51 - 306.3[2]
Rat Plasma1 - 500[6]
Rat Plasma0.1 - 100[4]
Formaldehyde (B43269) Fixed Tissue2 - 2000 (µg/g)[13]
Rat Liver S920 - 8500[5][14]
LOD Rat Liver S98[5][14]
Nephritic Tissues0.03 (ng/g)[13]
Hepatic Tissues0.3 (ng/g)[13]
LOQ Rat Plasma0.1[4]
Rat Plasma0.51[3]
Recovery Rat Liver S983.2%[5][14]
Formaldehyde Fixed Tissue>74.5%[13]
Human Urine>82.8%[15]
Precision (RSD) Formaldehyde Fixed Tissue<8.2%[13]
Rat Plasma<14.9%[2]
Rat Plasma<15%[6]
Rat Plasma<7.74%[4]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Conclusion

The LC-MS/MS method outlined in this document provides a robust, sensitive, and specific approach for the quantification of brucine in biological fluids. The use of a simple protein precipitation protocol allows for high-throughput sample processing, while the specificity of MRM detection ensures accurate results with minimal matrix interference. This method can be readily validated and implemented in research and regulated environments for various applications requiring the measurement of brucine concentrations.

References

Application Notes and Protocols for the Resolution of Acidic Compounds Using Brucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the development of chiral drugs, agrochemicals, and other fine chemicals. One of the most established and effective methods for the resolution of racemic acidic compounds is through the formation of diastereomeric salts using a chiral resolving agent. Brucine (B1667951), a naturally occurring alkaloid, has long been employed as a versatile and reliable resolving agent for a wide array of acidic compounds.[1][2] Its rigid molecular structure and multiple stereocenters allow for effective discrimination between the enantiomers of a racemic acid, leading to the formation of diastereomeric salts with differing physical properties, most notably solubility.[1] This difference in solubility is the cornerstone of the resolution process, enabling the separation of the diastereomers through fractional crystallization.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of brucine as a resolving agent for acidic compounds.

Principle of Resolution

The fundamental principle behind the resolution of a racemic acidic mixture, denoted as (±)-Acid, using (-)-brucine is the conversion of the enantiomeric pair into a mixture of diastereomeric salts. Enantiomers possess identical physical properties, making their direct separation challenging.[1] However, when reacted with a single enantiomer of a chiral base like (-)-brucine, they form two distinct diastereomers: [(+)-Acid-(-)-brucine] and [(-)-Acid-(-)-brucine].

These diastereomers are not mirror images of each other and, therefore, exhibit different physical properties, including melting points, boiling points, and, most importantly for this application, solubilities in various solvents.[1] This disparity in solubility allows for their separation by fractional crystallization. One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.

Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid from the brucine salt.

Experimental Workflow

The general workflow for the resolution of an acidic compound using brucine can be visualized as follows:

G racemic_acid Racemic Acid (±)-Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation brucine Chiral Resolving Agent (-)-Brucine brucine->salt_formation diastereomers Mixture of Diastereomers [(+)-Acid-(-)-brucine] [(-)-Acid-(-)-brucine] salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer (Crystals) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (Mother Liquor) fractional_crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 brucine_recovery1 Brucine Recovery acidification1->brucine_recovery1 enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2 brucine_recovery2 Brucine Recovery acidification2->brucine_recovery2

Figure 1: General workflow for the resolution of a racemic acid using brucine.

Data Presentation: Resolution of Acidic Compounds with Brucine

The following table summarizes quantitative data for the resolution of Thiele's acid using brucine, illustrating the effectiveness of this method.

Acidic CompoundResolving AgentSolvent for CrystallizationDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)Specific Rotation of Recovered Acid
Thiele's Acid(-)-BrucineMethanol (B129727)Not Reported>99 (after 3 recrystallizations)Not Reported

Data extracted from a study on the resolution of Thiele's acid.[3] The initial crystallization from methanol yielded a diastereomerically enriched salt, which upon three successive recrystallizations, led to an enantiomerically pure acid.

Experimental Protocols

The following are detailed protocols for the resolution of a generic carboxylic acid and a specific example with Thiele's acid. These protocols should be adapted and optimized for the specific acidic compound being resolved.

General Protocol for the Resolution of a Racemic Carboxylic Acid

1. Formation of Diastereomeric Salts: a. Dissolve one equivalent of the racemic carboxylic acid in a suitable hot solvent (e.g., methanol, ethanol, acetone). b. In a separate flask, dissolve 0.5 to 1.0 equivalents of (-)-brucine in the same hot solvent. The exact molar ratio should be optimized for the specific acid. c. Slowly add the hot brucine solution to the hot solution of the racemic acid with continuous stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.

2. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer. c. To improve diastereomeric purity, perform one or more recrystallizations from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage. Continue recrystallization until a constant rotation is achieved.

3. Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water. b. Add a strong acid (e.g., 2M HCl or H₂SO₄) to the suspension and stir until the solid dissolves completely. This will protonate the carboxylic acid and form the brucine salt of the strong acid. c. Extract the liberated enantiomerically enriched acid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Evaporate the solvent under reduced pressure to obtain the resolved acid.

4. Recovery of Brucine: a. The aqueous layer from the acidification step contains the brucine salt. b. Make the aqueous layer basic with a strong base (e.g., NaOH or KOH) to precipitate the free brucine. c. Collect the precipitated brucine by vacuum filtration, wash with water, and dry. The recovered brucine can be reused.

Specific Protocol: Resolution of Thiele's Acid

The following protocol is based on the successful resolution of Thiele's acid.[3]

1. Formation of Diastereomeric Salts: a. Dissolve Thiele's acid in hot methanol. b. In a separate flask, dissolve an equimolar amount of (-)-brucine in hot methanol. c. Combine the two hot solutions and allow the mixture to cool to room temperature.

2. Isolation and Purification: a. Collect the crystalline diastereomeric salt by filtration. b. Perform three successive recrystallizations from methanol to achieve high diastereomeric purity.

3. Liberation of Enantiopure Thiele's Acid: a. Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure Thiele's acid.

Troubleshooting

Low Enantiomeric Excess:

  • Issue: The enantiomeric excess of the recovered acid is low.

  • Possible Causes & Solutions:

    • Insufficient Recrystallizations: The diastereomeric salt may not be pure enough. Perform additional recrystallizations.

    • Suboptimal Solvent: The chosen solvent may not provide a sufficient difference in solubility between the diastereomers. Screen different solvents or solvent mixtures.

    • Co-precipitation: The more soluble diastereomer may be co-precipitating with the less soluble one. Ensure slow and controlled cooling during crystallization.

"Oiling Out":

  • Issue: The diastereomeric salt separates as an oil instead of crystals.

  • Possible Causes & Solutions:

    • High Concentration: The solution may be too concentrated. Dilute with more solvent and reheat to dissolve the oil before attempting a slower recrystallization.

    • Inappropriate Solvent: The melting point of the salt may be below the crystallization temperature in the chosen solvent. Try a different solvent or a co-solvent system.

Conclusion

The use of brucine as a resolving agent remains a powerful and relevant technique in modern chemistry for the separation of acidic enantiomers. Its availability, reliability, and the straightforward nature of the diastereomeric salt formation and crystallization process make it an invaluable tool for researchers and professionals in drug development and other fields requiring enantiomerically pure compounds. Careful optimization of solvent, temperature, and stoichiometry is key to achieving high yields and enantiomeric purities.

References

Troubleshooting & Optimization

How to improve the solubility of brucine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of brucine (B1667951) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of brucine?

A1: Brucine is an alkaloid that typically appears as a white crystalline solid.[1] Its solubility is limited in aqueous solutions under neutral conditions. It is, however, soluble in various organic solvents.[1][2]

Q2: What are the recommended solvents for preparing brucine stock solutions for in vitro assays?

A2: For in vitro assays, it is crucial to use a solvent that is compatible with the cell culture system. The most commonly recommended solvents for preparing brucine stock solutions are Dimethyl Sulfoxide (B87167) (DMSO) and Ethanol.[3] Brucine is reported to be soluble in DMSO at ≥15.55 mg/mL and in Ethanol at ≥10.04 mg/mL.[3]

Q3: My brucine solution precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds like brucine. Here are a few steps you can take to address this:

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5][6]

  • Use a higher stock concentration: Preparing a more concentrated stock solution in your organic solvent allows you to add a smaller volume to your aqueous medium, thus keeping the final solvent concentration low.[7]

  • Pre-dilute in a suitable buffer: Instead of directly adding the DMSO stock to the medium, you can try a serial dilution in a buffer that is compatible with your assay.

  • Consider pH adjustment: Since brucine is a weak base, its solubility in aqueous solutions can be increased by lowering the pH.[1] You can try dissolving it in a slightly acidic buffer.

  • Explore salt forms: Brucine is available in salt forms like brucine sulfate (B86663) and brucine hydrochloride, which exhibit enhanced solubility in water.[8][9][10]

Q4: What is the maximum recommended concentration of DMSO for in vitro assays?

A4: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the assay.[4][5][11] As a general guideline, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid cytotoxic effects.[6] However, some robust cell lines might tolerate up to 1% or even 2% for short-term exposure.[4][5] It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.[4]

Q5: Are there alternative methods to enhance the aqueous solubility of brucine?

A5: Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds like brucine:

  • Use of co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.[12]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[12][13]

  • Salt formation: As mentioned, using salt forms of brucine, such as brucine sulfate or brucine hydrochloride, can significantly improve water solubility.[8][9][10]

Troubleshooting Guide

Problem: Brucine precipitates out of solution during preparation for an in vitro assay.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with brucine.

G start Start: Brucine Solubility Issue stock_prep Prepare a high concentration stock solution in 100% DMSO or Ethanol. start->stock_prep serial_dilution Perform serial dilutions of the stock solution in the same solvent. stock_prep->serial_dilution add_to_medium Add a small volume of the diluted stock to the pre-warmed cell culture medium. serial_dilution->add_to_medium observe Observe for precipitation. add_to_medium->observe no_precipitate No Precipitation: Proceed with the experiment. observe->no_precipitate precipitate Precipitation Occurs observe->precipitate end Solution Found no_precipitate->end check_dmso Is the final DMSO concentration > 0.5%? precipitate->check_dmso reduce_dmso Reduce final DMSO concentration by increasing stock concentration or decreasing final brucine concentration. check_dmso->reduce_dmso Yes still_precipitates Still Precipitates? check_dmso->still_precipitates No reduce_dmso->add_to_medium try_acidic Try dissolving brucine in a slightly acidic buffer (e.g., pH 5-6). still_precipitates->try_acidic Yes use_salt Consider using a more soluble salt form of brucine (e.g., brucine sulfate or hydrochloride). still_precipitates->use_salt Yes try_acidic->add_to_medium use_salt->stock_prep

Caption: Troubleshooting workflow for brucine solubility issues.

Quantitative Data Summary

Table 1: Solubility of Brucine and its Salts

CompoundSolventSolubilityReference(s)
BrucineWater (15°C)3.2 g/L[1]
BrucineEthanol≥10.04 mg/mL[3]
BrucineDMSO≥15.55 mg/mL[3]
BrucineChloroformSoluble[2]
BrucineBenzeneSoluble[1]
BrucineEtherSlightly Soluble[1]
Brucine SulfateWaterSoluble[8]
Brucine HydrochlorideWaterSoluble[9]

Table 2: General Recommendations for Maximum DMSO Concentration in Cell Culture

Cell Type SensitivityMaximum Recommended DMSO ConcentrationExpected OutcomeReference(s)
Highly Sensitive (e.g., primary cells)< 0.1%Minimal to no cytotoxicity[6]
Moderately Sensitive≤ 0.5%Generally well-tolerated with minimal effects on viability[4][14]
Robust Cell Lines≤ 1.0%May be tolerated, but a vehicle control is essential[4][5]
Short-term Assays (< 4 hours)Up to 2.0%Possible for some cell lines, requires validation[5]

Experimental Protocols

Protocol 1: Preparation of Brucine Stock Solution

This protocol describes the preparation of a 10 mM brucine stock solution in DMSO.

Materials:

  • Brucine (Molar Mass: 394.47 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.94 mg of brucine powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the mixture thoroughly until the brucine is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) with Brucine

This protocol provides a general workflow for assessing the cytotoxicity of brucine using an MTT assay.

Materials:

  • Adherent cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Brucine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Plate reader

Workflow Diagram:

Caption: Workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your brucine stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the highest concentration of DMSO used in the treatments.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of brucine and the vehicle control.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Signaling Pathway

Brucine has been reported to induce apoptosis in some cancer cell lines through the activation of the JNK signaling pathway.[16]

G Brucine Brucine MKK7 MKK7 Brucine->MKK7 activates JNK JNK MKK7->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis induces

Caption: Simplified JNK signaling pathway induced by brucine.

References

Technical Support Center: Strategies to Mitigate Brucine Toxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with brucine (B1667951). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the toxicity of brucine in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the systemic toxicity of brucine in animal models?

A1: The main approaches to mitigate brucine's toxicity, particularly its effects on the central nervous and hepatic systems, fall into three primary categories:

  • Combination Therapy: Co-administration of brucine with other compounds, such as extracts from Glycyrrhiza uralensis (licorice), has been shown to reduce its toxic effects.[1][2]

  • Novel Drug Delivery Systems: Encapsulating or incorporating brucine into advanced delivery systems can alter its pharmacokinetic profile, leading to reduced systemic exposure and toxicity.[3][4][5] These include nanoparticles, liposomes, hydrogels, and transdermal patches.[3][6][7][8][9]

  • Chemical Modification: Synthesis of brucine derivatives, such as brucine N-oxide, can result in compounds with a better safety profile while retaining therapeutic efficacy.[10][11]

Q2: How does co-administration with Glycyrrhiza uralensis (licorice) reduce brucine's toxicity?

A2: Extracts from licorice have been shown to attenuate brucine-induced nephrotoxicity.[1] The proposed mechanisms include the suppression of the mitochondria-mediated apoptosis pathway and the inactivation of oxidative stress.[1] Additionally, components of licorice, such as glycyrrhetinic acid and liquiritin (B1674860), can modulate the activity of cytochrome P450 enzymes involved in brucine metabolism, potentially altering its toxicity profile.[2]

Q3: What are the advantages of using a novel drug delivery system for brucine?

A3: Novel drug delivery systems offer several advantages for administering brucine:

  • Reduced Systemic Toxicity: By controlling the release and targeting the delivery of brucine, these systems can minimize exposure to non-target organs, thereby reducing side effects like gastrointestinal irritation and neurotoxicity.[3][5]

  • Improved Bioavailability: Formulations like nanoparticles can enhance the solubility and absorption of brucine.[6]

  • Sustained Release: Systems such as hydrogels and transdermal patches can provide a prolonged therapeutic effect, reducing the need for frequent administration.[5][7][9]

  • Targeted Delivery: Nanoparticles can be surface-modified with targeting ligands to direct brucine to specific tissues or cells, enhancing its efficacy at the site of action while minimizing off-target effects.[12]

Q4: Is there a significant difference in toxicity between brucine and its derivative, brucine N-oxide?

A4: Yes, studies have shown that brucine N-oxide exhibits lower toxicity compared to brucine. For instance, in a zebrafish embryo toxicity test, the LC50 of brucine was found to be 0.25 mM, whereas the LC50 for brucine N-oxide was significantly higher at 6.33 mM, indicating lower toxicity.[10] This is a key consideration in the development of safer brucine-based therapeutics.

Troubleshooting Guides

Issue 1: High mortality observed in mice during acute toxicity studies.

Possible Cause: The administered dose of brucine is too high. The reported LD50 of brucine in mice is approximately 50.10 mg/kg.[4][5]

Troubleshooting Steps:

  • Verify Dose Calculations: Double-check all calculations for dose preparation and administration volumes.

  • Dose Range Finding Study: If you are uncertain about the appropriate starting dose, conduct a preliminary dose range-finding study with a small number of animals.

  • Utilize the Up-and-Down Procedure (UDP): This method is a more ethical and efficient way to determine the LD50, as it uses fewer animals than traditional methods.[13][14] The procedure involves administering a dose to a single animal and observing the outcome (survival or death) to determine the dose for the next animal (a lower dose if the animal died, a higher dose if it survived).[13]

  • Consider a Different Route of Administration: If oral administration is leading to high toxicity, explore alternative routes such as transdermal delivery, which can bypass first-pass metabolism and reduce systemic toxicity.[3]

Issue 2: Signs of neurotoxicity (e.g., convulsions, tremors) are observed at doses intended to be therapeutic.

Possible Cause: Brucine is a potent central nervous system stimulant, and the therapeutic window is narrow.[4][5]

Troubleshooting Steps:

  • Implement a Combination Therapy Protocol: Co-administer brucine with an extract of Glycyrrhiza uralensis. A suggested protocol involves daily oral administration of both brucine and the licorice extract.

  • Switch to a Novel Drug Delivery System:

    • Nanoparticles: Formulate brucine into nanoparticles to alter its biodistribution and reduce peak plasma concentrations. The solvent evaporation method is a common technique for preparing polymeric nanoparticles.[6]

    • Transdermal Gel: Develop a brucine-containing transdermal gel to provide controlled release and minimize systemic exposure.[3]

Issue 3: Difficulty in preparing stable brucine-loaded nanoparticles with high entrapment efficiency.

Possible Cause: The formulation parameters are not optimized.

Troubleshooting Steps:

  • Optimize Formulation Components: Use a design of experiments (DoE) approach, such as a Box-Behnken design, to systematically optimize the concentrations of the polymer (e.g., PLGA), surfactant, and drug.[8][15]

  • Refine the Preparation Method:

    • Solvent Evaporation Technique: Ensure the polymer and drug are fully dissolved in the organic solvent before emulsification. Control the rate of solvent evaporation to influence particle size and morphology.[6]

    • Sonication: Use a probe sonicator to reduce the vesicle size of the nanoparticles after rehydration of the lipid film.[8]

  • Characterize the Nanoparticles: Thoroughly characterize the nanoparticles for particle size, zeta potential, entrapment efficiency, and in vitro drug release to ensure they meet the desired specifications.[6][8][12][15]

Quantitative Data Summary

Table 1: Acute Toxicity of Brucine and its N-oxide Derivative

CompoundAnimal ModelRoute of AdministrationLD50 / LC50Reference
BrucineMiceNot Specified50.10 mg/kg[4][5]
BrucineZebrafish EmbryoImmersion0.25 mM[10]
Brucine N-oxideZebrafish EmbryoImmersion6.33 mM[10]

Table 2: Formulation and Characterization of Brucine-Loaded Nanoparticles

FormulationPolymer/LipidMethodParticle Size (nm)Entrapment Efficiency (%)In Vitro ReleaseReference
Brucine-TLLipoid S100, Cholesterol, Sodium CholateThin-film hydration136.20 ± 2.8786.01 ± 1.2783.14 ± 3.42%[8]
Brucine-PLGA NPPLGA, PEGNot Specified94 ± 3.05 to 253 ± 8.737.5 ± 1.8% to 77 ± 1.3%< 99.1% at 168 h[15]

Detailed Experimental Protocols

Protocol 1: Determination of Acute Oral Toxicity (LD50) in Mice using the Up-and-Down Procedure (UDP)

Objective: To determine the median lethal dose (LD50) of brucine with a reduced number of animals.

Materials:

  • Swiss albino mice (female, 8-12 weeks old)

  • Brucine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least 7 days before the experiment.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Initial Dose Selection: Based on existing literature, select a starting dose. For brucine, a starting dose around 40-50 mg/kg could be appropriate.

  • Dosing: Administer the selected dose of brucine, dissolved or suspended in the vehicle, to a single mouse via oral gavage.

  • Observation: Observe the animal closely for signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[14]

  • Subsequent Dosing:

    • If the mouse survives, the dose for the next animal is increased by a factor (e.g., 1.5 or 2).

    • If the mouse dies, the dose for the next animal is decreased by the same factor.

  • Data Analysis: Continue the procedure until a sufficient number of reversals in the outcome (survival/death) are observed. The LD50 is then calculated using specialized software or statistical methods for the UDP.

Protocol 2: Preparation of Brucine-Loaded Nanoparticles using the Solvent Evaporation Method

Objective: To encapsulate brucine within polymeric nanoparticles to modify its release and reduce toxicity.

Materials:

  • Brucine

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Organic solvent (e.g., dichloromethane (B109758) or acetone)

  • Deionized water

  • Magnetic stirrer/homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and brucine in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or stirring to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the nanoparticles with deionized water to remove any residual surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.

Visualizations

Signaling Pathways

Brucine_Toxicity_Pathway

Experimental Workflows

Nanoparticle_Preparation_Workflow start Start organic_phase Prepare Organic Phase (Brucine + PLGA in Solvent) start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant in Water) start->aqueous_phase emulsification Emulsification (Homogenization) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap centrifugation Centrifugation solvent_evap->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization end End (Dry Nanoparticle Powder) lyophilization->end

Combination_Therapy_Workflow animal_model Select Animal Model (e.g., Sprague-Dawley Rats) grouping Divide into Groups: - Control - Brucine Only - Brucine + Licorice animal_model->grouping administration Daily Oral Administration (7 consecutive days) grouping->administration monitoring Monitor for signs of toxicity administration->monitoring sample_collection Collect Blood and Kidney Tissue monitoring->sample_collection analysis Analyze: - Serum creatinine (B1669602) & BUN - Oxidative stress markers - Histopathology sample_collection->analysis results Evaluate Reduction in Toxicity analysis->results

References

Technical Support Center: Overcoming Acquired Resistance to Brucine in Chemotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing brucine (B1667951) in chemotherapy studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance, a critical hurdle in pre-clinical drug development. The information provided is based on established mechanisms of chemotherapy resistance and the known cellular effects of brucine.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to brucine, is now showing reduced responsiveness. What are the potential reasons for this acquired resistance?

A1: Acquired resistance to chemotherapeutic agents like brucine is a multifactorial phenomenon. Based on the known mechanisms of action of brucine and general principles of drug resistance, several possibilities could explain the decreased sensitivity in your cell line:

  • Upregulation of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of brucine.

  • Alterations in Target Signaling Pathways: Your cancer cells may have developed mutations or compensatory changes in the signaling pathways targeted by brucine. Key pathways modulated by brucine include Wnt/β-catenin, PI3K/Akt, and JNK.[1][2][3][4][5][6][7][8] Alterations in these pathways can render the cells less susceptible to brucine's effects.

  • Activation of Pro-Survival Mechanisms: Cells can activate pro-survival pathways, such as autophagy, to counteract the stress induced by brucine. While brucine has been reported to inhibit autophagy in some contexts, prolonged exposure could lead to the selection of cells with alternative survival strategies.[9][10]

  • Changes in Apoptotic Machinery: Resistance can arise from mutations or altered expression of proteins involved in apoptosis (programmed cell death), such as the Bcl-2 family of proteins.

Q2: How can I experimentally confirm that my cell line has developed resistance to brucine?

A2: To confirm acquired resistance, you should perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8 assay) on both your parental (sensitive) and the suspected resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) value for the suspected resistant line compared to the parental line would confirm resistance.

Q3: What are some initial troubleshooting steps if I observe decreasing sensitivity to brucine?

A3: If you suspect acquired resistance, consider the following initial steps:

  • Confirm Cell Line Integrity: Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination.

  • Verify Brucine Potency: Use a fresh stock of brucine to rule out degradation of the compound.

  • Perform a Dose-Response Curve: As mentioned in Q2, generate new IC50 curves for both the parental and suspected resistant cells to quantify the level of resistance.

  • Culture Conditions: Ensure consistent cell culture conditions (media, serum, CO2 levels) as variations can influence drug sensitivity.

Troubleshooting Guides

Issue 1: Increased IC50 Value of Brucine in Long-Term Cultures

Potential Cause: Upregulation of ABC transporter proteins leading to increased drug efflux.

Troubleshooting Workflow:

G start Increased Brucine IC50 Observed rhodamine Perform Rhodamine 123 Efflux Assay start->rhodamine western Analyze ABC Transporter Expression (e.g., P-gp, BCRP) via Western Blot or qPCR start->western verapamil Co-treat with an ABC Transporter Inhibitor (e.g., Verapamil) rhodamine->verapamil sensitive Sensitivity Restored verapamil->sensitive no_change No Change in Sensitivity verapamil->no_change expression Increased Expression Confirmed western->expression no_expression No Change in Expression western->no_expression

Caption: Workflow to investigate ABC transporter-mediated resistance.

Experimental Protocol: See Protocol 2: ABC Transporter Efflux Assay.

Issue 2: Altered Expression of Proteins in Brucine-Targeted Signaling Pathways

Potential Cause: The cancer cells have adapted by altering the expression or activation of key proteins in pathways like Wnt/β-catenin or PI3K/Akt, bypassing the inhibitory effects of brucine.[2][3][4][5][6][7][8]

Troubleshooting Workflow:

G start Suspected Signaling Pathway Alteration lysates Prepare Protein Lysates from Parental and Resistant Cells start->lysates pathway_inhibitor Co-treat with a Specific Pathway Inhibitor (e.g., PI3K inhibitor) start->pathway_inhibitor western Perform Western Blot for Key Pathway Proteins (e.g., β-catenin, p-Akt, total Akt) lysates->western altered_expression Altered Protein Expression or Phosphorylation Detected western->altered_expression no_alteration No Significant Changes Observed western->no_alteration synergy Synergistic Effect Observed pathway_inhibitor->synergy no_synergy No Synergy pathway_inhibitor->no_synergy

Caption: Investigating alterations in signaling pathways.

Experimental Protocol: See Protocol 3: Western Blot Analysis of Signaling Proteins.

Issue 3: Increased Autophagy in Brucine-Treated Cells

Potential Cause: Upregulation of autophagy as a pro-survival mechanism in response to brucine-induced stress.

Troubleshooting Workflow:

G start Suspected Autophagy-Mediated Resistance western Assess Autophagy Markers (LC3-II/LC3-I ratio, p62) by Western Blot start->western chloroquine (B1663885) Co-treat with an Autophagy Inhibitor (e.g., Chloroquine) start->chloroquine autophagy_flux Perform Autophagy Flux Assay (e.g., with tandem fluorescent LC3) start->autophagy_flux increased_autophagy Increased Autophagic Flux Confirmed western->increased_autophagy no_change No Change in Autophagy western->no_change restored_sensitivity Brucine Sensitivity Restored chloroquine->restored_sensitivity no_effect No Effect on Sensitivity chloroquine->no_effect autophagy_flux->increased_autophagy

Caption: Workflow for assessing autophagy-mediated resistance.

Experimental Protocol: See Protocol 4: Autophagy Assessment.

Data Presentation

Table 1: Reported IC50 Values of Brucine in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Carcinoma1.43[11]
QBC939Cholangiocarcinoma~10-20[12]
LoVoColon Carcinoma>70.0[11]
BGC-823Stomach Adenocarcinoma>500[11]
SGC-7901Gastric Cancer>500[11]
HepG2Hepatocellular Carcinoma100[11]
MCF-7Breast Cancer11.47 (as BRU-AuNPs)[13]

Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and assay type.

Key Signaling Pathways Modulated by Brucine

G Brucine Brucine Wnt Wnt/β-catenin Pathway Brucine->Wnt PI3K PI3K/Akt Pathway Brucine->PI3K JNK JNK Pathway Brucine->JNK HIF1 HIF-1 Pathway Brucine->HIF1 Proliferation Decreased Proliferation Wnt->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis JNK->Apoptosis Angiogenesis Inhibition of Angiogenesis HIF1->Angiogenesis Metastasis Inhibition of Metastasis HIF1->Metastasis

Caption: Major signaling pathways affected by brucine.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of brucine (e.g., 0.1, 1, 10, 100, 500 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: ABC Transporter Efflux Assay (Rhodamine 123)
  • Cell Preparation: Culture parental and suspected resistant cells to 80% confluency.

  • Dye Loading: Incubate the cells with Rhodamine 123 (a substrate for P-gp) for 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells with PBS and incubate in fresh, dye-free medium (with or without an ABC transporter inhibitor like verapamil) for 1-2 hours to allow for dye efflux.

  • Fluorescence Measurement: Harvest the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence microscope.

  • Analysis: Compare the fluorescence intensity between parental and resistant cells. Lower fluorescence in resistant cells indicates higher efflux activity. Co-treatment with an inhibitor should increase fluorescence in resistant cells.

Protocol 3: Western Blot Analysis of Signaling Proteins
  • Cell Lysis: Treat parental and resistant cells with brucine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against your proteins of interest (e.g., β-catenin, p-Akt, Akt, LC3, p62) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Autophagy Assessment (LC3 Turnover Assay)
  • Cell Treatment: Treat cells with brucine in the presence or absence of an autophagy inhibitor (e.g., chloroquine or bafilomycin A1) for the desired time.

  • Western Blot: Perform Western blotting as described in Protocol 3, using an antibody against LC3.

  • Analysis: The amount of LC3-II (the lipidated form of LC3) will accumulate in the presence of an autophagy inhibitor if there is active autophagic flux. Compare the LC3-II levels in cells treated with brucine alone versus cells co-treated with brucine and the autophagy inhibitor. An increase in LC3-II in the co-treated sample indicates active autophagy.

References

Technical Support Center: Troubleshooting Poor Enantioselectivity in Brucine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting poor enantioselectivity in brucine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you achieve optimal stereocontrol in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low or no enantioselectivity in my brucine-catalyzed reaction. What are the first things I should check?

A1: Poor enantioselectivity can stem from several factors. Systematically addressing the following points is crucial for troubleshooting:

  • Catalyst Purity: The purity of your brucine (B1667951) catalyst is paramount. Commercial brucine can contain impurities, such as strychnine (B123637) and other structurally related alkaloids, which can interfere with the catalytic process.[1][2][3] Ensure your brucine is of high purity or consider purifying it before use.

  • Reagent and Substrate Purity: Impurities in your starting materials or reagents can act as catalyst poisons or promote non-selective background reactions.[4] It is advisable to purify your substrates and ensure all other reagents are of high quality.

  • Solvent Quality: The solvent can significantly influence the reaction's stereochemical outcome. Ensure you are using a dry, high-purity solvent, as trace amounts of water or other impurities can have a detrimental effect on enantioselectivity.[5][6]

  • Reaction Conditions: Precisely control reaction parameters such as temperature, concentration, and stirring rate. Deviations from the optimal conditions can lead to a drop in enantioselectivity.

Q2: How does the purity of brucine affect the enantioselectivity, and how can I purify it?

A2: Brucine is a natural alkaloid extracted from the seeds of the Strychnos nux-vomica tree and is often co-isolated with strychnine and other minor alkaloids.[1][3] These impurities can compete with brucine for substrate binding or catalyze the reaction non-selectively, leading to a lower enantiomeric excess (ee).

Purification Protocol: Recrystallization of Brucine

Recrystallization is a common and effective method for purifying solid compounds like brucine.[7][8][9][10] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Detailed Methodology:

  • Solvent Selection: Choose a solvent in which brucine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or methanol (B129727) are often suitable choices.

  • Dissolution: In a flask, add the crude brucine and the minimum amount of hot solvent required to fully dissolve the solid. Gentle heating and stirring can facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of decolorizing charcoal before this step.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified brucine crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q3: My enantioselectivity is inconsistent between runs. What could be the cause?

A3: Inconsistent enantioselectivity often points to a lack of precise control over reaction parameters. Key factors to investigate include:

  • Temperature Fluctuations: Even small variations in temperature can significantly impact the enantioselectivity of a reaction. Ensure your reaction setup maintains a stable and uniform temperature.

  • Atmosphere Control: If your reaction is sensitive to air or moisture, ensure you are using a properly dried solvent and maintaining an inert atmosphere (e.g., under nitrogen or argon).

  • Stirring Rate: In heterogeneous reactions, or reactions with solids present, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Ensure consistent and efficient stirring.

  • Water Content: The presence of water can have a pronounced effect on enantioselectivity in some organocatalyzed reactions.[11] The influence can be either beneficial or detrimental depending on the specific reaction. It is crucial to either rigorously exclude water or to control its concentration precisely if it is found to be a necessary additive.

Q4: I am experiencing a low reaction yield in addition to poor enantioselectivity. How can I address this?

A4: Low yield can be interconnected with poor enantioselectivity, and troubleshooting often involves similar steps. Consider the following:

  • Catalyst Deactivation: The brucine catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the reagents or solvent, or by the reaction products themselves.[4][12][13][14]

  • Incorrect Stoichiometry: Double-check the molar ratios of your reactants and catalyst. An incorrect ratio can lead to incomplete conversion or the formation of side products.

  • Reaction Time and Temperature: The reaction may not be reaching completion, or the product may be degrading under the reaction conditions. Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time.

  • Work-up Procedure: Ensure that your product is not being lost or decomposed during the work-up and purification steps.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the enantioselectivity of brucine-catalyzed reactions.

Table 1: Effect of Temperature on Enantioselectivity in a Brucine-Catalyzed Michael Addition

EntryTemperature (°C)Enantiomeric Excess (ee, %)
12575
2088
3-2095
4-4098

Note: Data is hypothetical and for illustrative purposes, as specific literature values for a single brucine-catalyzed reaction under varying temperatures were not available in the search results. The general trend of increasing enantioselectivity with decreasing temperature is a common observation in asymmetric catalysis.

Table 2: Effect of Solvent on Enantioselectivity in a Brucine-Catalyzed Aldol Reaction

EntrySolventEnantiomeric Excess (ee, %)
1Toluene85
2Dichloromethane (DCM)72
3Tetrahydrofuran (THF)65
4Acetonitrile (MeCN)58

Note: Data is hypothetical and for illustrative purposes. The optimal solvent is highly dependent on the specific reaction being catalyzed.[5][6][15]

Table 3: Effect of Catalyst Loading on Enantioselectivity in a Brucine-Catalyzed Kinetic Resolution

EntryCatalyst Loading (mol%)Enantiomeric Excess (ee, %)
1180
2592
31095
42095

Note: Data is hypothetical and for illustrative purposes. Increasing catalyst loading can sometimes improve enantioselectivity up to a certain point, after which it may have a negligible effect.[16][17]

Experimental Protocols

Protocol 1: General Procedure for a Brucine-Catalyzed Michael Addition of a Thiol to an Enone

This protocol provides a general guideline for the conjugate addition of a thiol to an α,β-unsaturated ketone catalyzed by brucine.

Detailed Methodology:

  • Preparation: To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the enone (1.0 equiv) and purified brucine (0.1 equiv).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, dichloromethane) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Thiol Addition: Slowly add the thiol (1.1 equiv) to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting poor enantioselectivity.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Enantioselectivity start Low Enantioselectivity Observed catalyst_purity Check Catalyst Purity (e.g., NMR, HPLC) start->catalyst_purity reagent_purity Check Reagent/Substrate Purity (e.g., recrystallization, distillation) catalyst_purity->reagent_purity solvent_quality Assess Solvent Quality (Anhydrous, Purity) reagent_purity->solvent_quality conditions Verify Reaction Conditions (Temperature, Concentration, Stirring) optimize Systematic Optimization (Screen Solvents, Temperatures, etc.) conditions->optimize solvent_quality->conditions success Improved Enantioselectivity optimize->success

Caption: A stepwise workflow for troubleshooting poor enantioselectivity.

CatalystDeactivationPathways Common Catalyst Deactivation Pathways deactivation Catalyst Deactivation poisoning Poisoning (Strong binding of impurities to active sites) deactivation->poisoning fouling Fouling (Deposition of byproducts on catalyst surface) deactivation->fouling thermal_degradation Thermal Degradation (Structural changes at high temperatures) deactivation->thermal_degradation

References

Addressing the stability and degradation of brucine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments involving the stability and degradation of brucine (B1667951) in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with brucine solutions.

Q1: I am observing a rapid loss of brucine concentration in my aqueous solution at neutral pH. What could be the cause?

A1: Brucine can be susceptible to degradation under certain conditions. At neutral pH, exposure to light and elevated temperatures can accelerate its degradation.[1] Ensure your solutions are protected from light by using amber vials or covering your glassware with aluminum foil. Also, store your solutions at refrigerated temperatures (2-8 °C) when not in use. If the problem persists, consider preparing fresh solutions more frequently.

Q2: My HPLC analysis shows several unexpected peaks in my brucine stock solution. Are these contaminants or degradation products?

A2: These unexpected peaks are likely degradation products. Brucine is known to degrade into several byproducts, with brucine N-oxide being a major metabolite and degradation product.[2][3] To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally degrade a sample of brucine and compare the resulting chromatogram with your stock solution. This will help you identify the retention times of the major degradation products.

Q3: I am struggling to achieve consistent results in my cell-based assays using a brucine solution. Could stability be an issue?

A3: Yes, the degradation of brucine in your cell culture media could lead to inconsistent results. The pH and temperature of the cell culture environment can influence brucine's stability. It is recommended to prepare fresh dilutions of your brucine stock in media for each experiment. You can also assess the stability of brucine in your specific cell culture media over the time course of your experiment by taking samples at different time points and analyzing them by HPLC.

Q4: I need to prepare a brucine solution for an animal study, but I'm concerned about its stability during storage and administration. What precautions should I take?

A4: For in vivo studies, it is crucial to use a stable formulation. Consider using a buffered solution at a slightly acidic pH (around 4-5), as some alkaloids show increased stability in this range.[4] Prepare the formulation under sterile conditions and store it protected from light at 2-8 °C. It is also advisable to conduct a short-term stability study of your final formulation under the expected storage and handling conditions to ensure its integrity throughout the study.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the stability and degradation of brucine.

Q1: What are the main factors that affect the stability of brucine in solution?

A1: The primary factors affecting brucine stability are pH, temperature, and light.[1] Brucine is an alkaloid and its stability can be significantly influenced by the pH of the solution. Exposure to high temperatures and UV light can also lead to accelerated degradation.

Q2: What are the known degradation products of brucine?

A2: The most well-documented degradation product of brucine is brucine N-oxide.[2][3] Other degradation pathways may exist, and forced degradation studies can help to identify other potential degradation products under specific stress conditions.

Q3: What is the best way to store a brucine stock solution?

A3: To ensure the long-term stability of your brucine stock solution, it is recommended to dissolve it in a suitable organic solvent like methanol (B129727) or DMSO, aliquot it into single-use vials, and store it at -20°C or below, protected from light. For aqueous solutions, use a slightly acidic buffer, store at 2-8°C, and use within a short period.

Q4: How can I develop a stability-indicating HPLC method for brucine?

A4: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products.[5][6] To develop such a method, you will need to perform forced degradation studies to generate the degradation products. Then, you can optimize your HPLC conditions (e.g., column, mobile phase, gradient) to achieve baseline separation of brucine from all the degradation peaks.[5]

Q5: Are there any specific safety precautions I should take when handling brucine and its degradation products?

A5: Brucine is a toxic alkaloid and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. The toxicity of its degradation products may not be fully known, so they should also be handled with care.

Quantitative Data

The following table summarizes the key parameters related to the analysis of brucine.

ParameterValueReference
Analytical Method HPLC-UV[7]
Linear Range 0.05-2 µg/ml[7]
Limit of Quantification (LOQ) 0.039-0.050 µg/ml[7]
Extraction Recovery 71.63 to 98.79%[7]
Intra- and Inter-day Precision < 15%[7]

Experimental Protocols

Protocol for Forced Degradation Study of Brucine

This protocol outlines a general procedure for conducting forced degradation studies on a brucine solution to identify potential degradation products and develop a stability-indicating analytical method.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of brucine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[10]

  • Thermal Degradation: Store the stock solution in an oven at 80°C.[10]

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²).[8]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the remaining brucine and any formed degradation products.[11]

Visualizations

Brucine Degradation Pathway

Brucine_Degradation Brucine Brucine Oxidation Oxidation (e.g., H₂O₂) Brucine->Oxidation Other_Degradation Other Degradation Pathways Brucine->Other_Degradation Brucine_N_Oxide Brucine N-Oxide (Major Degradation Product) Oxidation->Brucine_N_Oxide Other_Products Other Degradation Products Other_Degradation->Other_Products

Caption: Major oxidative degradation pathway of brucine.

Experimental Workflow for Brucine Stability Testing

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Results Stock Prepare Brucine Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation & Reporting HPLC->Data

Caption: Workflow for a forced degradation study of brucine.

Troubleshooting Logic for Unexpected HPLC Peaks

Troubleshooting_HPLC Start Unexpected Peaks in HPLC? Check_Blank Peaks in Solvent Blank? Start->Check_Blank Contamination Solvent/System Contamination Check_Blank->Contamination Yes Forced_Degradation Perform Forced Degradation Study Check_Blank->Forced_Degradation No Compare_RT Retention Times Match? Forced_Degradation->Compare_RT Degradation_Product Confirmed Degradation Product Compare_RT->Degradation_Product Yes Unknown_Impurity Unknown Impurity/ Artifact Compare_RT->Unknown_Impurity No

Caption: Decision tree for identifying unknown HPLC peaks.

References

How to optimize extraction conditions to maximize brucine yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maximizing Brucine (B1667951) Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction conditions to maximize the yield of brucine from its natural sources, primarily the seeds of Strychnos nux-vomica.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting brucine?

A1: Brucine is typically extracted from the seeds of Strychnos nux-vomica.[1] Common extraction methods include conventional solvent extraction (like maceration, reflux, and Soxhlet extraction), as well as more modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][3][4]

Q2: Which solvents are most effective for brucine extraction?

A2: Brucine, a weak alkaline indole (B1671886) alkaloid, is readily soluble in organic solvents like ethanol (B145695), methanol (B129727), chloroform (B151607), and ether, but not in water.[1] Ethanol has been shown to be particularly efficient.[1] Acidified water or ethanol can also be used for reflux extraction.[1] For specific applications like liquid-liquid extraction, solvents such as ethyl acetate (B1210297) and chloroform are common.[5]

Q3: How does temperature affect brucine yield?

A3: Generally, increasing the extraction temperature can enhance the solubility and diffusion rate of brucine, potentially leading to a higher yield.[6] However, excessively high temperatures might cause degradation of the target compound.[6] For instance, in Microwave-Assisted Extraction, a temperature of 100°C has been found to be optimal under specific conditions.[4]

Q4: What is the optimal extraction time for maximizing brucine yield?

A4: The optimal extraction time depends on the method used. Modern techniques like UAE and MAE can significantly reduce extraction times. For example, UAE can achieve efficient extraction in less than 45 minutes, while MAE can take as little as 2 to 6 minutes.[5][4] For conventional methods like reflux extraction, a duration of 1 to 1.5 hours, repeated multiple times, is often employed.[1][7]

Q5: Can you explain the principle behind Ultrasound-Assisted Extraction (UAE) for brucine?

A5: UAE utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates micro-jets and shockwaves that disrupt the cell walls, enhancing the penetration of the solvent into the plant matrix and facilitating the release of intracellular compounds like brucine into the solvent.[8][9] This process generally leads to higher extraction efficiency in a shorter time and at lower temperatures compared to conventional methods.[5][8]

Troubleshooting Guide

Issue 1: Low Brucine Yield

  • Possible Cause: Inefficient cell wall disruption.

    • Solution: Ensure the plant material (Strychnos nux-vomica seeds) is properly ground to a fine powder to increase the surface area for solvent contact.[7][10]

  • Possible Cause: Inappropriate solvent selection.

    • Solution: Brucine is more soluble in organic solvents. Ethanol, particularly 50% ethanol with a slightly acidic pH (around 5), has been shown to be effective.[1] Ensure the solvent polarity is appropriate for brucine.

  • Possible Cause: Insufficient extraction time or temperature.

    • Solution: Optimize the extraction time and temperature for your chosen method. For reflux extraction, consider increasing the duration or the number of extraction cycles.[1][7] For UAE and MAE, experiment with different time and power settings.[8][11]

  • Possible Cause: Incomplete extraction.

    • Solution: Perform multiple extraction cycles with fresh solvent to ensure maximum recovery of brucine from the plant material.[7]

  • Possible Cause: Loss of compound during workup.

    • Solution: Be meticulous during post-extraction steps like filtration and solvent evaporation. Rinse all glassware and filter media with the extraction solvent to recover any adsorbed compound.[12]

Issue 2: High Level of Impurities in the Extract

  • Possible Cause: Co-extraction of unwanted compounds.

    • Solution: Adjust the polarity of the extraction solvent. A solvent system with higher selectivity for alkaloids can be beneficial. For instance, using a non-polar solvent to first remove lipids (defatting) before extracting with a more polar solvent can improve purity.[13]

  • Possible Cause: Degradation of brucine during extraction.

    • Solution: Avoid excessively high temperatures and prolonged extraction times, which can lead to the degradation of thermolabile compounds.[6] Consider using methods that operate at lower temperatures, such as UAE.[8]

  • Possible Cause: Inadequate purification post-extraction.

    • Solution: Employ appropriate purification techniques after initial extraction. Column chromatography (e.g., silica (B1680970) gel) or preparative HPLC can be used to separate brucine from other co-extracted alkaloids and impurities.[1]

Issue 3: Formation of Emulsions during Liquid-Liquid Extraction

  • Possible Cause: Presence of surfactant-like compounds in the extract.

    • Solution: To break the emulsion, you can try adding a saturated salt solution (brine), which increases the ionic strength of the aqueous phase.[14] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[14] Alternatively, centrifugation can be used to separate the layers.[14]

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on brucine extraction, providing a comparison of different methods and conditions.

Extraction MethodSolventTemperature (°C)TimeBrucine Yield/ContentSource
Reflux Extraction 6-fold 50% Ethanol (pH=5)Boiling1 hour (3 times)Optimal among tested conventional methods[1]
Soxhlet Extraction 95% EthanolBoilingExhaustive0.46 ± 0.28 g/100g of dried seeds[15]
Ultrasound-Assisted Extraction (UAE) 50% Methanol with 1% Formic AcidRoom Temperature< 45 minHigh efficiency[5]
Microwave-Assisted Extraction (MAE) Chloroform90°C2-6 minNot specified, but noted to improve extraction rate[1][4]
Liquid-Liquid Extraction (LLE) Chloroform:Ethyl Ether (2:1, v/v)Room TemperatureNot specifiedAcceptable recovery[5]
Dispersive Liquid-Liquid Microextraction (DLLME) Chloroform (extraction), Methanol (disperser)Room TemperatureNot specified82-94% recovery[5]

Experimental Protocols

1. Protocol for Reflux Extraction

This protocol is based on a method described for achieving a high yield of total alkaloids from Nux-vomica.[1]

  • Preparation of Plant Material: Grind the dried seeds of Strychnos nux-vomica into a fine powder.

  • Solvent Preparation: Prepare a 50% aqueous ethanol solution and adjust the pH to 5 using a suitable acid (e.g., hydrochloric acid).

  • Extraction:

    • Place the powdered seeds in a round-bottom flask.

    • Add the prepared solvent in a 1:6 solid-to-liquid ratio (w/v).

    • Set up a reflux condenser and heat the mixture to boiling.

    • Maintain the reflux for 1 hour.

  • Filtration and Repeated Extraction:

    • After 1 hour, allow the mixture to cool and then filter to separate the extract from the solid residue.

    • Return the solid residue to the flask and add a fresh portion of the solvent.

    • Repeat the reflux extraction process two more times (for a total of three extractions).

  • Post-Extraction:

    • Combine the filtrates from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude brucine extract.

2. Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method developed for the analysis of brucine and strychnine.[5]

  • Preparation of Plant Material: Pulverize the dried Semen Strychni to a consistent particle size.

  • Solvent Preparation: Prepare a solution of 50% methanol in water containing 1% formic acid.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the prepared extraction solvent.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specified frequency and power (e.g., 44 kHz, 250 W) at room temperature.

    • Continue the extraction for a total of 45 minutes.

  • Sample Processing:

    • After extraction, centrifuge or filter the mixture to separate the supernatant.

    • The resulting extract is then ready for analysis (e.g., by HPLC-DAD) or further purification.

Visualizations

Caption: General experimental workflow for the extraction and purification of brucine.

OptimizationParameters brucine_yield Maximize Brucine Yield solvent Solvent Selection (e.g., Ethanol, Methanol) brucine_yield->solvent temperature Temperature brucine_yield->temperature time Extraction Time brucine_yield->time solid_liquid_ratio Solid-to-Liquid Ratio brucine_yield->solid_liquid_ratio particle_size Particle Size of Plant Material brucine_yield->particle_size method Extraction Method (UAE, MAE, etc.) brucine_yield->method

Caption: Key parameters influencing the optimization of brucine extraction yield.

References

Technical Support Center: Chromatographic Resolution of Brucine and Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of brucine (B1667951) and strychnine (B123637) in chromatographic analyses.

Troubleshooting Guide

Issue: Poor Resolution or Complete Co-elution of Brucine and Strychnine Peaks in Reverse-Phase HPLC.

Answer:

The co-elution of brucine and strychnine is a common challenge due to their similar chemical structures.[1][2] To resolve this, a systematic optimization of your chromatographic conditions is necessary. Here are several parameters you can adjust:

1. Mobile Phase Composition and Additives:

  • Organic Modifier: Vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier can increase retention times and potentially improve separation.

  • pH Adjustment: The pH of the mobile phase is a critical factor. Adjusting the pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can alter the ionization state of the analytes and improve resolution.[3][4] For instance, a mobile phase consisting of methanol (B129727) and 10mM ammonium acetate adjusted to pH 4.0 with formic acid has been used successfully.[4]

  • Additives: The addition of reagents like diethylamine (B46881) to the mobile phase can also aid in separation.[5]

2. Stationary Phase Selection:

  • While C18 columns are commonly used, consider a C8 stationary phase which may offer different selectivity for these alkaloids.[3][6]

3. Gradient Elution:

  • Employing a gradient elution program, where the mobile phase composition changes over time, is often more effective than an isocratic method for separating closely eluting compounds.[3] A typical gradient might start with a lower concentration of the organic solvent and gradually increase it.[3]

4. Temperature:

  • Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can impact separation. Experiment with temperatures in the range of 25-40°C.

Issue: Peak Tailing Affecting Quantification of Brucine and Strychnine.

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.

  • Mobile Phase Additives: Incorporating additives like triethylamine (B128534) or formic acid into the mobile phase can help to minimize peak tailing by masking active sites on the stationary phase.[6]

  • pH Optimization: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic form.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method to separate brucine and strychnine?

A1: A good starting point is a reverse-phase HPLC method using a C18 or C8 column.[3][4][6] For the mobile phase, begin with a gradient elution of acetonitrile (B52724) and water, with the addition of 0.1% formic acid or 10 mM ammonium acetate to control the pH.[3][4]

Q2: Are there alternative chromatographic techniques to HPLC for separating these compounds?

A2: Yes, several other techniques have proven effective:

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns, can provide higher resolution and faster analysis times.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds and can offer different selectivity compared to reverse-phase chromatography.[6][7][8][9]

  • Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC have been successfully used for the preparative separation of brucine and strychnine.[10][11][12]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple and rapid method for the simultaneous quantification of strychnine and brucine.[13]

Q3: How can I confirm the identity of the brucine and strychnine peaks?

A3: The most reliable method for peak identification is to use mass spectrometry (MS) detection, such as in LC-MS or UPLC-MS/MS.[3][4][14] By comparing the mass spectra of your peaks with those of reference standards, you can definitively identify brucine and strychnine.

Quantitative Data Summary

The following tables summarize chromatographic conditions and retention times from various studies for the separation of brucine and strychnine.

Table 1: HPLC and UPLC Methods

TechniqueColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min) - BrucineRetention Time (min) - StrychnineReference
HPLC-MSWaters X-terra MS-C8 (100 x 2.1 mm, 3.5 µm)A: Water, 10 mM ammonium acetate, pH 4.0 with formic acid; B: Acetonitrile (Gradient)0.2ESI-ITMS11.911.5[3]
LC-MS/MSZORBAX Eclipse XDB-C18 (150 x 2.1 mm, 3.5 µm)Methanol and 10mM ammonium acetate, pH 4.0 with formic acid (Gradient)N/AESI-MRMN/AN/A[4]
HPLCPhenomenex-ODS (250 x 4.6 mm, 5 µm)Methanol:water:diethyl amine (55:45:0.2 v/v)1UV (260 nm)N/AN/A[5]
Micellar LCC180.10 M SDS-pentanol 4% (v/v)-NaH2PO4 buffered at pH 31UV (258 nm)1115[15]

Table 2: HPTLC Method

Stationary PhaseMobile PhaseDetectionRf Value - BrucineRf Value - StrychnineReference
Silica GelChloroform:methanol:formic acid (8.5:1.5:0.4 v/v/v)Densitometry0.690.60[13]

Experimental Protocols

Detailed Methodology for HPLC-MS Separation

This protocol is based on the method described by an LC-ESI-ITMS study.[3]

1. Chromatographic System:

  • Instrument: HP 1100 liquid chromatograph.

  • Column: Waters X-terra MS-C8 reversed-phase column (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: Water with 10 mM ammonium acetate, adjusted to pH 4.0 with formic acid.

    • Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 5% B and hold for 1 minute.

    • Ramp to 40% B over 10 minutes.

    • Hold at 40% B for 4 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

2. Mass Spectrometry System:

  • Instrument: Bruker Esquire 4000 ion trap mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Parameters:

    • Nebulizer gas: 30 psi

    • Dry gas flow rate: 8.0 L/min

    • Dry gas temperature: 350°C

    • Ion spray voltage: 4,500 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample Sample containing Brucine & Strychnine extraction Extraction sample->extraction filtration Filtration extraction->filtration hplc HPLC System (Pump, Injector, Column) filtration->hplc detector Detector (UV or MS) hplc->detector chromatogram Chromatogram Generation detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: A generalized workflow for the analysis of brucine and strychnine using HPLC.

troubleshooting_logic start Co-elution Observed q1 Adjust Mobile Phase? start->q1 a1 Modify Organic:Aqueous Ratio Change pH with Additives q1->a1 Yes q2 Change Stationary Phase? q1->q2 No a1->q2 a2 Try C8 or HILIC Column q2->a2 Yes q3 Implement Gradient? q2->q3 No a2->q3 a3 Develop a Gradient Elution Program q3->a3 Yes resolved Resolution Achieved q3->resolved No, consult further a3->resolved

Caption: A decision tree for troubleshooting the co-elution of brucine and strychnine.

References

Challenges and solutions in the semi-synthesis of brucine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Semi-synthesis of Brucine (B1667951) Analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the semi-synthesis of brucine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the semi-synthesis of brucine analogs?

A1: The primary challenges in modifying the brucine scaffold stem from its complex structure and reactive functional groups. Key difficulties include:

  • Oxidation and Degradation Sensitivity: The electron-rich indoline (B122111) ring makes brucine susceptible to oxidation and degradation under harsh reaction conditions.[1]

  • Stereocontrol: The molecule has multiple stereocenters, and maintaining or selectively modifying them can be challenging.

  • Selective Functionalization: Differentiating between the two methoxy (B1213986) groups for selective demethylation or modification requires specific reagents and conditions. Similarly, selective reaction at other sites without affecting the rest of the molecule is a common hurdle.

  • Purification: Separating the desired analog from unreacted starting material, byproducts, and regioisomers can be complex, often requiring advanced chromatographic techniques.[2][3]

  • Low Yields: Due to the molecule's sensitivity and the potential for side reactions, achieving high yields of the desired analog can be difficult.

Q2: How can I purify my synthesized brucine analogs effectively?

A2: Purification of brucine analogs often requires more than simple column chromatography. A highly effective technique is pH-zone-refining counter-current chromatography (PZ-CCC) . This method has been successfully used to separate brucine and its closely related alkaloid, strychnine, from crude extracts with high purity and recovery.[2][3] Other methods like preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can also be employed for purification.[3][4] The choice of method depends on the scale of the synthesis and the physicochemical properties of the analog.

Q3: Are protecting groups necessary for the semi-synthesis of brucine analogs?

A3: Yes, the use of protecting groups is often crucial in the semi-synthesis of brucine analogs.[5][6] Given the multiple reactive sites in the brucine molecule, protecting certain functional groups prevents unwanted side reactions and allows for selective modification of the desired position. For instance, protecting the more reactive sites before attempting reactions on less reactive ones is a common strategy. The choice of protecting group is critical and should be based on its stability under the reaction conditions and the ease of its selective removal afterward.[5][7]

Troubleshooting Guides

Problem 1: Low yield or no reaction during N-demethylation.

  • Possible Cause: The chosen demethylation agent may not be potent enough or the reaction conditions may be suboptimal.

  • Solution:

    • Reagent Selection: For N-demethylation of tertiary amines like brucine, stronger demethylating agents might be required. The von Braun reaction, using cyanogen (B1215507) bromide followed by hydrolysis, is a classic method.[8] Oxidative N-demethylation using palladium-based catalysts has also been reported for similar alkaloids.[9]

    • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if required by the reagent. Optimize the temperature and reaction time. For some methods, monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal endpoint.

Problem 2: Unselective demethylation of the two methoxy groups.

  • Possible Cause: The reagents used for O-demethylation are not selective for one methoxy group over the other.

  • Solution:

    • Use of Sterically Hindered Reagents: Reagents like L-Selectride have been shown to selectively cleave the least hindered methyl ether in related alkaloid structures.[8] This approach could potentially be adapted for selective demethylation of one of the methoxy groups in brucine.

    • Stepwise Synthesis: If direct selective demethylation is not achievable, consider a multi-step approach involving protection of one methoxy group, demethylation of the other, and subsequent deprotection.

Problem 3: Formation of N-oxide byproduct during oxidation reactions.

  • Possible Cause: The oxidizing agent is reacting with the tertiary amine of the brucine scaffold.

  • Solution:

    • Protecting the Nitrogen: Before carrying out oxidation on other parts of the molecule, consider protecting the tertiary amine. This can be achieved by converting it to a quaternary ammonium (B1175870) salt or a less reactive derivative, which can be reversed after the oxidation step.

    • Choice of Oxidant: Use milder and more selective oxidizing agents. The choice of oxidant can significantly influence the outcome of the reaction. For instance, in some catalytic oxidations, the choice of co-solvent and the rate of oxidant addition can affect the selectivity between N-demethylation and N-oxidation.[9][10]

Problem 4: Difficulty in separating the final product from starting material.

  • Possible Cause: The polarity of the product and the starting material are very similar.

  • Solution:

    • Advanced Chromatographic Techniques: As mentioned in the FAQ, techniques like pH-zone-refining counter-current chromatography (PZ-CCC) are excellent for separating compounds with similar structures.[2][3] Preparative HPLC can also provide high-resolution separation.

    • Derivatization: If separation is extremely challenging, consider a temporary derivatization of the product to significantly alter its polarity, facilitate separation, and then remove the derivatizing group.

Quantitative Data

Table 1: Purification of Brucine from Strychnos nux-vomica using pH-Zone-Refining Counter-Current Chromatography.

Sample Size (Crude Extract)Amount of Brucine ObtainedPurityRecoveryReference
1.5 g480 mg>95% (assumed)Not Specified
308 mg (Total Alkaloid)50 mg96.8%72.8%

Experimental Protocols

Protocol 1: General Procedure for pH-Zone-Refining Counter-Current Chromatography (PZ-CCC) for Brucine Purification

This protocol is a generalized representation based on published methods.[2][3]

  • Solvent System Preparation: Prepare a two-phase solvent system. A common system is n-hexane–ethyl acetate–isopropanol–water (e.g., in a 1:3:1.5:4.5 v/v ratio).

  • Mobile and Stationary Phase Modification:

    • Add a retainer base, such as triethylamine (B128534) (e.g., 10 mM), to the upper organic stationary phase.

    • Add an eluter acid, such as hydrochloric acid (e.g., 5 mM), to the lower aqueous mobile phase.

  • Column Preparation: Fill the CCC column with the stationary phase.

  • Sample Loading: Dissolve the crude extract containing brucine in the stationary phase and inject it into the column.

  • Elution: Pump the mobile phase through the column at a specific flow rate. The separation occurs as the components partition differently between the two phases based on their pKa values.

  • Fraction Collection and Analysis: Collect fractions and analyze them using HPLC or TLC to identify those containing the purified brucine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brucine.

Visualizations

Diagram 1: General Workflow for Semi-synthesis and Purification of Brucine Analogs

G cluster_synthesis Semi-synthesis cluster_purification Purification brucine Brucine (Starting Material) protection Protecting Group Introduction (if necessary) brucine->protection 1. reaction Chemical Modification (e.g., Demethylation, Oxidation) protection->reaction 2. deprotection Deprotection reaction->deprotection 3. crude_product Crude Brucine Analog deprotection->crude_product 4. purification_step Purification (e.g., PZ-CCC, HPLC) crude_product->purification_step 5. analysis Purity Analysis (HPLC, NMR) purification_step->analysis final_product Pure Brucine Analog analysis->final_product G start Low or No Yield of Brucine Analog check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp., time) optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_starting_material Is the starting material degraded? check_conditions->check_starting_material Yes optimize_conditions Optimize temperature, reaction time, and catalyst check_conditions->optimize_conditions No new_material Use fresh or purified brucine check_starting_material->new_material Yes rerun Re-run reaction check_starting_material->rerun No purify_reagents->rerun optimize_conditions->rerun new_material->rerun

References

Navigating Brucine Research: A Technical Guide to Minimizing Central Nervous System Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the central nervous system (CNS) side effects of brucine (B1667951) in experimental settings. Severe neurotoxicity is a primary obstacle in the clinical application of brucine, a potent alkaloid with significant therapeutic potential.[1][2][3][4][5] This guide offers practical solutions and detailed protocols to enhance the safety and efficacy of brucine in research.

Troubleshooting Guides

This section addresses common challenges encountered during brucine research and provides step-by-step solutions.

Issue 1: Unexpectedly High Neurotoxicity in Animal Models

Problem: Observed convulsions, muscle spasms, or mortality in animal subjects at intended therapeutic doses.

Possible Causes and Solutions:

  • Dose-Dependent Toxicity: Brucine's toxicity is highly dose-dependent.[3] A narrow therapeutic window means that even slight miscalculations can lead to severe adverse effects.

    • Solution: Carefully review and recalculate the dosage. Refer to established LD50 values as a guide, but perform dose-response studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

  • Route of Administration: The route of administration significantly impacts brucine's toxicity.[3]

    • Solution: Consider alternative administration routes. For instance, transdermal delivery systems have been shown to reduce systemic toxicity compared to oral administration.[6]

  • Formulation Issues: The solubility and stability of the brucine formulation can affect its bioavailability and toxicity.

    • Solution: Optimize the formulation. Ensure brucine is fully dissolved and stable in the vehicle. For poorly soluble brucine, consider using drug delivery systems like nanoparticles or liposomes to improve solubility and control release.

Data on Brucine LD50 Values

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MiceSubcutaneous60[5]
RatsIntraperitoneal91[5]
RabbitsOral4[5]
Issue 2: Difficulty Achieving Therapeutic Efficacy Without CNS Side Effects

Problem: The therapeutic dose required for the desired pharmacological effect (e.g., anti-tumor, anti-inflammatory) is too close to the toxic dose, leading to CNS side effects.

Possible Causes and Solutions:

  • High Systemic Exposure: Standard formulations can lead to high peak plasma concentrations, increasing the risk of CNS toxicity.

    • Solution 1: Advanced Drug Delivery Systems: Encapsulating brucine in nanoparticles or liposomes can alter its pharmacokinetic profile, enabling a sustained release and potentially reducing peak concentrations in the brain.[7][8][9][10] Stealth liposomes, in particular, have been shown to decrease brucine concentration in the brain.[7][8]

    • Solution 2: Utilize Brucine Analogs: Consider using brucine analogs with a better safety profile. Brucine N-oxide, for example, has been reported to have less toxic side effects than brucine while retaining pharmacological activity.[11]

Experimental Protocol: Preparation of Brucine-Loaded Stealth Liposomes

This protocol is a modified version of the ammonium (B1175870) sulfate (B86663) gradient loading method.

Materials:

  • Soy phosphatidylcholine (SPC) or Hydrogenated soy phosphatidylcholine (HSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Brucine powder

  • Ammonium sulfate solution (200 mM)

  • Phosphate buffer solution (PBS, pH 7.4)

  • Ethanol (B145695)

  • Dialysis tubing

Procedure:

  • Dissolve the lipids (PC, cholesterol, and DSPE-PEG2000 at a molar ratio of 15:5:1) in ethanol.

  • Inject the lipid solution into the ammonium sulfate solution while stirring at 60°C.

  • Remove the ethanol by vacuum evaporation.

  • Adjust the final volume of the liposome (B1194612) suspension with water.

  • Homogenize the liposome suspension by ultrasonication.

  • Create a transmembrane ammonium sulfate gradient by dialyzing against PBS.

  • Add brucine powder (drug/lipid mass ratio of 1:12) to the liposome suspension and incubate at 60°C for 20 minutes.

  • Characterize the prepared liposomes for particle size, zeta potential, and entrapment efficiency.

Issue 3: Inconsistent or Unreliable Results in Neurotoxicity Assessments

Possible Causes and Solutions:

  • Improper Handling and Acclimation: Stress from handling can significantly impact animal behavior and confound experimental results.

    • Solution: Ensure all animals are properly acclimated to the testing environment and handled consistently.[12][13]

  • Lack of Standardized Protocols: Variations in experimental procedures can introduce significant variability.

    • Solution: Adhere to standardized and validated protocols for all behavioral tests. For example, the open field test and rotarod test are commonly used to assess motor coordination and anxiety-like behavior.[14][15][16]

Experimental Protocol: Open Field Test for Neurotoxicity Assessment

Objective: To assess locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 50x50 cm) with walls, equipped with a video tracking system.

Procedure:

  • Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Gently place a single mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for a set period (e.g., 20 minutes).[14]

  • Record the animal's movement using the video tracking system.

  • After the test, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[16]

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Experimental Protocol: Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance.

Apparatus: An accelerating rotarod apparatus.

Procedure:

  • Acclimate the mice to the testing room.

  • Place each mouse on the rotarod at a stable, low speed.

  • Gradually accelerate the rotation of the rod (e.g., 7.2 rpm/min).[15]

  • Record the latency to fall for each mouse. A trial can have a maximum duration (e.g., 5 minutes).[15]

  • Conduct multiple trials (e.g., 5 trials) with an inter-trial interval (e.g., 30 seconds).[15]

  • Clean the apparatus between subjects.[15]

  • Analyze the data by comparing the latency to fall across different experimental groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of brucine's central nervous system toxicity?

A1: Brucine's CNS toxicity is primarily due to its action as a competitive antagonist at glycine (B1666218) receptors, particularly in the spinal cord and brainstem.[2][17][18][19][20] Glycine is a major inhibitory neurotransmitter. By blocking glycine receptors, brucine disrupts inhibitory neurotransmission, leading to hyperexcitability, convulsions, and muscle spasms.[17]

Brucine_Mechanism Brucine Brucine GlycineReceptor Glycine Receptor (Chloride Channel) Brucine->GlycineReceptor Antagonizes (Blocks) MotorNeuron Motor Neuron GlycineReceptor->MotorNeuron Inhibits (Hyperpolarizes) InhibitoryNeuron Inhibitory Interneuron Glycine Glycine InhibitoryNeuron->Glycine Releases Convulsions Convulsions & Muscle Spasms MotorNeuron->Convulsions Leads to Disinhibition & Hyperexcitability Glycine->GlycineReceptor Binds to & Activates

Q2: Are there other signaling pathways involved in brucine-induced neurotoxicity?

A2: Yes, recent studies suggest that brucine can also induce neurotoxicity through the activation of the PPARγ/NF-κB/caspase 3-dependent apoptosis pathway.[1][21][22][23][24] Brucine appears to inhibit PPARγ, leading to the phosphorylation of NF-κB and subsequent activation of caspase 3, which triggers neuronal apoptosis.[1][21][22][24]

Brucine_Apoptosis_Pathway Brucine Brucine PPARg PPARγ Brucine->PPARg Inhibits NFkB NF-κB (Phosphorylation) PPARg->NFkB Inhibits BaxBcl2 Increased Bax/Bcl-2 ratio NFkB->BaxBcl2 Promotes Caspase3 Cleaved Caspase 3 BaxBcl2->Caspase3 Activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Induces

Q3: How can I reduce the CNS penetration of brucine in my experiments?

A3: Encapsulating brucine in certain types of stealth liposomes can significantly decrease its concentration in the brain.[7][8] Specifically, liposomes composed of soy phosphatidylcholine (SPC) or a novel formulation of naturally unsaturated and hydrogenated soy phosphatidylcholines have been shown to reduce brain uptake compared to free brucine.[7][8]

Q4: What are the key parameters to characterize brucine-loaded nanoparticles or liposomes?

A4: The key characterization parameters include:

  • Particle Size and Polydispersity Index (PDI): Determines the size distribution of the nanoparticles/liposomes.

  • Zeta Potential: Indicates the surface charge and stability of the formulation.

  • Entrapment Efficiency (EE): Measures the percentage of brucine successfully encapsulated.

  • In Vitro Drug Release Profile: Assesses the rate and extent of brucine release from the carrier over time.

Q5: What is a general workflow for developing and testing a brucine formulation with reduced CNS toxicity?

A5: A typical workflow would involve the following steps:

Brucine_Workflow cluster_0 Formulation & Characterization cluster_1 In Vitro & In Vivo Testing cluster_2 Analysis & Optimization Formulation Formulation Development (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, EE, Release) Formulation->Characterization InVitro In Vitro Cytotoxicity Assays (e.g., MTT, LDH on neuronal cells) Characterization->InVitro InVivo_Toxicity In Vivo Acute Toxicity Study (Determine MTD) InVitro->InVivo_Toxicity Behavioral Neurobehavioral Assessment (Open Field, Rotarod) InVivo_Toxicity->Behavioral Pharmacokinetics Pharmacokinetic Studies (Brain & Plasma Concentrations) Behavioral->Pharmacokinetics Data_Analysis Data Analysis & Comparison (vs. Free Brucine) Pharmacokinetics->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization

References

Validation & Comparative

Comparative Analysis of Brucine and Strychnine's Cytotoxic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic effects of brucine (B1667951) and strychnine (B123637), two structurally related alkaloids derived from the seeds of the Strychnos nux-vomica tree. While both compounds are known for their toxicity, recent research has unveiled their potential as anti-cancer agents, prompting a closer examination of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these alkaloids.

Overview of Cytotoxic Properties

Brucine and strychnine, despite their similar origins, exhibit distinct profiles of cytotoxicity. Historically, strychnine is recognized as a potent neurotoxin, primarily acting as a competitive antagonist of glycine (B1666218) receptors in the central nervous system, leading to convulsions and respiratory failure.[1][2][3] Brucine is generally considered less toxic than strychnine.[4] However, numerous studies have highlighted the potent cytotoxic effects of brucine against various cancer cell lines, often demonstrating greater efficacy than strychnine in these contexts.[5][6][7]

The cytotoxic effects of both alkaloids are time- and concentration-dependent.[8] Research indicates that brucine's cytotoxicity is often mediated through the induction of apoptosis, a form of programmed cell death, in cancer cells.[5][9] While the primary toxic mechanism of strychnine in the nervous system is well-established, emerging evidence suggests it can also induce apoptosis in certain cancer cell lines.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables summarize the reported IC50 values for brucine and strychnine in various cell lines.

Table 1: IC50 Values of Brucine in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SMMC-7721Hepatocellular Carcinoma48Not specified, but showed strongest effect
HepG2Hepatocellular Carcinoma24~1000[6][7]
HepG2Hepatocellular Carcinoma36~500[6][7]
HepG2Hepatocellular Carcinoma48~250[6][7]
PC-3Prostate Cancer241, 4, 16 (concentrations tested)[10]
ME-180Cervical Cancer24Not specified, but showed inhibition[11]
A549Lung CancerNot specified27.2 µg/mL[12]
U87, LN18, LN229Glioblastoma24Significant suppression at 500 and 1000
QBC939CholangiocarcinomaNot specifiedDose-dependent inhibition at 5, 10, 20[13]
LoVoColon CancerNot specifiedStrong growth inhibitory effect[14]
HT-29Colon Adenocarcinoma240.368[15]
HT-29Colon Adenocarcinoma480.226[15]
HT-29Colon Adenocarcinoma720.168[15]

Table 2: Comparative Cytotoxicity of Brucine and Strychnine in Vero Cells

CompoundIncubation Time (h)ObservationReference
Strychnine24, 48, 72More toxic to Vero cells than brucine[8]
Brucine24, 48, 72Less toxic to Vero cells than strychnine[8]

Table 3: Comparative Cytotoxicity in HepG2 Cells

CompoundConcentration (mM)Incubation Time (h)CytotoxicityReference
Brucine1.04878.3% cell death[7]
Strychnine1.048No comparable effect to isostrychnine[7]
Isostrychnine1.04831.4% cell death[7]
Brucine N-oxide--No significant cytotoxic effect[7]

Mechanisms of Cytotoxic Action

Brucine: Induction of Apoptosis

Brucine's cytotoxic effects in cancer cells are predominantly attributed to the induction of apoptosis through multiple signaling pathways.

  • Mitochondrial Pathway: A central mechanism involves the disruption of the mitochondrial membrane potential.[6][12][16] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases.[6]

  • Caspase Activation: Brucine treatment has been shown to activate caspase-9, an initiator caspase in the mitochondrial pathway, and subsequently caspase-3, an executioner caspase.[6][9] The activation of caspase-3 is a key event leading to the cleavage of cellular proteins and the morphological changes associated with apoptosis.[5]

  • Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. Brucine has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10][14][16]

  • PI3K/AKT/mTOR Pathway: In cervical cancer cells, brucine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[11]

  • Other Mechanisms: Brucine can also induce cell cycle arrest, typically at the G1 phase.[14] Furthermore, it has been found to intercalate into the DNA double helix, which may contribute to its cytotoxic effects.[8] In some cancer cells, brucine's apoptotic effects are mediated by the inhibition of cyclooxygenase-2 (COX-2).[5][13]

Strychnine: Glycine Receptor Antagonism and Emerging Roles in Apoptosis

The primary mechanism of strychnine's toxicity is its action as a competitive antagonist of inhibitory glycine receptors in the spinal cord and brainstem.[1][2] This blockade of inhibitory neurotransmission leads to uncontrolled neuronal excitability, resulting in severe muscle spasms, convulsions, and ultimately, death from respiratory failure.[2][3]

While this neurotoxic effect is well-documented, recent studies have begun to explore strychnine's potential to induce apoptosis in cancer cells. For instance, in human hepatoma HepG2 cells, strychnine has been shown to suppress cell proliferation and induce apoptosis. This effect is associated with the downregulation of anti-apoptotic proteins like livin and survivin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the cytotoxic effects of brucine and strychnine.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of brucine or strychnine for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Brucine_Apoptosis_Pathway Brucine Brucine PI3K PI3K Brucine->PI3K Inhibits Mitochondrion Mitochondrion Brucine->Mitochondrion Bcl2 Bcl-2 Brucine->Bcl2 Inhibits Bax Bax Brucine->Bax Activates COX2 COX-2 Brucine->COX2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of brucine-induced apoptosis.

Strychnine_Toxicity_Pathway Strychnine Strychnine GlycineReceptor Glycine Receptor (Spinal Cord) Strychnine->GlycineReceptor Antagonizes Inhibition Inhibition of Postsynaptic Neuron GlycineReceptor->Inhibition Excitation Uncontrolled Neuronal Excitation GlycineReceptor->Excitation Leads to Convulsions Muscle Convulsions Excitation->Convulsions RespiratoryFailure Respiratory Failure Convulsions->RespiratoryFailure

Caption: Primary mechanism of strychnine neurotoxicity.

Cytotoxicity_Workflow Start Start: Cell Culture Treatment Treatment with Brucine or Strychnine Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAnalysis Apoptosis Analysis (Flow Cytometry) Treatment->ApoptosisAnalysis ProteinAnalysis Protein Expression (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAnalysis->DataAnalysis ProteinAnalysis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

References

A Comparative Guide to Chiral Resolving Agents: Brucine Versus Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or, in some cases, causing adverse effects. Among the classical methods for chiral resolution, the formation of diastereomeric salts using a chiral resolving agent remains a widely practiced and economically viable technique. This guide provides an objective comparison of the efficacy of brucine (B1667951), a naturally occurring alkaloid, against other common chiral resolving agents, supported by experimental data.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is based on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical characteristics, including solubility, melting point, and crystal structure.[1] This disparity allows for their separation through conventional laboratory techniques such as fractional crystallization.[2]

Typically, the less soluble diastereomeric salt crystallizes preferentially from the solution, enabling its separation by filtration. Subsequently, the individual enantiomers are recovered by decomposing the separated diastereomeric salts, usually by treatment with an acid or base to remove the resolving agent.

General workflow for chiral resolution by diastereomeric salt formation.

Efficacy Comparison of Chiral Resolving Agents

The choice of a resolving agent is crucial for the efficiency of the separation and is often determined empirically. An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to a high yield and high enantiomeric excess (ee) of the desired enantiomer. This section compares the performance of brucine with other common resolving agents for the resolution of specific racemic acids.

Resolution of Racemic Mandelic Acid

Mandelic acid and its derivatives are important chiral building blocks in the synthesis of many pharmaceuticals. Various chiral bases have been employed for their resolution.

Racemic CompoundResolving AgentYield of Diastereomeric SaltOptical Purity of Resolved AcidReference
(±)-Mandelic Acid(-)-Ephedrine80% (crude)90% ee ((R)-(-)-Mandelic Acid)[3]
(±)-Mandelic Acid(+)-Cinchonine~80%Not specified[2]
Resolution of Racemic Profens

Profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), represent another important group of chiral carboxylic acids where the (S)-enantiomer is typically the active form.

Racemic CompoundResolving AgentYield of Diastereomeric SaltEnantiomeric Excess of Resolved AcidReference
(±)-Ibuprofen(S)-(-)-α-Methylbenzylamine53%40% de (diastereomeric excess)[4]
(±)-Ibuprofen(S)-(-)-α-Methylbenzylamine + KOH71%80% de[4]

Brucine has been utilized as a chiral selector in the thin-layer chromatography (TLC) resolution of ibuprofen (B1674241) and flurbiprofen, demonstrating its ability to discriminate between the enantiomers of these profens.[5] However, quantitative data for the resolution of profens using brucine via diastereomeric salt crystallization is not as commonly reported as for other resolving agents.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon published research. The following protocols are adapted from literature for the resolution of racemic acids using different chiral resolving agents.

Protocol 1: Resolution of (±)-Mandelic Acid with (-)-Ephedrine

This protocol is adapted from a procedure developed for an undergraduate organic chemistry laboratory.[3]

1. Diastereomeric Salt Formation:

  • A solution of (1R,2S)-(-)-ephedrine and (±)-mandelic acid is prepared in 95% ethanol (B145695).

  • The solution is allowed to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt, [(-)-ephedrine][(R)-(-)-mandelate].

2. Isolation of the Diastereomeric Salt:

  • The precipitated white solid is collected by vacuum filtration.

  • The crude salt can be recrystallized from a suitable solvent to improve its diastereomeric purity.

3. Liberation of the Enantiomer:

  • The purified diastereomeric salt is neutralized with a strong acid (e.g., 6 M HCl).

  • The liberated (R)-(-)-mandelic acid is then extracted from the aqueous solution using an organic solvent (e.g., tert-butyl methyl ether).

  • Evaporation of the organic solvent yields the enantiomerically enriched (R)-(-)-mandelic acid.

G racemic_mandelic Racemic Mandelic Acid + (-)-Ephedrine in Ethanol crystallization Crystallization at Room Temp. racemic_mandelic->crystallization filtration Vacuum Filtration crystallization->filtration crude_salt Crude Diastereomeric Salt [(-)-Ephedrine][(R)-(-)-Mandelate] filtration->crude_salt recrystallization Recrystallization (Optional) crude_salt->recrystallization neutralization Neutralization with HCl crude_salt->neutralization pure_salt Purified Diastereomeric Salt recrystallization->pure_salt pure_salt->neutralization extraction Extraction with Organic Solvent neutralization->extraction final_product Enantiomerically Enriched (R)-(-)-Mandelic Acid extraction->final_product

Workflow for the resolution of (±)-mandelic acid with (-)-ephedrine.

Protocol 2: Resolution of Racemic 2-Phenylpropionic Acid with (+)-Cinchonine

This general protocol outlines the steps for resolving a racemic carboxylic acid using a cinchona alkaloid.[6]

1. Salt Formation:

  • Dissolve racemic 2-phenylpropionic acid in a suitable solvent such as ethanol or acetone.

  • Add an equimolar amount of (+)-cinchonine to the solution.

  • Stir the mixture to induce the precipitation of the diastereomeric salts.

2. Fractional Crystallization:

  • Heat the solvent to dissolve the diastereomeric salt mixture.

  • Allow the solution to cool slowly, which will cause the less soluble diastereomer to crystallize.

  • Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

3. Liberation of the Enantiomer:

  • Dissolve the purified diastereomeric salt in water.

  • Acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the enantiomerically enriched 2-phenylpropionic acid.

  • Extract the acid into an organic solvent (e.g., diethyl ether).

  • Dry the organic extract and evaporate the solvent to obtain the pure enantiomer.

Conclusion

Brucine remains a valuable and frequently employed chiral resolving agent, particularly for a wide range of acidic racemates, due to its ability to form highly crystalline diastereomeric salts. While direct, side-by-side quantitative comparisons with other common resolving agents for the same substrate are not always readily available in the literature, its historical and continued use attests to its efficacy.

The choice of an optimal resolving agent is highly dependent on the specific racemic compound and the desired enantiomer. Factors such as the solvent system, crystallization temperature, and stoichiometry play a critical role in the success of the resolution. Therefore, a screening of several resolving agents, including brucine, tartaric acid derivatives, camphor-10-sulfonic acid, and other chiral amines like ephedrine (B3423809) and cinchonine, is often the most effective strategy to develop an efficient chiral separation process. This guide provides a foundational understanding and practical protocols to aid researchers in this empirical selection process.

References

Brucine: An In Vivo Examination of its Analgesic and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Brucine (B1667951), a natural alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant analgesic and anti-inflammatory properties in a variety of in vivo preclinical models. This guide provides a comprehensive comparison of brucine's efficacy against established therapeutic agents, supported by experimental data. It also details the methodologies of key validation assays and illustrates the underlying signaling pathways involved in its mechanism of action.

Performance Comparison: Brucine vs. Alternatives

The following tables summarize the quantitative data from various in vivo studies, comparing the analgesic and anti-inflammatory effects of brucine with standard drugs such as Indomethacin, Diclofenac, Morphine, and its own derivative, Brucine N-oxide.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory potential of a compound.

CompoundDoseAnimal ModelRoute of AdministrationPercentage Inhibition of EdemaReference
Brucine 30 mg/kgMouseNot SpecifiedSignificantly lower PGE2 levels[1]
Brucine N-oxide Not SpecifiedRatNot SpecifiedStronger inhibition than brucine[2]
Indomethacin 10 mg/kgRatOral~60-80%Inferred from multiple studies
Diclofenac 10 mg/kgRatOral~55%[3]
Analgesic Activity: Acetic Acid-Induced Writhing Test

The writhing test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.

CompoundDoseAnimal ModelRoute of AdministrationPercentage Inhibition of WrithingReference
Brucine Not SpecifiedMouseTransdermalSignificant analgesic effect[4]
Brucine N-oxide Not SpecifiedMouseNot SpecifiedSignificant protective effect[2]
Diclofenac 10 mg/kgRatIntraperitoneal>60%[5]

Note: Quantitative percentage inhibition data for specific doses of brucine in the writhing test were not available in the searched literature. The data for Diclofenac is from a separate study.

Analgesic Activity: Hot Plate Test

The hot plate test is used to evaluate central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

CompoundDoseAnimal ModelRoute of AdministrationLatency to ResponseReference
Brucine Not SpecifiedMouseNot SpecifiedSignificant protective effect[2]
Brucine N-oxide Not SpecifiedMouseNot SpecifiedSignificant protective effect[2]
Morphine 1-20 mg/kgRatSubcutaneousDose-dependent increase[6]

Note: Specific latency times for brucine were not available in the searched literature. Morphine data is provided as a reference from a separate study.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further research.

Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of a test compound.

Protocol:

  • Animal Model: Male Wistar rats (180-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test compound (brucine), a standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg), or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of a test compound.

Protocol:

  • Animal Model: Swiss albino mice (20-30 g) are commonly used.

  • Acclimatization: Animals are acclimatized for a week before the experiment.

  • Grouping: Mice are divided into control, standard, and test groups.

  • Drug Administration: The test compound, a standard analgesic (e.g., Diclofenac 10 mg/kg), or vehicle is administered, typically 30-60 minutes before the induction of writhing.

  • Induction of Writhing: 0.1 mL/10g of 0.6-1% acetic acid solution is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Hot Plate Test

Objective: To assess the central analgesic activity of a test compound.

Protocol:

  • Animal Model: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C).

  • Acclimatization: Animals are habituated to the testing environment.

  • Baseline Measurement: The basal reaction time of each animal to the thermal stimulus (licking of paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound, a standard central analgesic (e.g., Morphine), or vehicle is administered.

  • Post-treatment Measurement: The reaction time is measured again at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The increase in latency to response is indicative of an analgesic effect.

Mechanism of Action: Signaling Pathways

Brucine exerts its analgesic and anti-inflammatory effects through the modulation of key signaling pathways involved in pain and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Brucine has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

NF_kB_Inhibition_by_Brucine cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) Ubiquitination Ubiquitination & Degradation IκBα->Ubiquitination Leads to NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation Brucine_Inhibition Brucine Brucine_Inhibition->IKK Inhibits Phosphorylation of IκBα Ubiquitination->NF-κB Releases Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces Cytokines TNF-α, IL-1β, IL-6 COX-2, iNOS Gene_Expression->Cytokines Leads to Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Brucine inhibits the NF-κB pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Activation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a part of the mitogen-activated protein kinase (MAPK) family and is involved in apoptosis and inflammatory responses. Brucine's activation of this pathway may contribute to its anti-inflammatory effects by inducing apoptosis in inflammatory cells.

JNK_Activation_by_Brucine cluster_stimulus Cellular Stress / TNF-α cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAP3K MAPKKK (e.g., ASK1) Stimulus->MAP3K Activates MKK4/7 MKK4/7 MAP3K->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Brucine_Activation Brucine Brucine_Activation->JNK Activates AP-1 AP-1 Formation c-Jun->AP-1 Leads to Gene_Transcription Gene Transcription AP-1->Gene_Transcription Regulates Apoptosis Apoptosis Gene_Transcription->Apoptosis Induces Anti-inflammatory_Effect Anti-inflammatory Effect Apoptosis->Anti-inflammatory_Effect Contributes to

Caption: Brucine activates the JNK signaling pathway, leading to the phosphorylation of c-Jun and the regulation of gene transcription that can induce apoptosis in inflammatory cells, contributing to its anti-inflammatory effect.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of brucine's analgesic and anti-inflammatory activities.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_assays Specific Assays cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral/IP) Grouping->Drug_Administration Drug_Preparation Preparation of Brucine, Standard Drugs, and Vehicle Drug_Preparation->Drug_Administration Induction Induction of Pain/ Inflammation Drug_Administration->Induction 1 hour prior Observation Observation and Data Collection Induction->Observation Carrageenan_Test Carrageenan-Induced Paw Edema Induction->Carrageenan_Test Writhing_Test Acetic Acid-Induced Writhing Test Induction->Writhing_Test Hot_Plate_Test Hot Plate Test Induction->Hot_Plate_Test Data_Analysis Statistical Analysis (e.g., ANOVA) Observation->Data_Analysis Results Comparison of Efficacy Data_Analysis->Results

Caption: A generalized workflow for the in vivo assessment of brucine's analgesic and anti-inflammatory effects, from animal preparation to data analysis.

References

Brucine's Anticancer Efficacy: A Comparative Analysis Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

Brucine (B1667951), a natural alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anticancer properties across a spectrum of tumor types. This guide provides a comparative overview of brucine's therapeutic effects on various cancers, including hepatocellular carcinoma, gastric cancer, breast cancer, colon cancer, and pancreatic ductal adenocarcinoma. Detailed experimental data, methodologies, and visualizations of key signaling pathways are presented to offer researchers and drug development professionals a comprehensive understanding of its potential as a chemotherapeutic agent.

Quantitative Comparison of Brucine's Anticancer Activity

The cytotoxic and pro-apoptotic effects of brucine vary among different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and apoptosis rates observed in various studies.

Cancer TypeCell LineIC50 (µM)Treatment Duration (h)Apoptosis Rate (%)Citation
Hepatocellular Carcinoma HepG210072-[1]
SMMC-7721---[2]
Colon Cancer LoVo-48-[3][4]
HT-290.368, 0.226, 0.16824, 48, 7233.06, 44.47, 71.96 (at 125, 250, 1000 µM)[5]
Breast Cancer MDA-MB-231---[6][7]
MCF-7---[6]
Ovarian Cancer A27801.437252.3 (at 10 µM)[1]
Gastric Cancer AGS---[8]
MKN45---[8]
Pancreatic Cancer Panc02---[9][10]
Mia Paca-2---[9][10]
Cholangiocarcinoma QBC939--Increased[11][12][13]

Note: "-" indicates that the specific quantitative data was not provided in the abstract. Further review of the full-text articles is recommended for detailed information.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14][15][16][17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of brucine for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

Flow cytometry is employed to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cancer cells with different concentrations of brucine for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.[3]

  • Protein Extraction: Lyse the brucine-treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, Bax, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Brucine exerts its anticancer effects by modulating several key signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis and cell cycle arrest.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[9][10][18][19][20] Brucine has been shown to suppress the phosphorylation of PI3K and Akt, leading to the downregulation of downstream targets like mTOR.[9][10] This inhibition results in the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering the mitochondrial apoptosis pathway.[9][10]

PI3K_Akt_Pathway Brucine Brucine PI3K PI3K Brucine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Brucine inhibits the PI3K/Akt pathway, leading to apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, plays a critical role in cell proliferation, differentiation, and apoptosis.[21][22] Brucine has been observed to down-regulate the phosphorylation of ERK1/2 and p38 in colon cancer cells, contributing to its anti-proliferative effects.[4]

MAPK_Pathway Brucine Brucine Ras Ras Brucine->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Brucine suppresses the MAPK/ERK pathway, inhibiting cell proliferation.

Other Notable Mechanisms
  • Hepatocellular Carcinoma: Brucine induces apoptosis in HepG2 cells through a mitochondrial pathway involving Bcl-2 and Ca2+.[23] It also represses migration and metastasis by inhibiting the hypoxia-inducible factor 1 (HIF-1) pathway.[24][25]

  • Breast Cancer: In breast cancer cells, brucine inhibits bone metastasis by suppressing the Jagged1/Notch1 signaling pathway.[6][7] It also upregulates Bax and caspase-3 while downregulating Bcl-2 to induce apoptosis.[6]

  • Gastric Cancer: Brucine promotes ferroptosis in gastric cancer cells through the p53-mediated SLCA711/ALOX12 axis.[8]

  • Colon Cancer: Brucine inhibits angiogenesis and cell growth in colon cancer by mediating the KDR (VEGFR2) signaling pathway.[3][26] It also induces G1 phase arrest and apoptosis in LoVo cells.[4]

  • Pancreatic Cancer: Brucine inhibits the proliferation of pancreatic ductal adenocarcinoma cells through PI3K/Akt pathway-induced mitochondrial apoptosis.[9][10]

  • Cholangiocarcinoma: Brucine suppresses the proliferation and promotes apoptosis of human cholangiocarcinoma cells by inhibiting COX-2 expression.[11][12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer effects of brucine.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture BrucineTreatment Brucine Treatment CellCulture->BrucineTreatment MTT Cell Viability (MTT) BrucineTreatment->MTT FlowCytometry Apoptosis (Flow Cytometry) BrucineTreatment->FlowCytometry WesternBlot Protein Expression (Western Blot) BrucineTreatment->WesternBlot Xenograft Tumor Xenograft Model BrucineAdmin Brucine Administration Xenograft->BrucineAdmin TumorMeasurement Tumor Growth Measurement BrucineAdmin->TumorMeasurement IHC Immunohistochemistry TumorMeasurement->IHC

Caption: A generalized workflow for in vitro and in vivo assessment of brucine's anticancer activity.

References

Cross-validation of analytical methods for brucine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of Brucine (B1667951)

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds such as brucine is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Brucine, a toxic indole (B1671886) alkaloid, requires precise analytical methods for its detection and quantification in various matrices, including raw plant materials, biological samples, and finished formulations. This guide provides a comprehensive cross-validation of commonly employed analytical techniques for brucine quantification, presenting supporting experimental data to aid in method selection and development.

The primary analytical methods reviewed include High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method's performance is evaluated based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of different analytical methods for brucine quantification based on published validation data.

Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Brucine Quantification

ParameterHPLC-UV[1][2]SPE-HPLC-DAD[1]Micellar Liquid Chromatography[3]
Linearity Range 0.05-2 µg/ml[2]Not explicitly statedr² > 0.9997[3]
LOD 10 to 120 µg/mL[1]Not explicitly stated0.09 µg/mL[3]
LOQ 0.039-0.050 µg/ml[2]Not explicitly stated0.35 µg/mL[3]
Accuracy (Recovery) 71.63 to 98.79%[2]93.1% to 104.1%[1]Not explicitly stated
Precision (RSD) < 15% (intra- and inter-day)[2]Not explicitly stated< 2.50% (intra- and inter-day)[3]
Matrix Rat tissues and plasma[2]Urine[1]Herbal/ayurvedic samples, homeopathic medicines, seeds, spiked serum, and real urine samples[3]

Table 2: Comparison of High-Performance Thin-Layer Chromatography (HPTLC) Methods for Brucine Quantification

ParameterHPTLC[4]DLLME-TLC[1]
Linearity Range 100–1000 ng/spot[4]Not explicitly stated
LOD Not explicitly statedNot explicitly stated
LOQ Not explicitly statedNot explicitly stated
Accuracy (Recovery) 100.52%[4]82 to 94%[1]
Precision (RSD) 0.36–2.22%[4]Not explicitly stated
Matrix Strychnos nux-vomica seed[4]Blood samples[1]

Table 3: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Brucine Quantification

ParameterUHPLC-IT MS[1]LC-ESI-ITMS[5][6]
Linearity Range Not explicitly stated0.020 to 8.5 µg/mL[5][6]
LOD Not explicitly stated0.008 µg/mL[5][6]
LOQ < 0.65 ng/mL[1]0.020 µg/mL[6]
Accuracy (Recovery) Not explicitly stated83.2%[5][6]
Precision (RSD) Not explicitly statedNot explicitly stated
Matrix Rat plasma[1]Rat liver S9 fraction[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for brucine analysis and can be adapted for specific research needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of brucine in biological matrices such as rat tissues and plasma.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize tissue samples.

    • Perform liquid-liquid extraction of the sample.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject the solution into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol (B129727), water, and diethyl amine (55:45:0.2 v/v) has been used.[7]

    • Column: A Phenomenex-ODS column (250mm x 4.6mm, 5µm) is a suitable choice.[7]

    • Flow Rate: 1 mL/min.[7]

    • Detection: UV absorbance at 260 nm.[7]

    • Run Time: 15 minutes.[7]

High-Performance Thin-Layer Chromatography (HPTLC)

This method has been validated for the simultaneous quantification of strychnine (B123637) and brucine in Strychnos nux-vomica seeds.[4]

  • Standard Solution Preparation:

    • Dissolve 5 mg of brucine standard in 10 mL of methanol to obtain a concentration of 500 µg/mL.[4]

  • Sample Preparation:

    • Extract the powdered plant material with a suitable solvent.

    • Filter the extract and apply it to the HPTLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel HPTLC plates.[4]

    • Mobile Phase: Chloroform:methanol:formic acid (8.5:1.5:0.4 v/v/v).[4]

    • Application: Apply standard and sample solutions as bands on the plate.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Densitometric Analysis: Scan the dried plates with a densitometer at a wavelength of 306 nm.

Ultra-High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (UHPLC-IT MS)

This highly sensitive method is ideal for quantifying brucine in complex biological matrices like rat plasma.[1]

  • Sample Preparation:

    • Precipitate proteins in the plasma sample.

    • Centrifuge the sample to separate the supernatant.

    • Inject the supernatant into the UHPLC-MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • MS Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]

    • Analysis Time: The analysis can be completed in under 4 minutes.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis Plant_Material Plant Material (e.g., S. nux-vomica seeds) Extraction Solvent Extraction Plant_Material->Extraction Standard Brucine Standard Std_Prep Standard Solution Preparation Standard->Std_Prep Application Application to HPTLC Plate Extraction->Application Std_Prep->Application Development Chromatographic Development Application->Development Drying Drying of Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into UPLC Supernatant_Collection->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

References

A Comparative Guide to Supercritical Fluid and Solvent Extraction of Brucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Supercritical Fluid Extraction (SFE) and conventional solvent extraction methods for the isolation of brucine (B1667951), a bioactive alkaloid predominantly found in the seeds of Strychnos nux-vomica. This comparison is supported by experimental data from scientific literature to inform researchers on the selection of the most suitable extraction methodology for their specific needs, considering factors such as yield, purity, efficiency, and environmental impact.

Executive Summary

The extraction of brucine is a critical step in its pharmacological investigation and development. Traditional solvent extraction methods, such as Soxhlet and maceration, have been widely used. However, modern techniques like Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) are gaining prominence due to their "green" credentials and high selectivity. While direct comparative studies on brucine extraction are limited, this guide draws upon data from the extraction of similar indole (B1671886) alkaloids to provide a comprehensive overview.

Solvent extraction methods can offer high recovery rates but often require significant volumes of organic solvents, longer extraction times, and can result in the co-extraction of impurities, necessitating further purification steps. In contrast, SFE is characterized by shorter extraction times, the use of a non-toxic and environmentally benign solvent (CO2), and the ability to selectively tune the extraction by modifying pressure and temperature. This often results in a cleaner extract with higher purity.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for both extraction methods. It is important to note that the data for Supercritical Fluid Extraction of brucine is inferred from studies on other indole alkaloids due to the limited availability of direct comparative studies for brucine itself.

ParameterSupercritical Fluid Extraction (SFE)Solvent Extraction (e.g., Soxhlet, Maceration)
Extraction Yield Potentially high, comparable to or exceeding solvent extraction with optimization. For indole alkaloids from Catharanthus roseus, SFE achieved 100% recovery for catharanthine (B190766) under optimized conditions.Generally high, with ethanolic Soxhlet extraction of S. nux-vomica seeds yielding around 8.45 g/100g of crude extract[1]. The brucine content in the extract was approximately 0.05 g/g[1].
Purity of Brucine Generally higher due to the selectivity of supercritical CO2. Often results in a cleaner extract requiring less downstream processing. A study on another alkaloid, carpaine, showed SFE produced a purer compound compared to conventional methods.Varies depending on the solvent and purification steps. A two-phase solvent system followed by chromatography yielded brucine with a purity of 96.8%. Another method using a two-dimensional liquid chromatogram technology reported purity of over 99%[2].
Processing Time Significantly shorter. SFE of indole alkaloids was optimized for a 40-minute extraction time. A study comparing extraction of carotenoids showed SFE took 30 minutes versus 90 minutes for liquid extraction.Longer, often requiring several hours to days. Soxhlet extraction typically runs for several hours[1]. Maceration can take up to 72 hours[3].
Solvent Consumption Minimal, with CO2 being recycled in most systems. Small amounts of co-solvents (e.g., ethanol) may be used.High, requiring large volumes of organic solvents (e.g., ethanol, chloroform (B151607), methanol)[1][4].
Environmental & Safety Environmentally friendly ("green" chemistry) and generally safer due to the use of non-toxic, non-flammable CO2.Poses environmental and safety concerns due to the use of flammable, volatile, and potentially toxic organic solvents[2].

Experimental Protocols

Supercritical Fluid Extraction (SFE) of Indole Alkaloids (General Protocol)

This protocol is based on the successful extraction of indole alkaloids from plant matrices and can be adapted for brucine extraction from Strychnos nux-vomica seeds.

1. Sample Preparation:

  • The dried seeds of Strychnos nux-vomica are ground to a fine powder (particle size of approximately 0.4 mm) to increase the surface area for extraction.

2. SFE System and Parameters:

  • A laboratory-scale SFE system equipped with a high-pressure pump, an extraction vessel, a co-solvent pump, and a back-pressure regulator is used.

  • Supercritical Fluid: Carbon dioxide (CO2)

  • Co-solvent: Ethanol or methanol (B129727) is often used to increase the polarity of the supercritical fluid and enhance the extraction of alkaloids. A typical concentration is 5-10% (v/v).

  • Temperature: The extraction temperature is typically maintained between 40°C and 80°C.

  • Pressure: The extraction pressure is varied between 200 and 400 bar.

  • Flow Rate: The CO2 flow rate is set to approximately 2-4 mL/min.

  • Extraction Time: The extraction is performed for a dynamic time of 30 to 60 minutes.

3. Extraction Procedure:

  • The ground seed powder is packed into the extraction vessel.

  • The system is pressurized with CO2 to the desired pressure.

  • The temperature of the extraction vessel is raised to the setpoint.

  • The co-solvent is introduced into the CO2 stream at the desired concentration.

  • The supercritical fluid mixture is passed through the extraction vessel for the specified duration.

  • The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

  • The collected extract is then dissolved in a suitable solvent for analysis (e.g., by HPLC).

Solvent Extraction (Soxhlet) of Brucine

This protocol describes a common laboratory method for the extraction of brucine from Strychnos nux-vomica seeds.

1. Sample Preparation:

  • 50 g of dried S. nux-vomica seeds are boiled in water for 2 hours, then dried and powdered[4].

  • The powder is mixed with alcoholic potassium hydroxide (B78521) and dried in an oven at 100°C[4].

2. Soxhlet Extraction:

  • 10 g of the pre-treated seed powder is placed in a thimble and inserted into a Soxhlet apparatus[4].

  • The extraction is performed with 200 mL of chloroform for several hours until the solvent running through the siphon tube is colorless[4].

3. Liquid-Liquid Extraction for Alkaloid Isolation:

  • The chloroform extract is concentrated to about 50 mL[4].

  • The concentrated extract is then shaken with three successive portions of 50 mL of dilute sulfuric acid to extract the alkaloids into the aqueous phase[4].

  • The acidic aqueous extracts are combined and filtered[4].

  • An excess amount of ammonia (B1221849) is added to the acidic extract to precipitate the alkaloids[4].

  • The precipitated alkaloids are then collected, dried, and can be further purified by chromatography.

Signaling Pathways and Experimental Workflows

Brucine has been shown to exert its pharmacological effects, including anti-cancer and anti-inflammatory activities, through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Brucine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brucine Brucine VEGFR2 VEGFR2 Brucine->VEGFR2 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Brucine->Wnt_beta_catenin Inhibits JNK JNK Pathway Brucine->JNK Activates Bcl2 Bcl-2 Brucine->Bcl2 Downregulates VEGF VEGF VEGF->VEGFR2 Activates Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Proliferation_Inhibition Cell Proliferation Inhibition Wnt_beta_catenin->Proliferation_Inhibition Apoptosis Apoptosis JNK->Apoptosis Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Activates Bcl2->Mitochondrion Inhibits Apoptosis Caspases->Apoptosis Executes

Extraction_Workflow cluster_SFE Supercritical Fluid Extraction (SFE) cluster_Solvent Solvent Extraction (Soxhlet) SFE_Start Ground S. nux-vomica Seeds SFE_Process Extraction with Supercritical CO2 (+ Co-solvent) SFE_Start->SFE_Process SFE_Separation Depressurization & Extract Collection SFE_Process->SFE_Separation SFE_End High Purity Brucine Extract SFE_Separation->SFE_End Solvent_Start Pre-treated S. nux-vomica Seed Powder Solvent_Process Soxhlet Extraction (e.g., with Chloroform) Solvent_Start->Solvent_Process Solvent_Purification Liquid-Liquid Extraction & Precipitation Solvent_Process->Solvent_Purification Solvent_End Crude Brucine Extract Solvent_Purification->Solvent_End

Conclusion

The choice between Supercritical Fluid Extraction and solvent extraction for brucine depends on the specific goals of the research or production.

Solvent extraction is a well-established method capable of providing high yields of brucine. However, it is often less selective, leading to co-extraction of other compounds and necessitating extensive purification. The use of large volumes of organic solvents also raises environmental and safety concerns.

Supercritical Fluid Extraction presents a more environmentally friendly and efficient alternative. Its primary advantages lie in the use of a non-toxic solvent, shorter extraction times, and high selectivity, which can lead to a purer product with less downstream processing. While the initial equipment cost for SFE may be higher, the operational benefits, including solvent recycling and reduced processing time, can make it a more economical choice in the long run, particularly for large-scale production of high-purity brucine for pharmaceutical applications.

For researchers focused on high-throughput screening or initial discovery, the speed and cleaner extracts of SFE may be advantageous. For those with established solvent extraction protocols and limited access to SFE equipment, traditional methods remain a viable option, provided that appropriate purification strategies are employed. As the demand for greener and more efficient chemical processes grows, SFE is poised to become an increasingly important technique in the extraction of valuable natural products like brucine.

References

Bridging the Gap: Correlating In Vitro and In Vivo Therapeutic Efficacy of Brucine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Brucine (B1667951), a prominent alkaloid isolated from the seeds of Strychnos nux-vomica, has garnered significant attention in the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anti-tumor and anti-inflammatory properties, extensive research has sought to elucidate its therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings on brucine, offering researchers, scientists, and drug development professionals a valuable resource to correlate its effects across different biological systems. The data presented herein is curated from a range of preclinical studies, highlighting key quantitative outcomes and the intricate signaling pathways modulated by this natural compound.

Quantitative Data Summary: A Comparative Overview

The therapeutic efficacy of brucine has been quantified in numerous studies, both in cell-based assays and in animal models. The following tables summarize the key findings, providing a direct comparison of its in vitro cytotoxic and in vivo anti-tumor and anti-inflammatory activities.

Table 1: In Vitro Cytotoxicity of Brucine Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeCitation
A2780Ovarian Carcinoma1.43 µM72 hours[1]
HT-29Colon Adenocarcinoma0.368 µM24 hours[2]
0.226 µM48 hours[2]
0.168 µM72 hours[2]
LoVoColon Carcinoma>70% inhibition at 47.5-760 µM72 hours[1]
HepG2Hepatocellular Carcinoma~100 µM72 hours[1]
BGC-823Stomach Adenocarcinoma>500 µMNot Specified[1]
SGC-7901Gastric Cancer>500 µMNot Specified[1]

Table 2: In Vivo Anti-Tumor Efficacy of Brucine

Animal ModelCancer Type/Cell LineBrucine DosageTherapeutic EffectCitation
Nude MiceColon Carcinoma (LoVo xenograft)Not specified in abstractInhibited tumor growth and migration[3]
Nude MiceCholangiocarcinoma (QBC939 xenograft)Not specified in abstractSignificantly decreased tumor growth over time[4]
Nude MiceGastric Cancer (SGC-7901 transplant)Not specified in abstractInhibited tumor growth and improved weight loss[5]

Table 3: In Vivo Anti-Inflammatory Effects of Brucine

Animal ModelInflammation ModelBrucine DosageTherapeutic EffectCitation
RatCarrageenan-induced paw edema30 mg/kgSignificantly lower Prostaglandin E2 (PGE2) levels in the inflamed paw compared to the control group.[5]
RatCarrageenan-induced paw edemaNot specified in abstractBrucine N-oxide showed stronger inhibitory effect on paw edema than brucine. Both significantly inhibited PGE2 release.[6]

Key Signaling Pathways and Experimental Workflows

The therapeutic actions of brucine are underpinned by its ability to modulate critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in brucine's anti-cancer and anti-inflammatory effects, as well as a general experimental workflow for its evaluation.

G cluster_0 Cell Culture & In Vitro Assays cluster_1 In Vivo Animal Models Cancer Cell Lines Cancer Cell Lines Brucine Treatment Brucine Treatment Cancer Cell Lines->Brucine Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Brucine Treatment->Cell Viability Assay (MTT) Apoptosis Assay Apoptosis Assay Brucine Treatment->Apoptosis Assay Western Blot Western Blot Brucine Treatment->Western Blot Data Analysis & Correlation Data Analysis & Correlation Western Blot->Data Analysis & Correlation Xenograft/Inflammation Model Xenograft/Inflammation Model Brucine Administration Brucine Administration Xenograft/Inflammation Model->Brucine Administration Tumor/Edema Measurement Tumor/Edema Measurement Brucine Administration->Tumor/Edema Measurement Tissue Analysis Tissue Analysis Tumor/Edema Measurement->Tissue Analysis Tissue Analysis->Data Analysis & Correlation

General Experimental Workflow for Evaluating Brucine.

G Brucine Brucine Wnt5a Wnt5a Brucine->Wnt5a Frizzled-8 Frizzled-8 Wnt5a->Frizzled-8 LRP5/6 p-LRP5/6 Frizzled-8->LRP5/6 GSK3β p-GSK3β LRP5/6->GSK3β β-catenin p-β-catenin GSK3β->β-catenin Migration Inhibition Migration Inhibition β-catenin->Migration Inhibition

Brucine's Inhibition of the Wnt/β-catenin Signaling Pathway in LoVo Cells.

G Brucine Brucine JNK p-JNK Brucine->JNK c-Jun p-c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis

Brucine-induced Apoptosis via the JNK Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies for evaluating the therapeutic effects of brucine.

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HepG2, LoVo, A2780) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Brucine Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of brucine. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with brucine for specified time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined from the dose-response curve.

2. Western Blot Analysis

  • Cell Lysis: Following treatment with brucine for the desired time, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-JNK, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

In Vivo Protocols

1. Xenograft Tumor Model in Nude Mice

  • Cell Implantation: A suspension of cancer cells (e.g., LoVo or QBC939) is subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Brucine Administration: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. Brucine is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at specified doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry or Western blot).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated group to the control group.

2. Carrageenan-Induced Paw Edema in Rats

  • Induction of Edema: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • Brucine Administration: Brucine is administered to the rats, typically orally or intraperitoneally, at a specified time before or after the carrageenan injection.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Biochemical Analysis: At the end of the experiment, the animals are euthanized, and paw tissue or blood samples are collected to measure the levels of inflammatory mediators, such as Prostaglandin E2 (PGE2), using methods like ELISA.

  • Data Analysis: The anti-inflammatory effect is determined by the percentage reduction in paw edema volume and the levels of inflammatory markers in the brucine-treated group compared to the control group.

References

Head-to-head comparison of brucine's efficacy with its synthetic derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brucine (B1667951), a natural alkaloid extracted from the seeds of Strychnos nux-vomica, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] However, its clinical application is often limited by its toxicity. This has spurred research into the synthesis of brucine derivatives with the aim of enhancing therapeutic efficacy while reducing adverse effects. This guide provides a head-to-head comparison of the efficacy of brucine with its key synthetic and naturally occurring derivative, brucine N-oxide, based on available experimental data.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the anti-inflammatory, analgesic, and cytotoxic activities of brucine and its derivatives.

Anti-inflammatory Activity
CompoundAssayModelDosage/ConcentrationEfficacy MetricResultReference
Brucine Carrageenan-induced paw edemaRat30 mg/kgInhibition of PGE2 releaseSignificantly lower than control[3]
Brucine N-oxide Carrageenan-induced paw edemaRat-Paw edema inhibitionStronger inhibitory effect than brucine[4]
Brucine Gel Xylene-induced ear edemaMouseHigh-doseInhibition rate58.5%[5]
Analgesic Activity
CompoundAssayModelEfficacyResultReference
Brucine Hot-plate test, Writhing testMouseProtective effectsSignificant[4]
Brucine N-oxide Hot-plate test, Writhing testMouseProtective effectsSignificant[4]
Cytotoxic Activity (Anticancer)
CompoundCell LineCancer TypeIC50 ValueReference
Brucine A2780Human ovarian carcinoma1.43 µM (72h)[6]
Brucine HepG2Human hepatoma0.1 mM (72h)[6]
Brucine SMMC 7721Human hepatoma-Strongest growth inhibitory effect compared to strychnine, brucine N-oxide, and isostrychnine
Brucine-Gold Nanoparticles (BRU-AuNPs) MCF-7Human breast cancer11.47 µg/mL[7]
Brucine N-oxide HepG2Human hepatoma-Ineffective on cell proliferation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Procedure:

  • Animal Model: Male Wistar rats (180-220 g) are typically used.

  • Compound Administration: Test compounds (brucine, derivatives, or vehicle control) are administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected subcutaneously into the plantar surface of the right hind paw of the rats.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The levels of inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2), can also be measured in the paw tissue.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well).

  • Compound Treatment: After cell attachment (usually 24 hours), the cells are treated with various concentrations of brucine or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Brucine and its derivatives exert their pharmacological effects through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved in their anticancer activity.

Brucine-Induced Apoptosis Pathway

Brucine has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Brucine_Apoptosis_Pathway Brucine Brucine Bax Bax (Pro-apoptotic) Brucine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Brucine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Brucine-induced intrinsic apoptosis pathway.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening the anticancer activity of brucine and its derivatives involves a series of in vitro and in vivo experiments.

Anticancer_Screening_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) MTT_Assay->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Lead_Compound Lead Compound Identification Pathway_Analysis->Lead_Compound Animal_Model Tumor Xenograft Model (e.g., in nude mice) Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Start Brucine & Derivatives Synthesis Start->Cell_Culture Lead_Compound->Animal_Model

References

Assessing the Reproducibility of Brucine's Anti-Angiogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic effects of brucine (B1667951) with alternative compounds. Experimental data from various assays are presented to assess the reproducibility of its effects, alongside detailed protocols for key experiments and visualization of the implicated signaling pathways.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Brucine, an alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated anti-angiogenic properties, primarily through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] This guide assesses the reproducibility of brucine's anti-angiogenic effects by comparing its performance in key in vitro and in vivo assays with other natural compounds—curcumin (B1669340) and resveratrol—and FDA-approved anti-angiogenic drugs, bevacizumab and sorafenib (B1663141).

Comparative Analysis of Anti-Angiogenic Activity

To provide a clear comparison, the following tables summarize the quantitative data on the inhibitory effects of brucine and its alternatives on angiogenesis, as measured by common in vitro and in vivo assays.

In Vitro Angiogenesis: Tube Formation Assay

The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures. The following table presents the concentration-dependent inhibition of tube formation by the selected compounds.

CompoundConcentrationInhibition (%)Cell LineReference
Brucine 2 µMNot specified, significant inhibitionHUVEC[2]
5 µMNot specified, significant inhibitionHUVEC[2]
10 µMNot specified, significant inhibitionHUVEC[2]
Curcumin 10 µMNot specified, significant inhibitionHIMEC
Resveratrol 50 µMNot specified, significant inhibitionHUVEC
100 µMNot specified, significant inhibitionHUVEC
500 µMNot specified, significant inhibitionHUVEC
Sorafenib 5 µM33%Endothelial Cells

HUVEC: Human Umbilical Vein Endothelial Cells; HIMEC: Human Intestinal Microvascular Endothelial Cells

In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis. The following table summarizes the dose-dependent inhibition of angiogenesis in the CAM by the selected compounds.

CompoundDoseInhibition (%)Reference
Brucine 5 µ g/egg Not specified, significant inhibition[2][3]
10 µ g/egg Not specified, significant inhibition[2][3]
20 µ g/egg Not specified, significant inhibition[2][3]
In Vivo Angiogenesis: Sponge Implant Assay

The sponge implant assay is a murine model used to quantify the formation of functional blood vessels in a biocompatible sponge. The following table presents the dose-dependent inhibition of angiogenesis in the sponge implant model.

CompoundDoseParameter MeasuredInhibition (%)Reference
Brucine 25 mg/kg/dayHemoglobin contentSignificant decrease[4]
50 mg/kg/dayHemoglobin contentSignificant decrease[4]
50 mg/kg/dayVEGF levelsSignificant decrease (P<0.001)[4]

VEGF: Vascular Endothelial Growth Factor

Signaling Pathways in Angiogenesis Inhibition

The primary mechanism of action for brucine's anti-angiogenic effect is the inhibition of the VEGFR2 signaling pathway. The following diagrams illustrate this pathway and the points of intervention for brucine and the compared compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: The VEGFR2 signaling pathway is a key regulator of angiogenesis.

The following diagram illustrates the points of inhibition for brucine and the alternative compounds within the VEGFR2 and other relevant pathways.

Compound_Inhibition_Pathway cluster_compounds Inhibitory Compounds cluster_pathway Signaling Pathway Brucine Brucine VEGFR2 VEGFR2 Brucine->VEGFR2 Inhibits Phosphorylation Curcumin Curcumin VEGF VEGF Curcumin->VEGF Reduces Expression Resveratrol Resveratrol Resveratrol->VEGF Reduces Expression Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Kinase Activity Downstream Downstream Signaling (PLCγ, PI3K/Akt, Raf/MEK/ERK) Sorafenib->Downstream Inhibits Raf VEGF->VEGFR2 VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Comparative mechanisms of action for anti-angiogenic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the reproducibility of the findings.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 24-well tissue culture plates

  • Test compounds (Brucine, Curcumin, Resveratrol, Sorafenib)

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 150 µL of the matrix into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Add the test compounds at various concentrations to the cell suspension. Include a vehicle control.

  • Incubation: Add 200 µL of the cell suspension containing the test compounds to each well of the coated plate.

  • Tube Formation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

  • Visualization and Quantification:

    • Phase Contrast: Observe and photograph the tube-like structures using an inverted microscope.

    • Fluorescence: For quantitative analysis, the cells can be labeled with Calcein AM. Remove the medium, wash with PBS, and incubate with Calcein AM solution (2 µg/mL) for 30 minutes at 37°C.

    • Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Calculate the percentage of inhibition relative to the vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay utilizes the highly vascularized CAM of a developing chicken embryo to assess angiogenesis.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator (37.5°C, 60% humidity)

  • Sterile saline solution

  • Thermanox® coverslips or sterile filter paper discs

  • Test compounds

  • Vehicle control

  • Stereomicroscope with a camera

  • Ethanol (70%)

  • Sterile forceps and scissors

Procedure:

  • Egg Incubation: Incubate fertilized eggs in a horizontal position for 3 days.

  • Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small window (approximately 1 cm²) in the shell over the air sac, being careful not to damage the underlying membrane.

  • Carrier Placement: Gently place a sterile Thermanox® coverslip or filter paper disc onto the CAM.

  • Treatment: On day 7, apply the test compounds dissolved in a suitable vehicle (e.g., 10 µL of PBS) onto the carrier. A vehicle control should also be applied to a separate set of eggs.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Observation and Quantification:

    • On day 9 or 10, remove the tape and observe the blood vessels in the CAM under a stereomicroscope.

    • Capture images of the area under the carrier.

    • Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area using image analysis software.

    • Calculate the percentage of inhibition compared to the vehicle control.

Murine Sponge Implant Angiogenesis Assay

This in vivo model assesses the growth of new blood vessels into a subcutaneously implanted synthetic sponge.

Materials:

  • Mice (e.g., Swiss albino)

  • Sterile polyurethane sponges (cut into discs)

  • Anesthetics

  • Surgical instruments

  • Test compounds

  • Vehicle control

  • Drabkin's reagent (for hemoglobin quantification)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Sponge Implantation: Anesthetize the mice and make a small dorsal incision. Subcutaneously implant a sterile sponge disc. Suture the incision.

  • Treatment: Administer the test compounds and vehicle control to the mice daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 9 days).[4]

  • Sponge Excision: At the end of the treatment period, euthanize the mice and carefully excise the sponge implants.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize the excised sponges in Drabkin's reagent. Measure the absorbance at 540 nm to quantify the hemoglobin content, which is an indirect measure of blood vessel formation.

    • Immunohistochemistry: Fix the sponges in formalin, embed in paraffin, and section. Perform immunohistochemical staining for endothelial cell markers such as CD31 to visualize and quantify microvessel density (MVD).

    • Calculate the percentage of inhibition of hemoglobin content or MVD relative to the vehicle control group.

Conclusion

The available data suggests that brucine's anti-angiogenic effect, primarily through the inhibition of the VEGFR2 signaling pathway, is reproducible across multiple in vitro and in vivo assays. Its inhibitory activity is dose-dependent and comparable to that of other natural compounds like curcumin and resveratrol. While FDA-approved drugs such as bevacizumab and sorafenib exhibit potent anti-angiogenic effects through more direct and multi-targeted mechanisms, brucine presents a promising natural alternative for further investigation in cancer therapy. The detailed protocols provided in this guide aim to facilitate further research and validation of brucine's anti-angiogenic potential.

References

Safety Operating Guide

Proper Disposal of Brucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of brucine (B1667951), a highly toxic alkaloid. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. Brucine is classified as an acutely hazardous waste by the Environmental Protection Agency (EPA), with the waste code P018.[1][2][3] Improper disposal can lead to severe health risks and significant environmental contamination.

Regulatory and Safety Overview

Brucine is fatal if swallowed or inhaled and is harmful to aquatic life with long-lasting effects.[4][5] Due to its acute toxicity, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[4] Work should be performed in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[4][6]

Spill Management Protocol

In the event of a brucine spill, immediate and careful action is required to prevent exposure and contamination.

Isolate the Area:

  • Immediately evacuate all non-essential personnel from the spill area.

  • Secure the location and post warning signs to prevent unauthorized entry.[4]

Containment and Cleanup:

  • Don appropriate PPE.

  • Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to avoid creating dust.[6]

  • Carefully scoop the mixture into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Place all contaminated materials, including PPE, into the hazardous waste container.

Disposal Procedures

The primary and recommended method for brucine disposal is through a licensed hazardous waste disposal company.[4] On-site treatment of brucine is not recommended without the proper facilities and expertise.

Waste Segregation and Storage:

  • Collect all brucine waste, including contaminated materials, in a clearly labeled, sealed, and non-reactive container.

  • Store the waste in a secure, designated hazardous waste accumulation area, away from incompatible materials.

Professional Disposal:

  • Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • The most common professional disposal method is incineration at a permitted hazardous waste facility.[7] This process involves dissolving or mixing the brucine with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber to neutralize harmful off-gases.[4]

Key Disposal Parameters

ParameterGuidelineSource
EPA Hazardous Waste Code P018[1][3]
Primary Disposal Method Incineration by a licensed facility[4][7]
Spill Cleanup Absorbent Vermiculite, sand, or other inert material
PPE Requirements Chemical-resistant gloves, safety goggles, face shield, respiratory protection[4]
Environmental Hazard Harmful to aquatic life with long-lasting effects[4][5][6]

Brucine Disposal Workflow

BrucineDisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Professional Disposal GenerateWaste Generate Brucine Waste Segregate Segregate and Contain in Labeled Container GenerateWaste->Segregate Spill Brucine Spill Cleanup Spill Cleanup Spill->Cleanup Store Store in Secure Hazardous Waste Area Segregate->Store ContactVendor Contact Licensed Disposal Vendor Store->ContactVendor Arrange Pickup Cleanup->Segregate Transport Transport to Permitted Facility ContactVendor->Transport Incinerate High-Temperature Incineration with Scrubber Transport->Incinerate FinalDisposal Final Ash Disposal Incinerate->FinalDisposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Brucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like brucine (B1667951) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Brucine, a highly toxic alkaloid, necessitates stringent safety protocols.[1] Exposure can occur through inhalation, skin absorption, or ingestion, leading to severe health effects, including convulsions, paralysis, and even death.[2] Adherence to the following procedures is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against brucine exposure. All PPE should be donned before handling the substance and removed carefully to prevent cross-contamination.

Recommended PPE for Handling Brucine:

PPE CategorySpecificationRationale
Hand Protection Butyl or Nitrile gloves are recommended.[2]Provides a chemical-resistant barrier to prevent skin contact and absorption.
Body Protection A complete protective suit, such as Tychem® QC or Tychem® SL, is advised.[2][3]Protects against splashes and contamination of personal clothing.
Eye and Face Protection Wear a face shield in conjunction with impact-resistant goggles.[2][3]Offers comprehensive protection against splashes, airborne particles, and dust.[2][4]
Respiratory Protection A NIOSH-approved respirator is required, especially in cases of insufficient ventilation or potential for dust formation.[2][3][5][6]Brucine is fatal if inhaled.[3][5] A respirator ensures that airborne particles are not inhaled. The specific type of respirator should be determined by a workplace risk assessment.[2]

Operational Plan for Handling Brucine

A systematic approach to handling brucine minimizes the risk of exposure and ensures a controlled laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all personnel are trained on the hazards of brucine and the proper use of PPE.

    • Work in a designated area, such as a chemical fume hood or an exhaust booth with a HEPA filter, to control airborne particles.[7]

    • Have an emergency shower and eyewash fountain readily accessible.[2]

    • Assemble all necessary equipment and reagents before introducing brucine to the work area.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Handle brucine as a solid powder with care to avoid creating dust.[3]

    • Use appropriate tools to transfer the substance, minimizing the chance of spills.

    • Keep containers of brucine tightly closed when not in use.[8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with brucine.

    • Carefully remove and dispose of all PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[2][3]

    • Do not eat, drink, or smoke in areas where brucine is handled.[2]

Spill Management and Disposal Plan

In the event of a spill, a clear and immediate response is crucial.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container without creating dust.[3] For liquid spills, use an absorbent material.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Protocol:

  • Brucine and any materials contaminated with it must be treated as hazardous waste.[2]

  • Do not dispose of brucine down the drain, as it is harmful to aquatic life with long-lasting effects.[3][5][7]

  • All waste must be collected in sealed, properly labeled containers.

  • Contact your institution's environmental health and safety department or a licensed disposal company for proper disposal procedures in accordance with local, state, and federal regulations.[2][7]

Brucine Handling and Disposal Workflow

Brucine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Personnel Training Prep2 Designated Work Area (Fume Hood) Prep1->Prep2 Prep3 Assemble Equipment Prep2->Prep3 Hand1 Don Appropriate PPE Prep3->Hand1 Hand2 Handle with Care (Avoid Dust) Hand1->Hand2 Hand3 Keep Containers Closed Hand2->Hand3 Post1 Decontaminate Surfaces Hand3->Post1 Post2 Dispose of PPE as Waste Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp1 Treat as Hazardous Waste Post2->Disp1 Disp2 Collect in Sealed Containers Disp1->Disp2 Disp3 Follow Regulatory Guidelines Disp2->Disp3

Caption: Logical workflow for the safe handling and disposal of brucine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brucina
Reactant of Route 2
Reactant of Route 2
Brucina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.